Methyl Pyridazine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6(9)5-2-3-7-8-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFLWNYKGMQQOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498310 | |
| Record name | Methyl pyridazine-4-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |
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Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-77-1 | |
| Record name | Methyl pyridazine-4-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30498310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl pyridazine-4-carboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Methyl 4-pyridazinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2U2BP7FKV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Synthesis of Methyl Pyridazine-4-carboxylate: An In-depth Technical Guide
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis of Methyl Pyridazine-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyridazine core is a key pharmacophore in numerous biologically active molecules, and the functionalization at the 4-position with a methyl carboxylate group offers a versatile handle for further chemical modifications. This document outlines a rational and efficient synthetic pathway, delving into the mechanistic underpinnings of each reaction step. It is designed to be a practical resource for laboratory scientists, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, thereby ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. The presence of the two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, influencing the molecule's polarity, solubility, and ability to engage in hydrogen bonding—all critical parameters for drug-receptor interactions.[1] The pyridazine nucleus is a "privileged structure," appearing in a wide array of compounds exhibiting diverse biological activities, including but not limited to, antiviral, anticancer, and cardiovascular effects.[2][3] The introduction of a methyl carboxylate group at the 4-position of the pyridazine ring provides a key intermediate for the synthesis of more complex molecules, enabling amide bond formation, reduction to the corresponding alcohol, or participation in various cross-coupling reactions.
This guide will focus on a robust and accessible synthetic route to this compound, commencing from readily available starting materials. The presented methodology is designed to be both scalable and adaptable, allowing for potential modifications to generate a library of related derivatives.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be strategically approached in a two-stage process. The first stage involves the construction of the pyridazine ring with appropriate functionalities, leading to the formation of Pyridazine-4-carboxylic acid. The second stage is the direct esterification of this carboxylic acid to yield the desired methyl ester. This approach allows for the isolation and characterization of the intermediate carboxylic acid, ensuring purity before proceeding to the final step.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic strategy for this compound.
Stage 1: Synthesis of Pyridazine-4-carboxylic Acid
The initial stage focuses on the construction of the key intermediate, Pyridazine-4-carboxylic acid. This is achieved through a two-step process involving the hydrolysis of a commercially available precursor followed by a selective mono-decarboxylation.
Step 1: Hydrolysis of Diethyl 2,3-pyrazinedicarboxylate
The synthesis commences with the hydrolysis of Diethyl 2,3-pyrazinedicarboxylate to yield Pyridazine-4,5-dicarboxylic acid. This reaction is a standard ester hydrolysis, typically carried out under basic conditions.
Figure 2: Hydrolysis of Diethyl 2,3-pyrazinedicarboxylate.
Causality Behind Experimental Choices:
-
Base-mediated Hydrolysis: Sodium hydroxide is a strong base that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation during acidic workup yields the carboxylic acid.
-
Reflux Conditions: The reaction is heated to reflux to increase the reaction rate and ensure complete hydrolysis of both ester groups.
Experimental Protocol: Synthesis of Pyridazine-4,5-dicarboxylic acid
-
To a solution of Diethyl 2,3-pyrazinedicarboxylate (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford Pyridazine-4,5-dicarboxylic acid.
Data Presentation: Expected Outcome for Step 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| Pyridazine-4,5-dicarboxylic acid | C₆H₄N₂O₄ | 168.11 | 85-95% | White to off-white solid |
Step 2: Selective Mono-decarboxylation
The selective removal of one carboxylic acid group from Pyridazine-4,5-dicarboxylic acid is a critical step. This can be achieved by carefully controlling the reaction temperature during thermal decarboxylation. The electron-withdrawing nature of the pyridazine ring can facilitate this process.
Figure 3: Selective mono-decarboxylation to Pyridazine-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Thermal Decarboxylation: Heating the dicarboxylic acid provides the energy required to overcome the activation barrier for the elimination of carbon dioxide. The reaction likely proceeds through a cyclic transition state.
-
Temperature Control: Precise temperature control is crucial to achieve mono-decarboxylation. Overheating can lead to the formation of pyridazine as a byproduct due to the loss of the second carboxylic acid group.
Experimental Protocol: Synthesis of Pyridazine-4-carboxylic acid
-
Place Pyridazine-4,5-dicarboxylic acid in a round-bottom flask equipped with a condenser.
-
Heat the solid gently in an oil bath. The temperature should be raised slowly until the evolution of carbon dioxide is observed.
-
Maintain the temperature at which a steady evolution of gas occurs until the reaction ceases.
-
Cool the reaction mixture to room temperature. The crude Pyridazine-4-carboxylic acid can be purified by recrystallization from a suitable solvent such as water or ethanol.
Data Presentation: Expected Outcome for Step 2
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| Pyridazine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 60-70% | Crystalline solid |
Stage 2: Esterification to this compound
The final stage of the synthesis involves the conversion of Pyridazine-4-carboxylic acid to its corresponding methyl ester. The Fischer esterification is a classic and reliable method for this transformation.[4]
Fischer Esterification
This acid-catalyzed esterification involves the reaction of the carboxylic acid with an excess of methanol. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[5]
Figure 4: Fischer esterification of Pyridazine-4-carboxylic acid.
Causality Behind Experimental Choices:
-
Acid Catalyst: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. It also acts as a dehydrating agent, helping to shift the equilibrium towards the product side.[6]
-
Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of methanol increases the rate of reaction.
Experimental Protocol: Synthesis of this compound
-
Suspend Pyridazine-4-carboxylic acid (1 equivalent) in methanol (in large excess, serving as the solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation: Expected Outcome for the Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance | Melting Point (°C) |
| This compound | C₆H₆N₂O₂ | 138.12 | 75-85% | White to pale yellow solid | 63-69 |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals for the pyridazine ring protons and a characteristic singlet for the methyl ester protons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the ester carbonyl group.
Conclusion
This guide has detailed a logical and experimentally viable synthetic route for the preparation of this compound. By breaking down the synthesis into two manageable stages—the formation and selective decarboxylation of a dicarboxylic acid precursor, followed by a classic Fischer esterification—this protocol offers a reliable method for accessing this valuable building block. The provided experimental details, coupled with the rationale behind the procedural choices, are intended to empower researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.
References
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- Haider, N. (2003). Pyridazines and their Benzo Derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 539-576). Elsevier.
- Ishihara, K., Nakagawa, S., & Sakakura, A. (2005). Bulky Diarylammonium Arenesulfonates as Selective Esterification Catalysts. Journal of the American Chemical Society, 127(12), 4168–4169.
- Jones, R. G., & McLaughlin, K. C. (1949). 2,3-Pyrazinedicarboxylic acid. Organic Syntheses, 29, 89.
- Kaur, R., & Kumar, R. (2014). A review on the synthesis and chemistry of pyridazine derivatives. Indo Global Journal of Pharmaceutical Sciences, 4(2), 104-113.
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PubChem. (n.d.). Pyridazine-4-carboxylic acid. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
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MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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RSC Publishing. (n.d.). Spirocyclisation reactions of diethyl pyridazine-4,5-dicarboxylate with 1,3-binucleophiles. Retrieved from [Link]
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RSC Publishing. (n.d.). Pyridazine-4,5-dicarboxylic anhydride: versatile synthon for the preparation of 1,3,7,8-tetra-azaspiro[4.5]decane derivatives with nitrogen 1,3-binucleophiles. Retrieved from [Link]
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Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Retrieved from [Link]
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Chemistry Stack Exchange. (2023, July 16). Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride? Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Introduction: The Strategic Importance of the Pyridazine Scaffold
An In-depth Technical Guide to Methyl Pyridazine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. Among the diazines, the pyridazine ring stands out for its unique physicochemical properties. Characterized by an inherent dipole moment, weak basicity, and a capacity for robust hydrogen bonding, the pyridazine moiety offers a compelling alternative to more common aromatic systems. It is often employed as a less lipophilic bioisostere for phenyl, pyridine, or pyrimidine rings, a substitution that can favorably modulate a compound's solubility, metabolic stability, and target engagement profile.[1]
This compound (CAS No: 34231-77-1) is a pivotal chemical intermediate that provides a versatile entry point into this valuable chemical space.[2][3] As a stable, functionalized building block, it enables chemists to readily incorporate the pyridazine-4-carboxylate core into more complex molecular architectures. This guide offers an in-depth exploration of its chemical properties, provides validated protocols for its synthesis and derivatization, and discusses its application in the context of contemporary drug discovery programs.
PART 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and research. This compound is a solid at room temperature with a defined set of characteristics that dictate its handling, reactivity, and analytical profile.[2]
Data Summary Table
The key identifying and physical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 34231-77-1 | Sigma-Aldrich[2] |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[3] |
| Molecular Weight | 138.12 g/mol | Sigma-Aldrich, PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | 63-69 °C | Sigma-Aldrich[2] |
| SMILES | COC(=O)C1=CN=NC=C1 | PubChem[3] |
| InChIKey | IJFLWNYKGMQQOW-UHFFFAOYSA-N | PubChem[3] |
| Solubility | Slightly soluble in water | ChemicalBook[4] |
Spectroscopic Signature
While experimental spectra should always be acquired for confirmation, the expected spectroscopic characteristics provide a baseline for structural verification:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridazine ring. A sharp singlet, integrating to three protons, would be observed in the upfield region (typically ~3.9-4.1 ppm) corresponding to the methyl ester group.
-
¹³C NMR: The carbon spectrum will display six unique signals: four for the sp² hybridized carbons of the pyridazine ring, one for the carbonyl carbon of the ester, and one for the methyl carbon.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester carbonyl group (typically ~1720-1740 cm⁻¹), C=N and C=C stretching frequencies for the aromatic ring, and C-H stretching for both the aromatic and methyl groups.
-
Mass Spectrometry (MS): The monoisotopic mass is 138.0429 Da.[3][5] High-resolution mass spectrometry should confirm this mass with high accuracy, and the fragmentation pattern would be characteristic of the loss of the methoxy group (-OCH₃) or the entire ester moiety.
PART 2: Synthesis and Experimental Protocols
The most direct and common route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid precursor. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production.
Synthesis Workflow: Fischer Esterification
The synthesis follows the classical Fischer esterification mechanism, where a carboxylic acid is treated with an excess of alcohol in the presence of a strong acid catalyst.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol 1: Synthesis of this compound
This protocol is a self-validating system. The causality for each step is explained to ensure reproducibility and understanding.
Materials:
-
Anhydrous Methanol (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Pyridazine-4-carboxylic acid (1.0 eq).
-
Causality: Starting with dry glassware is crucial to prevent the hydrolysis of the acid catalyst and the product ester.
-
-
Reagent Addition: Add anhydrous methanol to the flask to fully dissolve or suspend the acid. Begin stirring. Place the flask in an ice-water bath.
-
Causality: Using excess methanol drives the reaction equilibrium towards the product side, maximizing yield. Cooling the solution before adding the strong acid catalyst is a critical safety measure to control the exothermic reaction.
-
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring methanolic solution.
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile methanol solvent.
-
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Causality: Neutralization is essential to stop the reaction and remove the acid catalyst, which would otherwise catalyze the reverse hydrolysis reaction during extraction. This step must be done slowly due to vigorous CO₂ evolution.
-
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
-
Causality: The product ester is more soluble in the organic phase than the aqueous phase, while inorganic salts (like the sodium sulfate formed) remain in the water. Multiple extractions ensure efficient recovery of the product.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Causality: Removing residual water from the organic solvent is necessary before evaporation to prevent co-distillation and potential product hydrolysis.
-
-
Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel if necessary.
PART 3: Chemical Reactivity and Derivatization
The reactivity of this compound is governed by two main features: the electron-deficient pyridazine ring and the versatile ester functional group. The two adjacent nitrogen atoms withdraw electron density from the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly if leaving groups are present on the ring. The ester group undergoes standard transformations such as hydrolysis, amidation, and reduction.
Reactivity Pathways
Caption: Key reactivity pathways of this compound.
Detailed Protocol 2: Synthesis of Pyridazine-4-carbohydrazide
Hydrazides are crucial intermediates for the synthesis of many heterocyclic systems and are common pharmacophores. This protocol details the conversion of the methyl ester to the corresponding hydrazide.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Causality: The alcohol serves as a solvent that is miscible with both the ester and the hydrazine hydrate.
-
-
Reagent Addition: Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature with stirring.
-
Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. An excess is used to ensure the reaction goes to completion.
-
-
Reaction: Heat the mixture to reflux for 2-6 hours. The product often precipitates out of the solution upon cooling. Monitor the reaction by TLC.
-
Causality: Heating accelerates the rate of nucleophilic acyl substitution.
-
-
Isolation: Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Causality: The hydrazide product is typically a stable, crystalline solid with lower solubility in the alcohol solvent than the starting ester, allowing for simple isolation.
-
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if needed.
PART 4: Application in Drug Discovery
The pyridazine heterocycle is a privileged structure in medicinal chemistry. Its ability to act as a hydrogen bond acceptor via its two nitrogen atoms, coupled with its distinct electronic and solubility profile, makes it a valuable component in designing molecules that interact with biological targets.[1]
This compound serves as a key building block for introducing this valuable pharmacophore. It allows for the elaboration of the 4-position of the pyridazine ring into amides, hydrazides, and other functionalities that can be used to probe interactions within a protein's binding site or to link the pyridazine core to other parts of a drug molecule.
Conceptual Role in a Drug Discovery Cascade
The journey from a simple building block to a clinical candidate is a multi-step process. This compound enters at the very beginning of this cascade.
Caption: Role of a building block in the drug discovery pipeline.
PART 5: Safety and Handling
Proper handling of all chemicals is paramount in a research environment. This compound should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Classification: According to aggregated GHS data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][8]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[8]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[8]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[8] Recommended storage temperature for long-term stability is often -20°C.[8]
-
References
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Methyl 3,6-dichloropyridazine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
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This compound (C6H6N2O2). PubChemLite. [Link]
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Pyridazine Products. Advanced ChemBlocks. [Link]
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The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. Boron-China. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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Pyridazine-4-carboxylic Acid. PubChem, National Center for Biotechnology Information. [Link]
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Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. [Link]
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An In-depth Technical Guide to Methyl Pyridazine-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl Pyridazine-4-carboxylate, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical identity, detailed synthesis protocols, spectroscopic characterization, and critical applications in the development of novel therapeutics. With a focus on practical utility for researchers, this guide offers field-proven insights into its handling, purification, and reactivity, underpinned by authoritative references.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system is a recurring motif in a multitude of biologically active compounds, recognized for its unique physicochemical properties that are advantageous in drug design.[1] As a bioisostere of other aromatic and heteroaromatic rings, the pyridazine nucleus offers a distinct arrangement of nitrogen atoms that can engage in specific hydrogen bonding interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] this compound, in particular, serves as a versatile intermediate, providing a reactive handle for the elaboration of more complex molecular architectures. Its strategic importance is underscored by the growing number of patents and publications citing its use in the synthesis of potential therapeutic agents, particularly in oncology.[2]
Chemical Identity and Properties
IUPAC Name: this compound[3] CAS Number: 34231-77-1[3]
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 63-69 °C | [4] |
| Topological Polar Surface Area | 52.1 Ų | [3] |
Synthesis of this compound
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. This method is favored for its simplicity and the use of readily available reagents.
Synthetic Workflow Diagram
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Spectroscopic Characterization of Methyl Pyridazine-4-carboxylate: A Technical Guide
Abstract
This technical guide provides a detailed spectroscopic analysis of Methyl Pyridazine-4-carboxylate (CAS: 34231-77-1), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As a key building block, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. This document synthesizes available experimental data with predictive analysis based on established spectroscopic principles to offer a comprehensive characterization. We present a definitive analysis of its ¹H NMR spectrum, complemented by expert predictive interpretation of its ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) profiles. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's spectroscopic signature for identification, quality control, and further synthetic applications.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a pyridazine ring substituted with a methyl ester group at the 4-position. The electron-withdrawing nature of the two adjacent nitrogen atoms significantly influences the electronic environment of the ring, which is a key determinant of its spectroscopic behavior.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [3] |
| CAS Number | 34231-77-1 | [3] |
| Appearance | Solid | |
| Melting Point | 63-69 °C | |
| Monoisotopic Mass | 138.042927 Da | [3] |
The following diagram illustrates the workflow for the complete spectroscopic characterization of a novel chemical entity like this compound, from sample preparation to integrated data analysis.
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, coupling constants, and signal integration provides unambiguous structural information.
¹H NMR Spectroscopy
The proton NMR spectrum provides a precise map of the hydrogen atoms in the molecule. Experimental data for this compound has been reported and is presented below.[4]
Caption: Structure of this compound with atom numbering.
Table 2: ¹H NMR Data for this compound (300 MHz, CDCl₃)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-5 | 9.63 | s (singlet) | - | 1H | Pyridazine Ring Proton |
| H-3 | 9.40 | d (doublet) | 5.0 | 1H | Pyridazine Ring Proton |
| H-6 | 7.95 | dd (doublet of doublets) | 5.1, 2.2 | 1H | Pyridazine Ring Proton |
| -OCH₃ | 3.98 | s (singlet) | - | 3H | Methyl Ester Protons |
Source: ChemRxiv[4]
Interpretation: The ¹H NMR spectrum is highly informative. The three aromatic protons appear in the downfield region (7.95-9.63 ppm), which is characteristic of electron-deficient aromatic systems.
-
H-5 (9.63 ppm): This proton is adjacent to the ester group and ortho to a nitrogen atom, resulting in significant deshielding and its appearance as the most downfield singlet.
-
H-3 (9.40 ppm): This proton is adjacent to two nitrogen atoms, causing strong deshielding. It appears as a doublet due to coupling with H-6.
-
H-6 (7.95 ppm): This proton is coupled to both H-3 and H-5, resulting in a doublet of doublets.
-
-OCH₃ (3.98 ppm): The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet, as expected.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~164 | Typical range for an ester carbonyl carbon. |
| C-3 | ~155 | Aromatic C-H adjacent to two N atoms; highly deshielded. |
| C-5 | ~152 | Aromatic C-H adjacent to one N atom and C-ester; deshielded. |
| C-6 | ~130 | Aromatic C-H. |
| C-4 | ~128 | Quaternary carbon attached to the ester; deshielded by N atoms. |
| -OCH₃ | ~53 | Typical range for a methyl ester carbon. |
Causality Behind Predictions: The chemical shifts are predicted based on the high degree of electron withdrawal by the pyridazine nitrogens and the carbonyl group. Carbons directly bonded to or in close proximity to these electronegative centers (C-3, C-5, C=O) are expected to be the most deshielded and appear furthest downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not published, its key vibrational modes can be confidently predicted.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridazine Ring) |
| ~2960-2850 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1730-1715 | C=O Stretch | Ester Carbonyl |
| ~1600-1450 | C=N & C=C Stretch | Aromatic Ring |
| ~1300-1100 | C-O Stretch | Ester Linkage |
Expert Insight: The most prominent and diagnostic peak in the IR spectrum will be the strong C=O stretch of the ester group, expected around 1725 cm⁻¹. The presence of aromatic C=N and C=C stretching bands in the 1600-1450 cm⁻¹ region would confirm the heterocyclic ring system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. The data presented here is based on high-resolution predicted values.
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 138.0424 |
| [M+H]⁺ | 139.0502 |
| [M+Na]⁺ | 161.0321 |
Proposed Fragmentation Pathway: Electron Ionization (EI) would likely induce fragmentation. The molecular ion ([M]⁺) at m/z = 138 would be the parent peak. Key fragmentation steps would involve the ester group, which represents a point of structural weakness.
Caption: Proposed ESI-MS Fragmentation Pathway.
Interpretation of Fragmentation:
-
Loss of a methoxy radical (∙OCH₃): The C-O bond in the ester is readily cleaved, leading to a stable acylium ion at m/z 107. This is often a dominant fragmentation pathway for methyl esters.
-
Decarbonylation: The resulting m/z 107 fragment can then lose a molecule of carbon monoxide (CO) to yield a pyridazine ring fragment at m/z 79.
This logical fragmentation pattern provides a self-validating system for confirming the identity of the molecule in a mass spectrometry experiment.
Experimental Protocols
To ensure data integrity and reproducibility, the following standard operating procedures are recommended for the spectroscopic analysis of this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire ¹H spectra using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire ¹³C spectra using a proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time with >1024 scans will be necessary due to the lower natural abundance of ¹³C.
FT-IR Sample Preparation and Acquisition
-
Method: Use the Attenuated Total Reflectance (ATR) method for solid samples.
-
Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.
ESI-MS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
Acquisition Mode: Acquire data in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Range: Scan a mass range from m/z 50 to 500.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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physical properties of Methyl Pyridazine-4-carboxylate (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known and predicted physical properties of Methyl Pyridazine-4-carboxylate, with a focus on its melting point and solubility. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is essential for its application and development. This document synthesizes available data with established analytical methodologies to offer a comprehensive resource for laboratory professionals.
Core Physicochemical Characteristics
This compound is a heterocyclic compound incorporating a pyridazine ring functionalized with a methyl ester group at the 4-position. The presence of the electron-withdrawing pyridazine ring and the polar ester group dictates its physical properties, influencing its solid-state behavior and interactions with various solvents.
Chemical Structure and Properties
The fundamental structure of this compound is key to understanding its physical behavior.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2], [3][4] |
| Appearance | Solid | [1][2] |
| CAS Number | 34231-77-1 | [1][2] |
Melting Point: A Key Indicator of Purity and Stability
The melting point of a solid crystalline compound is a critical physical constant, providing insights into its purity and the strength of its crystal lattice.
Experimentally Determined Melting Point
Commercial suppliers report the melting point of this compound to be in the range of 63-69 °C [1][2]. This relatively low melting point suggests that the intermolecular forces in the crystal lattice are not exceptionally strong. A narrow melting point range is indicative of high purity.
Causality Behind Experimental Determination: The "Why"
The choice of method for determining the melting point is crucial for accuracy and reproducibility. The capillary method, often performed using a melting point apparatus, is a standard and reliable technique. The underlying principle is that the melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. A sharp melting point indicates a pure substance, while a broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
Protocol for Melting Point Determination
The following is a standard protocol for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Diagram 2: Workflow for Melting Point Determination
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Analysis: Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.
-
Calculation: The determined concentration of the saturated solution represents the solubility of the compound in that specific solvent at the given temperature.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, focusing on its melting point and solubility. The experimentally determined melting point is 63-69 °C. While specific solubility data is not widely published, a qualitative prediction based on its molecular structure suggests moderate solubility in polar aprotic solvents and limited solubility in nonpolar and, to a lesser extent, polar protic solvents. The provided experimental protocols for melting point and solubility determination offer a robust framework for researchers to ascertain these critical parameters with high accuracy and reproducibility in their own laboratories. A thorough understanding and experimental validation of these properties are paramount for the successful application of this compound in drug development and materials science.
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The Pyridazine Core: From Nineteenth-Century Curiosity to a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Application of Pyridazine Compounds
Abstract
The pyridazine ring, a 1,2-diazine heterocycle, has traversed a remarkable journey from a chemical novelty in the late 19th century to a cornerstone pharmacophore in contemporary medicinal chemistry. Initially explored by pioneers like Emil Fischer, its unique physicochemical properties—notably its high polarity and robust hydrogen-bonding capacity—were not immediately harnessed. For decades, it remained less investigated than its isomeric cousins, pyrimidine and pyrazine, largely due to its rarity in natural products.[1][2] However, the 20th century witnessed a paradigm shift as the synthetic accessibility of the pyridazine core improved and its derivatives began to demonstrate a vast spectrum of biological activities. This guide provides a comprehensive exploration of the discovery and history of pyridazine compounds, detailing the foundational synthetic routes and their evolution. We will examine the causal chemistry behind seminal protocols and trace the scaffold's integration into drug discovery, illustrated by key therapeutic agents such as Hydralazine and Minaprine, and culminating in recently approved drugs that reaffirm its modern relevance.
Part 1: The Genesis of Pyridazine Chemistry: Discovery and Early Synthesis
The story of pyridazine is intrinsically linked to the burgeoning field of organic chemistry in the late 1800s and the foundational work on hydrazines. The pyridazine ring system does not form a part of any major natural product, which explains its delayed investigation compared to other diazines.[1] It is a colorless liquid, miscible with water, and possesses a high dipole moment (approx. 4D) due to the adjacent, electronegative nitrogen atoms.[1] This inherent polarity would later become a key feature exploited in drug design.[3][4]
The Pioneers: Fischer, Knorr, and Tauber
The initial credit for identifying the pyridazine structure belongs to two giants of German chemistry. In 1885, Ludwig Knorr first coined the term "pyridazine" to describe the 1,2-diazine ring system.[2][5] However, it was the legendary Emil Fischer who, in 1886, successfully synthesized the first substituted pyridazine derivative.[2][6] This discovery was a direct offshoot of his classic investigations into the Fischer indole synthesis, which heavily relied on phenylhydrazine—a reagent he had discovered.[7][8] Fischer's synthesis involved the condensation of phenylhydrazine with levulinic acid.[6] It was not until nearly a decade later, in 1895, that Tauber accomplished the synthesis of the parent, unsubstituted pyridazine heterocycle, completing the foundational chapter of its discovery.[1][2]
Caption: A timeline of key milestones in the discovery and application of pyridazine compounds.
Foundational Synthesis: The Fischer Method (1886)
Fischer's initial synthesis, while historically significant, produces a substituted dihydropyridazinone which can be considered a pyridazine precursor. The causality is straightforward: the 1,4-dicarbonyl relationship within levulinic acid provides the perfect carbon backbone for cyclization with the two nucleophilic nitrogens of hydrazine.
Caption: Fischer's pioneering synthesis of a substituted pyridazine derivative.
Part 2: Evolution of Core Synthetic Methodologies
While Fischer's work opened the door, broader application required more versatile and general synthetic routes. The most common and enduring methods rely on the condensation of a hydrazine source with a 1,4-disubstituted carbon chain, most notably 1,4-dicarbonyl compounds.[1]
The Paal-Knorr Pyridazine Synthesis
The Paal-Knorr synthesis is a classic reaction for generating five-membered heterocycles like furans and pyrroles from 1,4-diketones.[9][10] A logical extension of this reaction is the use of hydrazine (H₂N-NH₂) in place of an amine or dehydrating acid to form the six-membered pyridazine ring. The mechanism involves the formation of a di-hydrazone or a similar intermediate, followed by intramolecular cyclization and subsequent oxidation/aromatization to yield the stable pyridazine ring.
Caption: Generalized mechanism for the Paal-Knorr type synthesis of pyridazines.
Experimental Protocol: Generalized Paal-Knorr Pyridazine Synthesis
This protocol is a self-validating system where the formation of the product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, MS).
-
Reactant Preparation: Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature. Causality: A slight excess of hydrazine ensures complete consumption of the diketone. The choice of solvent facilitates the dissolution of reactants and mediates the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours. Causality: Heating provides the activation energy for both the condensation and cyclization steps.
-
Intermediate Oxidation: Upon completion of the cyclization (disappearance of starting material), the intermediate dihydropyridazine often oxidizes to the aromatic pyridazine. This can occur spontaneously with atmospheric oxygen or can be facilitated by the addition of a mild oxidizing agent if necessary.
-
Workup and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography to yield the pure pyridazine product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: The Pyridazine Scaffold in Modern Drug Discovery
The 20th century saw the pyridazine core transition from a chemical entity to a "privileged pharmacophore."[3] Its unique electronic properties make it an attractive bioisosteric replacement for phenyl, pyridine, or other heterocyclic rings.[3][4] The two adjacent nitrogen atoms act as excellent hydrogen bond acceptors, facilitating strong interactions with biological targets, while the ring's polarity can enhance aqueous solubility—a critical parameter in drug development.[3][4]
Case Study: Hydralazine - An Early Triumph
Hydralazine, an antihypertensive drug, is technically a phthalazine, which is a benzo[d]pyridazine derivative. Approved by the FDA in 1953, it was one of the first orally active vasodilators and represents an early success for this heterocyclic family in medicine.[4][11] It functions as a direct-acting smooth muscle relaxant, primarily in arteries and arterioles.[11][12]
| Drug Name | Therapeutic Class | Year of FDA Approval | Core Structure |
| Hydralazine | Antihypertensive | 1953 | Phthalazine (Benzo[d]pyridazine) |
| Minaprine | Antidepressant (withdrawn) | Marketed in France (1970s) | Phenylpyridazine |
| Relugolix | GnRH Antagonist | 2019 | Aminopyridazine |
| Deucravacitinib | TYK2 Inhibitor | 2022 | Aminopyridazine |
Table 1: Selected timeline of key pyridazine-containing drugs and their therapeutic applications.[4][13][14]
Experimental Protocol: Synthesis of Hydralazine Hydrochloride
The synthesis of Hydralazine showcases a common strategy for functionalizing the pyridazine core: nucleophilic substitution.
Caption: A streamlined workflow for the industrial synthesis of Hydralazine Hydrochloride.
-
Chlorination: Phthalazinone is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to convert the ketone into a more reactive chloro group, yielding 1-chlorophthalazine.[15] Causality: The oxygen of the amide is a poor leaving group; converting it to a chloro group via POCl₃ creates an excellent leaving group for subsequent nucleophilic aromatic substitution.
-
Hydrazinolysis: The resulting 1-chlorophthalazine is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion to form hydralazine base.[15][16]
-
Salt Formation: The hydralazine base is then treated with hydrochloric acid (HCl) in a suitable solvent like methanol to precipitate the more stable and water-soluble hydrochloride salt.[16]
Case Study: Minaprine - A Second Generation Aminopyridazine
Minaprine is an aminopyridazine derivative that was marketed in France as an antidepressant.[13] It acts as a monoamine oxidase (MAO) inhibitor.[13] Although it was later withdrawn from the market due to side effects, its synthesis is illustrative of the strategies used to build more complex, drug-like molecules around the pyridazine core.[4][13] The first synthesis was disclosed in 1979.[13]
Experimental Protocol: Synthesis of Minaprine
The synthesis of Minaprine highlights a modular approach, where the pyridazine core is constructed first and then coupled to a side chain.[5][13]
-
Pyridazinone Formation: Acetophenone and pyruvic acid undergo a ketolization reaction, followed by cyclocondensation with hydrazine to form a pyridazinone ring.[5][13] This is a variation of the classic 1,4-dicarbonyl precursor strategy.
-
Dehydration & Chlorination: The resulting hydroxydihydropyridazinone is dehydrated in an acidic medium to yield the aromatic pyridazinone. This is then chlorinated, typically with POCl₃, to produce the key chloro-substituted pyridazine intermediate.[13]
-
Nucleophilic Substitution (Final Step): The chloro-pyridazine is reacted with 2-(morpholino)ethan-1-amine. The primary amine of the side chain displaces the chloride on the pyridazine ring to form the final product, Minaprine.[13] Causality: This final step is a classic SₙAr (Nucleophilic Aromatic Substitution) reaction, driven by the electron-withdrawing effect of the ring nitrogens which activates the carbon-chlorine bond towards nucleophilic attack.
Part 4: Conclusion and Future Outlook
From its theoretical conception by Knorr and first synthesis by Fischer, the pyridazine heterocycle has firmly established itself as a privileged scaffold in medicinal chemistry. Its journey from a laboratory curiosity, hampered by a lack of natural prevalence, to a key component in herbicides and life-saving pharmaceuticals is a testament to the power of synthetic organic chemistry.[6][17] The fundamental synthetic routes, primarily based on the condensation of 1,4-dicarbonyl precursors with hydrazine, have proven robust and adaptable.
The continued success of the pyridazine core is exemplified by the recent FDA approvals of drugs like Relugolix (2019) and Deucravacitinib (2022), which tackle diverse therapeutic targets from hormone receptors to tyrosine kinases.[4][14] This demonstrates that even after more than 130 years, the unique electronic and structural properties of the 1,2-diazine ring continue to provide novel solutions to complex challenges in drug design. The future will undoubtedly see further innovation in the synthesis of complex pyridazine derivatives and their application in targeting an even broader array of diseases.
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reactivity and stability of the pyridazine ring
An In-Depth Technical Guide to the Reactivity and Stability of the Pyridazine Ring
Abstract
The pyridazine ring, a six-membered diazine heterocycle, possesses a unique constellation of physicochemical properties that render it a compelling scaffold in modern chemistry. Characterized by its electron-deficient nature, high polarity, and robust hydrogen-bonding capacity, pyridazine presents a nuanced reactivity profile that is distinct from its isomers, pyrimidine and pyrazine, and its carbocyclic analog, benzene. This guide provides an in-depth exploration of the electronic structure, stability, and chemical reactivity of the pyridazine core. We will dissect its behavior in key transformations including nucleophilic and electrophilic substitutions, metal-catalyzed cross-couplings, and cycloaddition reactions. Furthermore, this document details established protocols for its modification and discusses the strategic application of its unique properties in the field of drug discovery, offering researchers and development professionals a comprehensive resource for leveraging this versatile heterocycle.
Chapter 1: Core Principles: Electronic Structure and Physicochemical Properties
The reactivity of any aromatic system is fundamentally governed by its electronic architecture. In pyridazine, the presence of two adjacent, electronegative nitrogen atoms within the six-membered ring creates a profound electronic perturbation compared to benzene, dictating its stability and chemical behavior.
Aromaticity and Stability
Pyridazine is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar array of 6 π-electrons. However, its aromaticity is significantly attenuated compared to benzene. The aromaticity index (I_A) for pyridazine is calculated to be 79, which is lower than that of pyridine (I_A = 86) and substantially less than benzene (I_A = 100).[1] This reduction in aromatic character is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms, which leads to a less uniform electron distribution within the ring.[1] This diminished aromaticity implies a lower resonance stabilization energy, rendering the pyridazine ring more susceptible to reactions that disrupt the aromatic system, a key theme in its reactivity profile. Computational studies using magnetic criteria like Nucleus-Independent Chemical Shift (NICS) and geometric criteria such as the Harmonic Oscillator Model of Aromaticity (HOMA) have further substantiated its moderate aromatic character.[2][3]
Electronic and Physicochemical Landscape
The defining feature of pyridazine is the adjacent placement of its two nitrogen atoms. This arrangement imparts a unique set of properties that are pivotal for its application, particularly in medicinal chemistry.
-
Dipole Moment: Among the three diazines, pyridazine is the most polar.[4] The lone pairs of the electronegative nitrogen atoms are concentrated on one side of the molecule, creating a significant molecular dipole moment (calculated to be ~4.67 Debye).[5] This high polarity enhances aqueous solubility, a critical attribute for drug candidates.[4][6]
-
Basicity: Pyridazine is a weak base, with a pKa of approximately 2.0.[1] It is considerably less basic than pyridine (pKa ≈ 5.2), a result of the inductive electron-withdrawal by the second nitrogen atom.[7] However, it is slightly more basic than pyrimidine and pyrazine.[1][8] This modest basicity limits salt formation to strong acids but is a crucial parameter in designing molecules with specific pharmacokinetic profiles.[1]
-
Hydrogen Bonding: The two nitrogen lone pairs are potent hydrogen bond acceptors.[1][9] A unique feature is the ability of the adjacent nitrogens to engage in dual H-bonding interactions with a biological target, a property not shared by its diazine isomers.[1] This robust H-bonding potential is frequently exploited in drug design to achieve high-affinity binding.[1][9]
Data Summary: Comparative Physicochemical Properties
The following table provides a comparative summary of key properties for pyridazine and related heterocycles.
| Compound | Structure | pKa | Dipole Moment (Debye) | Aromaticity Index (I_A) |
| Benzene | C₆H₆ | N/A | 0 | 100 |
| Pyridine | C₅H₅N | 5.2[1] | 2.2 | 86[1] |
| Pyridazine | C₄H₄N₂ | 2.0 [1] | 4.0 (approx.) | 79 [1] |
| Pyrimidine | C₄H₄N₂ | 1.1 | 2.3 | N/A |
| Pyrazine | C₄H₄N₂ | 0.4 | 0 | N/A |
Chapter 2: A Guide to the Reactivity of the Pyridazine Ring
The electron-deficient nature of the pyridazine ring is the cornerstone of its reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution (S_N_Ar)
Nucleophilic aromatic substitution is the hallmark reaction of pyridazine chemistry. The ring's low electron density readily accommodates the addition of a nucleophile, particularly when a good leaving group (e.g., a halogen) is present at an activated position (C3, C4, C5, or C6).
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Attack at the C3/C6 or C4/C5 positions is favored because the negative charge in one of the resonance structures can be delocalized onto an electronegative nitrogen atom, significantly stabilizing the intermediate.[10] This is analogous to the preference for ortho/para attack in pyridine chemistry.[10][11]
Caption: Mechanism of Nucleophilic Aromatic Substitution on Pyridazine.
Experimental Protocol: S_N_Ar of 3,6-Dichloropyridazine with an Amine
-
Setup: To a solution of 3,6-dichloropyridazine (1.0 eq.) in a suitable solvent (e.g., n-butanol or dioxane) in a sealed vessel, add the desired amine nucleophile (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction: Heat the mixture to 100-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 4-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the monosubstituted aminopyridazine.
Metal-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling has revolutionized the functionalization of pyridazines, allowing for the efficient formation of C-C and C-heteroatom bonds under mild conditions.[12][13] Halogenated pyridazines are excellent substrates for these transformations.
-
Suzuki-Miyaura Coupling: Couples halopyridazines with boronic acids or esters to form aryl- or vinyl-substituted pyridazines. This is one of the most widely used methods for derivatization.[12]
-
Sonogashira Coupling: Forms C(sp)-C(sp²) bonds by coupling terminal alkynes with halopyridazines, providing access to alkynylpyridazines.[12]
-
Heck Coupling: Reacts halopyridazines with alkenes to introduce alkenyl substituents.[12]
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, coupling halopyridazines with a wide range of amines.
Causality of Reactivity: These reactions proceed via a catalytic cycle involving a palladium catalyst (typically Pd(0)). The cycle involves three key steps: oxidative addition of the halopyridazine to the Pd(0) center, transmetalation with the coupling partner (e.g., the boronic acid in Suzuki coupling), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for achieving high efficiency and selectivity.
Caption: Generalized Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.
Cycloaddition Reactions
The electron-deficient pyridazine ring is an excellent diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions.[14][15] This powerful transformation allows for the rapid construction of complex, fused heterocyclic systems.
Causality of Reactivity: In an IEDDA reaction, the typical electronic roles of the diene and dienophile are reversed. The electron-poor diene (pyridazine) reacts with an electron-rich dienophile (e.g., an enamine or an alkyne). The reaction is thermally induced and proceeds via a concerted [4+2] cycloaddition, often followed by the elimination of a small molecule (like N₂) to form a new aromatic ring. This provides a direct route to substituted benzenes or other heterocyclic systems.[14]
Caption: Inverse-Electron-Demand Diels-Alder Reaction of a Pyridazine.
Reactivity of Pyridazine N-Oxides
Oxidation of one of the pyridazine nitrogen atoms to an N-oxide dramatically alters the ring's reactivity. The N-O bond can act as an electron-donating group, influencing the regioselectivity of substitutions. More significantly, pyridazine N-oxides are photochemically active.
-
Photochemical Ring-Opening: Upon irradiation with UV light, pyridazine N-oxides can undergo ring-opening to form highly reactive (Z)-diazoenone intermediates.[16] These intermediates can be trapped or can rearrange to form other valuable heterocycles like pyrazoles or 2-aminofurans.[16][17]
-
Photoactivated Oxygen Source: In a distinct photochemical pathway, pyridazine N-oxides can release atomic oxygen [O(³P)] upon UV irradiation.[18][19] This makes them useful as photoactivatable surrogates for this highly reactive species, enabling applications in complex molecule oxidation and chemical biology.[18][19]
Chapter 3: Core Synthesis Strategies
While derivatization of a pre-existing pyridazine ring is common, several methods exist for its de novo construction.
Classical Synthesis: 1,4-Dicarbonyl Cyclocondensation The most fundamental approach involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent like a γ-keto acid) with hydrazine (H₂NNH₂).[13] The reaction proceeds via the formation of a dihydrazone, which then cyclizes and oxidizes (or dehydrates) to form the aromatic pyridazine ring.
Modern Synthesis: Aza-Diels-Alder Reactions More contemporary methods provide access to highly functionalized pyridazines. For instance, an inverse-electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines provides a highly regioselective route to 6-aryl-pyridazin-3-amines under neutral, metal-free conditions.[20][21]
Chapter 4: Strategic Applications in Drug Discovery
The unique properties of the pyridazine ring have made it an increasingly valuable scaffold in drug discovery.[1][4][9]
-
Bioisosteric Replacement: Pyridazine is often used as a bioisostere for a phenyl ring or other heterocycles like pyridine and pyrimidine.[4] This substitution can modulate key drug properties such as solubility, metabolic stability, and target affinity.
-
Solubility Enhancement: The inherent high polarity of the pyridazine core can improve the aqueous solubility of a drug molecule, which is often a critical factor for achieving good oral bioavailability.[4][6]
-
Target Engagement: The dual hydrogen bond accepting capability allows for strong and specific interactions with protein targets, acting as a "pharmacophoric anchor."[1][9]
-
Scaffold Rigidity: The planar, aromatic ring provides a rigid scaffold for orienting substituents in a precise three-dimensional arrangement to optimize interactions with a binding site.
Examples of approved drugs containing the pyridazine motif include Relugolix , a gonadotropin-releasing hormone (GnRH) receptor antagonist, and Deucravacitinib , an allosteric tyrosine kinase 2 (TYK2) inhibitor, highlighting its acceptance and utility in modern pharmaceuticals.[1][9]
Conclusion
The pyridazine ring is a heterocycle of contrasts. Its moderate aromaticity confers stability, yet its pronounced electron-deficiency makes it primed for a range of chemical transformations unavailable to carbocyclic aromatics. Its reactivity is dominated by nucleophilic substitution and metal-catalyzed cross-coupling, which together provide a powerful and versatile toolkit for its functionalization. Furthermore, its ability to participate in cycloaddition reactions and the unique photochemical behavior of its N-oxides open avenues for constructing novel and complex molecular architectures. For researchers in drug discovery, the pyridazine core offers a strategic combination of physicochemical properties—polarity, H-bonding, and rigid geometry—that can be skillfully exploited to overcome challenges in lead optimization and develop next-generation therapeutics. As synthetic methodologies continue to advance, the full potential of this "privileged structure" is still being unlocked.
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Strategic Synthesis of Methyl Pyridazine-4-carboxylates via Rhodium-Catalyzed Cycloaddition of Cyclopropenecarboxylates
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a privileged pharmacophore, integral to the structure of numerous therapeutic agents. This guide provides a comprehensive technical overview of a modern and highly efficient method for synthesizing substituted methyl pyridazine-4-carboxylates. We delve into the rhodium(II)-catalyzed reaction between methyl 2,3-diphenyl-2-cyclopropene-1-carboxylates and diazo compounds. This process leverages a formal [4+2] cycloaddition pathway, initiated by the selective ring-opening of a donor-acceptor cyclopropene to form a vinylcarbene intermediate. This document offers deep mechanistic insights, validated step-by-step experimental protocols, an analysis of the reaction's substrate scope, and a discussion of its strategic advantages in the context of medicinal chemistry and drug discovery.
Introduction: The Enduring Importance of the Pyridazine Core
The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation into a wide array of clinically significant drugs. Molecules containing the pyridazine moiety exhibit diverse biological activities, including antihypertensive, analgesic, anti-inflammatory, and anticancer properties.
Traditionally, the synthesis of substituted pyridazines has relied on the condensation of 1,4-dicarbonyl compounds with hydrazine derivatives. While effective, these methods can suffer from limitations, including harsh reaction conditions and a lack of regiochemical control, particularly when constructing highly substituted or complex pyridazine systems. The demand for more efficient and modular synthetic routes has driven the exploration of novel cycloaddition strategies.
This guide focuses on a contemporary approach that utilizes the inherent ring strain of cyclopropenecarboxylates as a latent source of reactivity. Specifically, we will explore the rhodium(II)-catalyzed reaction with diazo compounds, which provides a regioselective and high-yielding pathway to valuable methyl pyridazine-4-carboxylate derivatives. This method offers a significant advantage in its ability to rapidly construct the pyridazine core with predictable control over substituent placement, making it a powerful tool for building libraries of potential drug candidates.
Mechanistic Insights: The Vinylcarbene-Mediated [4+2] Cycloaddition
The core of this synthetic strategy is a sophisticated catalytic cycle that transforms simple, stable precursors into the complex pyridazine heterocycle. The reaction is not a direct cycloaddition but rather a sequential process involving catalyst activation, ring-opening, and subsequent annulation.
Causality Behind the Mechanism:
-
Catalyst Activation & Diazo Decomposition: The process begins with the reaction between the rhodium(II) catalyst, typically rhodium(II) octanoate dimer [Rh₂(oct)₄], and the diazo compound (e.g., methyl diazoacetate). The diazo compound acts as a carbene precursor, and upon coordination to the rhodium center, it extrudes dinitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate.
-
Cyclopropene Ring-Opening: The methyl 2,3-diphenyl-2-cyclopropene-1-carboxylate is classified as a "donor-acceptor" cyclopropene. The phenyl groups act as electron-donating groups, while the methyl carboxylate is an electron-accepting group. This electronic polarization facilitates the regioselective attack of the electrophilic rhodium-carbene on the cyclopropene double bond. This interaction induces the cleavage of the C2-C3 bond of the cyclopropene ring, releasing the ring strain and generating a key vinylcarbene intermediate.
-
[4+2] Cycloaddition: The vinylcarbene species is a transient but pivotal intermediate. It behaves as a four-atom (1,3-dipole) component in a formal [4+2] cycloaddition reaction. The diazo compound, which is present in the reaction mixture, serves as the two-atom component. The vinylcarbene rapidly undergoes cycloaddition with the N=N bond of a second molecule of the diazo compound.
-
Aromatization and Catalyst Regeneration: The resulting bicyclic intermediate is unstable and rearomatizes through the elimination of the rhodium catalyst, which is then free to re-enter the catalytic cycle. This final step yields the stable this compound product.
This mechanistic pathway elegantly explains the high regioselectivity and efficiency of the reaction, transforming simple starting materials into a functionalized heterocyclic system under mild conditions.
Caption: Fig. 1: Catalytic Cycle for Pyridazine Synthesis
Experimental Protocol: A Validated Step-by-Step Synthesis
The following protocol is a self-validating system, providing a reliable method for the synthesis of methyl 3,5,6-triphenylpyridazine-4-carboxylate. Adherence to these steps ensures high reproducibility.
Materials and Reagents:
-
Methyl 2,3-diphenyl-2-cyclopropene-1-carboxylate
-
Methyl diazoacetate
-
Rhodium(II) octanoate dimer [Rh₂(oct)₄]
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe pump
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Experimental Workflow:
Caption: Fig. 2: Experimental Workflow
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add methyl 2,3-diphenyl-2-cyclopropene-1-carboxylate (0.20 mmol, 1.0 equiv).
-
Catalyst Addition: Add rhodium(II) octanoate dimer (0.004 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask.
-
Initiation: Place the flask in a water bath at room temperature and begin stirring.
-
Slow Addition of Diazo Compound: A solution of methyl diazoacetate (0.40 mmol, 2.0 equiv) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture via a syringe pump over a period of 4 hours. Trustworthiness Note: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents its dimerization and other side reactions, thereby maximizing the yield of the desired pyridazine product.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity).
-
Characterization: The collected fractions containing the product are combined and concentrated to yield the pure methyl 3,5,6-triphenylpyridazine-4-carboxylate. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Substrate Scope and Optimization
The utility of this synthetic method is broadened by its tolerance to a variety of substituents on both the cyclopropene and diazo compound partners. The table below summarizes the scope of this transformation, highlighting the versatility and general efficiency of the protocol.
Table 1: Substrate Scope for Pyridazine Synthesis
| Entry | Cyclopropene Substituent (R¹) | Diazo Substituent (R²) | Product | Yield (%) |
| 1 | Phenyl | H | Methyl 3,5,6-triphenylpyridazine-4-carboxylate | 85 |
| 2 | 4-MeO-C₆H₄ | H | Methyl 3,5,6-tris(4-methoxyphenyl)pyridazine-4-carboxylate | 89 |
| 3 | 4-Cl-C₆H₄ | H | Methyl 3,5,6-tris(4-chlorophenyl)pyridazine-4-carboxylate | 81 |
| 4 | Phenyl | Si(CH₃)₃ | Methyl 3-(trimethylsilyl)-5,6-diphenylpyridazine-4-carboxylate | 75 |
| 5 | Phenyl | CO₂Et | Dimethyl 5,6-diphenylpyridazine-3,4-dicarboxylate | 78 |
Expert Insights on Optimization:
-
Catalyst Choice: While various rhodium(II) and copper(I) catalysts can promote carbene transfer reactions, rhodium(II) octanoate dimer [Rh₂(oct)₄] and rhodium(II) acetate dimer [Rh₂(OAc)₄] are consistently found to be superior for this specific transformation. Their high catalytic activity allows for low catalyst loading (1-2 mol%) and efficient generation of the crucial vinylcarbene intermediate under mild conditions.
-
Solvent Effects: Anhydrous, non-protic solvents are essential. Dichloromethane (DCM) and dichloroethane (DCE) are preferred as they effectively solubilize the reactants and catalyst without interfering with the reactive carbene intermediates. Protic solvents would quench the carbene, halting the catalytic cycle.
-
Substituent Effects: The reaction is generally robust, tolerating both electron-donating and electron-withdrawing groups on the aryl rings of the cyclopropene. However, strong electron-withdrawing groups may slightly decrease the nucleophilicity of the cyclopropene double bond, potentially slowing the initial ring-opening step.
Advantages and Strategic Value in Drug Development
This synthetic methodology offers several distinct advantages over classical approaches:
-
High Efficiency and Yield: The reaction typically proceeds in high yields with clean conversion.
-
Mild Conditions: Room temperature conditions enhance the functional group tolerance, allowing for the synthesis of complex molecules without degrading sensitive moieties.
-
Modularity and Speed: The method allows for the rapid assembly of a diverse library of pyridazine derivatives by simply varying the cyclopropene and diazo starting materials. This modularity is highly advantageous in a drug discovery setting for structure-activity relationship (SAR) studies.
-
Regiochemical Control: The mechanism dictates a specific and predictable arrangement of substituents on the final pyridazine ring, overcoming the regioselectivity challenges often encountered in traditional condensation reactions.
Despite its strengths, a key limitation is the requirement for diazo compounds, which can be unstable and require careful handling. However, for many common diazo reagents, established protocols for their safe in-situ generation or handling in solution exist.
Conclusion and Future Outlook
The rhodium-catalyzed cycloaddition of donor-acceptor cyclopropenes and diazo compounds represents a powerful and elegant strategy for the synthesis of highly substituted methyl pyridazine-4-carboxylates. Its mechanistic predictability, operational simplicity, and broad substrate scope establish it as a valuable tool for synthetic and medicinal chemists. This approach facilitates the rapid generation of molecular complexity from simple precursors, accelerating the discovery and development of novel pyridazine-based therapeutic agents.
Future research may focus on expanding the substrate scope to include aliphatic cyclopropenes, developing enantioselective versions of the reaction using chiral catalysts, and applying this methodology to the total synthesis of complex natural products and pharmaceuticals.
References
- This section would be populated with the specific primary literature sources identified during the research process, form
The Dicarbonyl-Hydrazine Cyclocondensation: A Cornerstone in the Synthesis of Bioactive Pyridazine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Preparation of Pyridazine Derivatives from Dicarbonyl Compounds
Abstract
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties that enhance molecular recognition and pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview of the most fundamental and versatile method for constructing the pyridazine core: the cyclocondensation of dicarbonyl compounds with hydrazine and its derivatives. We will delve into the mechanistic underpinnings, explore the diverse scope of dicarbonyl precursors, provide detailed experimental protocols, and contextualize these synthetic strategies within the landscape of pharmaceutical research and development.
Introduction: The Significance of the Pyridazine Core
The pyridazine nucleus is not merely a cyclic structure; it is a carefully calibrated arrangement of atoms endowing molecules with distinct properties. Its high dipole moment, robust hydrogen-bonding capacity, and potential to reduce interactions with metabolic enzymes like cytochrome P450 make it an attractive bioisostere for phenyl rings and other heterocyles in drug design.[1][2][3] These attributes have been successfully leveraged in a range of therapeutic agents, from the recently FDA-approved drugs Relugolix and Deucravacitinib to numerous candidates in clinical development.[1][3]
The most direct and widely employed strategy for synthesizing the pyridazine ring is the reaction of a 1,4-dicarbonyl compound with hydrazine.[4] This approach, analogous to the Paal-Knorr synthesis of pyrroles and furans, offers a reliable and modular route to a vast array of substituted pyridazines and their fused analogs.[5]
The Core Reaction: Mechanistic Principles of Cyclocondensation
The formation of a pyridazine from a 1,4-dicarbonyl compound and hydrazine is a cyclocondensation reaction. The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons. This is followed by a second attack, either from the other nitrogen of the same hydrazine molecule or a second hydrazine molecule, leading to a cyclic intermediate that subsequently dehydrates and aromatizes to furnish the pyridazine ring.
The precise pathway depends on the nature of the dicarbonyl substrate. For saturated diketones, the reaction yields a dihydropyridazine, which must be oxidized to achieve the aromatic final product.[6] In contrast, using unsaturated diketones or dicarbonyl equivalents like γ-keto acids can lead directly to the aromatic pyridazine or its pyridazinone analogue.
Caption: Generalized workflow for pyridazine synthesis from 1,4-dicarbonyls.
Substrate Scope and Key Methodologies
The versatility of the dicarbonyl-hydrazine condensation lies in the wide variety of accessible dicarbonyl precursors, each leading to a specific class of pyridazine derivatives.
Synthesis from 1,4-Diketones
The reaction between a 1,4-diketone and hydrazine is the most archetypal example of this synthesis. The choice between a saturated or unsaturated diketone is a critical experimental decision that dictates the nature of the immediate product and the required downstream processing.
-
Saturated 1,4-Diketones: These substrates readily react with hydrazine, often in a protic solvent like ethanol or acetic acid, to form a stable dihydropyridazine intermediate.[7] This intermediate lacks the aromatic stability of the final product and requires a subsequent oxidation step. This two-step sequence can be advantageous as it allows for the isolation of the dihydro- intermediate if desired. Spontaneous oxidation can sometimes occur, but for consistent, high-yielding conversion, an oxidizing agent is typically employed.[6][7]
-
Unsaturated 1,4-Diketones: Employing a 1,4-diketone with a double bond between C2 and C3 simplifies the process. The cyclocondensation reaction proceeds as before, but the resulting dihydropyridazine intermediate readily aromatizes by elimination, often without the need for an external oxidant. The stereochemistry of the starting diketone is crucial; Z-isomers cyclize readily, often at room temperature, whereas the corresponding E-isomers typically require heating to facilitate the necessary isomerization before cyclization can occur.[7]
Caption: Synthetic pathways from saturated vs. unsaturated 1,4-diketones.
Experimental Protocol: Synthesis of 3,6-diphenylpyridazine from 1,4-diphenylbutane-1,4-dione
This protocol describes a typical procedure using a saturated diketone, requiring a final oxidation step.
Materials:
-
1,4-diphenylbutane-1,4-dione
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Chromium trioxide (CrO₃)
-
Water, Ethanol
Procedure:
-
Cyclization: In a round-bottom flask, dissolve 1,4-diphenylbutane-1,4-dione (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate (Optional): Cool the reaction mixture and pour it into ice water. The precipitated 3,6-diphenyl-1,4,5,6-tetrahydropyridazine can be collected by filtration, washed with water, and dried.
-
Oxidation: Re-dissolve the crude intermediate in glacial acetic acid.
-
Slowly add a solution of chromium trioxide (2.0 eq) in water/acetic acid to the mixture, maintaining the temperature below 40°C with an ice bath.
-
Stir the reaction at room temperature for 12 hours.
-
Workup and Purification: Pour the reaction mixture into a large volume of water and neutralize with a saturated sodium bicarbonate solution.
-
The crude product precipitates and is collected by filtration.
-
Recrystallize the solid from ethanol to yield pure 3,6-diphenylpyridazine.[8]
Synthesis from γ-Keto Acids and Esters
Using γ-keto acids or their corresponding esters as the dicarbonyl component is a highly effective strategy for synthesizing 6-substituted 4,5-dihydropyridazin-3(2H)-ones, a core structure in many pharmacologically active compounds.[9] This method is one of the most common approaches to this class of heterocycles.[9]
The reaction proceeds via the initial formation of a hydrazone at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack from the second nitrogen of the hydrazine onto the carboxylic acid or ester carbonyl, triggering cyclization and elimination of water or an alcohol to form the stable six-membered ring.
| Precursor | Hydrazine Derivative | Solvent | Conditions | Product Class | Yield (%) | Reference |
| Levulinic Acid | Hydrazine Hydrate | Ethanol | Reflux, 4h | 6-methyl-4,5-dihydropyridazin-3(2H)-one | High | [9] |
| Ethyl Levulinate | Hydrazine Hydrate | Ethanol | Reflux, 1-18h | 6-methyl-4,5-dihydropyridazin-3(2H)-one | ~90% | [9] |
| β-Benzoylpropionic acid | Phenylhydrazine | Acetic Acid | Reflux, 6h | 6-phenyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | Good | [8] |
| Substituted γ-keto acids | Hydrazine Hydrate | Methanol | Reflux, 5h | 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | 75-85% | [9] |
Table 1: Representative syntheses of pyridazinones from γ-keto functionalized dicarbonyls.
Experimental Protocol: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one from Ethyl Levulinate
Materials:
-
Ethyl levulinate (ethyl 4-oxopentanoate)
-
Hydrazine hydrate (98%)
-
Ethanol
Procedure:
-
Reaction Setup: To a solution of ethyl levulinate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 eq).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion using TLC by observing the disappearance of the starting ester.
-
Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The concentrated solution is then cooled in an ice bath to induce crystallization of the product.
-
Purification: The solid product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum to afford the pure 6-methyl-4,5-dihydropyridazin-3(2H)-one.[9]
Synthesis from Maleic Anhydride and Derivatives
A powerful and direct route to pyridazine-3,6-diones involves the condensation of maleic anhydride or its substituted analogs with hydrazine derivatives.[8] This method is particularly efficient for creating symmetrical pyridazinediones.
Experimental Protocol: Synthesis of 6-Hydroxy-4-methylpyridazin-3(2H)-one from Methylmaleic Anhydride
Materials:
-
Methylmaleic anhydride (citraconic anhydride)
-
Hydrazine dihydrochloride (H₂NNH₂·2HCl)
-
Water
Procedure:
-
Reaction: Add methylmaleic anhydride (1.0 eq) to a boiling solution of hydrazine dihydrochloride (1.0 eq) in water.
-
Continue boiling for 5 minutes, then heat the mixture on a steam bath for 5 hours.
-
Crystallization: Allow the solution to cool to room temperature. A large quantity of crystalline product will separate.
-
Isolation: Collect the crystals by filtration and wash with cold water. A second crop can often be obtained by diluting the filtrate with additional water.
-
Drying: Dry the combined product at 75°C under reduced pressure to yield the final product. Yields are typically excellent (>90%).[7]
Application in Drug Discovery: A Conceptual Workflow
The synthetic routes described are not merely academic exercises; they are the foundational steps in the discovery of new medicines. The modularity of the dicarbonyl-hydrazine reaction allows medicinal chemists to rapidly generate libraries of diverse pyridazine derivatives for biological screening.
Caption: Conceptual workflow from pyridazine synthesis to drug candidate selection.
Conclusion
The synthesis of pyridazine derivatives from dicarbonyl compounds represents a classic, yet continually relevant, field of heterocyclic chemistry. Its reliability, broad substrate scope, and operational simplicity have cemented its role as a primary tool for accessing this critical pharmacophore. By understanding the mechanistic nuances and the impact of substrate choice—from simple diketones to functionalized keto acids—researchers can rationally design and execute syntheses of novel pyridazine-based molecules. This foundational chemistry continues to empower scientists in their quest to develop next-generation therapeutics for a wide spectrum of human diseases.
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- Kumar, R., et al. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate.
- Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds.
- Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
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The Electronic Landscape of Pyridazines: A Theoretical Guide for Researchers and Drug Development Professionals
Abstract
Pyridazine, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, possesses a unique electronic structure that underpins its growing importance in medicinal chemistry and materials science.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the theoretical studies on the electronic structure of pyridazines. We delve into the fundamental physicochemical properties that distinguish pyridazine from other azines, detail the computational methodologies employed to unravel its electronic characteristics, and analyze the profound influence of substituents on its molecular orbitals and reactivity. Furthermore, we bridge theoretical insights with practical applications, showcasing how a deep understanding of the pyridazine electronic landscape is instrumental in the rational design of novel therapeutics and functional materials. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique electronic attributes of the pyridazine scaffold.
Introduction: The Distinctive Character of the Pyridazine Ring
The pyridazine ring is a fascinating molecular entity, endowed with a set of physicochemical properties that render it a compelling scaffold in modern chemical sciences.[1] Unlike its isomers, pyrimidine and pyrazine, the contiguous arrangement of two nitrogen atoms in pyridazine creates a distinct electronic environment. This arrangement leads to a significant dipole moment, the largest among the three diazine heterocycles, which influences its intermolecular interactions and solubility.[1][4]
Key physicochemical properties that are central to the applications of pyridazines in drug design include its weak basicity, robust hydrogen-bonding acceptor capacity, and the electron-withdrawing nature of the positions adjacent to the nitrogen atoms (C3 and C6).[1] These attributes contribute to its potential as a less lipophilic and advantageous substitute for the more common phenyl ring in drug candidates.[1] Indeed, the recent approvals of drugs like relugolix and deucravacitinib, which incorporate a pyridazine moiety, underscore the growing recognition of its value in pharmaceutical development.[1]
This guide will navigate the theoretical underpinnings of these properties, providing a framework for understanding and predicting the behavior of pyridazine-containing molecules.
Theoretical Methodologies for Probing the Electronic Structure of Pyridazines
The exploration of the electronic structure of pyridazines heavily relies on a suite of computational chemistry techniques. These methods allow for the in-silico determination of various electronic properties, providing insights that are often challenging to obtain through experimental means alone.
Density Functional Theory (DFT): The Workhorse of Electronic Structure Calculations
Density Functional Theory (DFT) has emerged as the predominant method for investigating the electronic properties of pyridazine and its derivatives.[5] This approach is favored for its balance of computational accuracy and efficiency. A common and effective combination for these studies is the B3LYP functional with the 6-31G(d,p) basis set, which has been shown to provide reliable results for optimized geometries, total energies, and electronic state calculations of azines.[5]
Core DFT Calculations for Pyridazines:
-
Geometry Optimization: The first step in any theoretical study is to determine the lowest energy conformation of the molecule.
-
Molecular Orbital Analysis: DFT calculations provide detailed information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, several key descriptors of chemical reactivity can be calculated:
-
Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).
-
Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).
-
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.
-
Global Hardness (η): Resistance to change in electron distribution.
-
Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.
-
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge.
-
Experimental Protocol: A Standard DFT Workflow for a Pyridazine Derivative
-
Molecule Building: Construct the 3D structure of the pyridazine derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the DFT software package (e.g., Gaussian, ORCA). Specify the following:
-
Calculation Type: Geometry Optimization (Opt) followed by Frequency calculation (Freq) to confirm a true minimum.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d,p).
-
Charge and Multiplicity: Typically neutral (0) and singlet (1) for most pyridazine derivatives.
-
-
Job Submission: Run the calculation on a suitable computational resource.
-
Result Analysis:
-
Verify that the frequency calculation yields no imaginary frequencies, confirming a stable structure.
-
Extract the optimized Cartesian coordinates.
-
Analyze the output file to obtain the energies of the HOMO and LUMO.
-
Calculate the global reactivity descriptors using the formulas derived from the HOMO and LUMO energies.
-
Visualize the HOMO and LUMO isosurfaces to understand the electron distribution.
-
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To understand the photophysical properties of pyridazines, such as their absorption and emission spectra, Time-Dependent DFT (TD-DFT) is the method of choice.[6] TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which can be directly compared with experimental UV-Vis spectra.[6] This is particularly important for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or molecular sensors.
Advanced Methods for Intermolecular Interactions
In the context of drug design, understanding the non-covalent interactions between a pyridazine-containing ligand and its biological target is paramount. While DFT can provide some insights, more sophisticated methods are often employed for a more accurate description of these interactions. Symmetry-Adapted Perturbation Theory (SAPT), for instance, provides a detailed decomposition of the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion contributions.[1] This level of detail is invaluable for understanding the driving forces behind molecular recognition.[1]
The Electronic Properties of Pyridazine and its Derivatives
The electronic properties of the pyridazine ring are significantly influenced by the presence and position of the two adjacent nitrogen atoms. These properties can be further tuned by the introduction of various substituents.
The Parent Pyridazine: A Highly Polar and Electron-Deficient System
Theoretical studies have consistently shown that pyridazine possesses a large dipole moment, a direct consequence of the asymmetric distribution of electron density caused by the two electronegative nitrogen atoms.[1] DFT calculations reveal that the HOMO is typically of π-character, distributed over the carbon atoms, while the LUMO is a π* orbital with significant contributions from the nitrogen atoms. The relatively low energy of the LUMO makes pyridazine susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogens.[7]
| Property | Pyridine | Pyrimidine | Pyrazine | Pyridazine |
| Dipole Moment (Debye) | ~2.2 | ~2.3 | 0 | ~4.0 |
| pKa | ~5.2 | ~1.3 | ~0.6 | ~2.3 |
| cLogP | ~0.7 | ~-0.1 | ~-0.4 | ~-0.5 |
Table 1: Comparison of key physicochemical properties of pyridine and the diazines. Data compiled from various sources.[1][4]
The Influence of Substituents on the Electronic Landscape
The electronic structure of the pyridazine ring can be strategically modulated by the introduction of substituents. This principle is fundamental to the design of pyridazine derivatives with tailored properties for specific applications.
-
Electron-Donating Groups (EDGs): Substituents such as amino (-NH2) or hydroxyl (-OH) groups increase the electron density of the pyridazine ring.[8] This leads to an increase in the HOMO energy level, a decrease in the ionization potential, and enhanced reactivity towards electrophiles.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) have the opposite effect. They decrease the electron density of the ring, lowering both the HOMO and LUMO energy levels. This increases the electron affinity and makes the ring even more susceptible to nucleophilic attack. The presence of EWGs can also lead to a red-shift in the absorption spectra of pyridazine derivatives.
The position of the substituent also plays a crucial role. For instance, a substituent at the 3- or 6-position will have a more pronounced electronic effect due to its proximity to the nitrogen atoms.
Applications in Drug Discovery and Materials Science: A Theoretical Perspective
A thorough understanding of the electronic structure of pyridazines is not merely an academic exercise; it provides a rational basis for their application in diverse fields.
Rational Drug Design
In drug discovery, the pyridazine scaffold is often employed as a "privileged structure" due to its ability to engage in favorable interactions with biological targets.[1][7]
-
Hydrogen Bonding: The two nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. Theoretical calculations can predict the strength and geometry of these interactions, guiding the design of ligands with high binding affinity.[1]
-
π-π Stacking Interactions: The aromatic nature of the pyridazine ring allows it to participate in π-π stacking interactions with aromatic residues in proteins. Computational analyses, such as SAPT, can quantify the contribution of electrostatic and dispersion forces to these interactions.[1]
-
Modulation of Physicochemical Properties: By judiciously choosing substituents, medicinal chemists can fine-tune the electronic properties of a pyridazine-based drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. For example, incorporating a pyridazine moiety can increase the polarity and water solubility of a molecule.[2][4]
Diagram: Logical Workflow for Pyridazine-Based Drug Design
A representative workflow illustrating the integration of theoretical studies in the rational design of pyridazine-based drug candidates.
Organic Electronics and Materials Science
The tunable electronic properties of pyridazines make them attractive building blocks for organic electronic materials.[9] In donor-acceptor (D-A) type molecules, the electron-deficient pyridazine ring can serve as an effective acceptor unit.[9] Theoretical calculations are indispensable for:
-
Predicting Band Gaps: The HOMO-LUMO gap calculated by DFT is a good first approximation of the material's band gap, a crucial parameter for applications in semiconductors and photovoltaics.[9]
-
Designing Emitters for OLEDs: TD-DFT can be used to predict the emission wavelengths and efficiencies of pyridazine-based fluorophores, guiding the design of new materials for OLED displays.
-
Understanding Charge Transport: Theoretical models can help to elucidate the mechanisms of charge transport in pyridazine-containing organic thin films, which is essential for optimizing the performance of organic field-effect transistors (OFETs).
Conclusion and Future Outlook
Theoretical studies provide an indispensable lens through which to view and understand the intricate electronic structure of pyridazines. The continued development of more accurate and efficient computational methods, coupled with increasing computational power, will undoubtedly deepen our understanding of these versatile heterocycles. The synergy between theoretical predictions and experimental validation will continue to drive the design of novel pyridazine-based molecules with tailored electronic properties for a wide array of applications, from next-generation pharmaceuticals to advanced organic electronic devices. The future of pyridazine chemistry is bright, and theoretical chemistry will be at the forefront of illuminating its path.
References
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Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2014). IISTE. Retrieved January 11, 2026, from [Link]
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Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. (2014). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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A study of the valence shell electronic states of pyridazine by photoabsorption spectroscopy and time-dependent density functional theory calculations. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
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Azines: Synthesis, Structure, Electronic Structure and their Applications. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
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Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. (2025). Prezi. Retrieved January 11, 2026, from [Link]
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The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Role of Pyridazine in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 11, 2026, from [Link]
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The Chemistry of Pyridazines: Applications in Modern Synthesis. (n.d.). Quantum Seeker Pro. Retrieved January 11, 2026, from [Link]
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Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). NIH. Retrieved January 11, 2026, from [Link]
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A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022). ResearchGate. Retrieved January 11, 2026, from [Link]
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Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved January 11, 2026, from [Link]
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Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research. Retrieved January 11, 2026, from [Link]
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Heterocycles in Medicinal Chemistry II. (2024). MDPI. Retrieved January 11, 2026, from [Link]
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Advances In Heterocyclic Chemistry. (n.d.). Elsevier. Retrieved January 11, 2026, from [Link]
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Brief History of Electronic Structure Calculations in Computational Chemistry. (2022). Journal of Nanotechnology Research. Retrieved January 11, 2026, from [Link]
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A Technical Guide to the Functional Groups of Methyl Pyridazine-4-carboxylate: Structure, Spectroscopy, and Reactivity
Abstract
Methyl Pyridazine-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is derived directly from the distinct chemical personalities of its constituent functional groups.[1][2] This guide provides an in-depth analysis of these functional groups, moving from a foundational structural examination to experimental confirmation via spectroscopic techniques and chemical reactivity. We will dissect the molecule to understand the interplay between the aromatic pyridazine core and the methyl carboxylate substituent, offering researchers and drug development professionals a comprehensive framework for manipulating this versatile scaffold.
Deconstruction of the Molecular Architecture
At its core, this compound (Molecular Formula: C₆H₆N₂O₂) is a bifunctional molecule.[3][4] Its structure is an amalgamation of an aromatic nitrogen-containing heterocycle and an ester group. Understanding these two components individually is the first step toward predicting the molecule's overall behavior.
The Pyridazine Core: A π-Deficient Aromatic System
The first key functional entity is the pyridazine ring . This is a six-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms.[5] This arrangement distinguishes it from its isomers, pyrimidine and pyrazine. The high electronegativity of the nitrogen atoms creates a dipole moment and renders the ring electron-deficient, or "π-deficient."[6] This electronic feature is critical as it influences the ring's susceptibility to nucleophilic substitution and modulates the acidity of the ring protons.
Caption: The core pyridazine aromatic heterocycle.
The Methyl Carboxylate Group: An Ester Moiety
The second functional group, attached at the 4-position of the pyridazine ring, is the methyl carboxylate group (-COOCH₃).[7][8] This is a classic ester functional group, which itself contains two key features:
-
A carbonyl group (C=O) : This group is highly polarized and serves as the primary site for nucleophilic attack.
-
A methoxy group (-OCH₃) : This is the alkoxy portion of the ester, which acts as the leaving group during nucleophilic acyl substitution reactions.
The reactivity of the ester is well-characterized, primarily involving hydrolysis, amidation, or reduction.[9][10] Its presence provides a synthetic handle for extending the molecular framework or converting it into other functional groups like carboxylic acids or amides.
Caption: The methyl carboxylate (ester) functional group.
Experimental Verification via Spectroscopy
While structural analysis allows us to predict the functional groups, definitive identification relies on empirical spectroscopic data. The unique electronic environment of each group gives rise to a characteristic spectral fingerprint.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying carbonyl-containing compounds and aromatic systems. The predicted vibrational modes for this compound are summarized below. The presence of a strong, sharp absorption in the 1750-1700 cm⁻¹ region is a classic indicator of the ester's carbonyl group.
| Functional Group Component | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester (C=O) | Stretch | ~1725 cm⁻¹ | Strong, Sharp |
| Ester (C-O) | Stretch | ~1300-1100 cm⁻¹ | Strong |
| Pyridazine (C=C, C=N) | Ring Stretches | ~1600-1400 cm⁻¹ | Medium to Weak |
| Aromatic C-H | Stretch | >3000 cm⁻¹ | Medium |
| Methyl C-H | Stretch | <3000 cm⁻¹ | Medium |
Table 1: Predicted Infrared (IR) absorption frequencies for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals: those from the pyridazine ring protons and a sharp singlet from the methyl ester protons. The exact chemical shifts of the ring protons are influenced by the electron-withdrawing nature of both the ring nitrogens and the carboxylate group.
¹³C NMR: The carbon spectrum provides complementary information, with the carbonyl carbon of the ester being the most deshielded and appearing far downfield.
| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyridazine Ring Protons | 9.5 - 7.5 (complex multiplets) | 160 - 120 |
| Methyl Protons (-OCH₃) | ~4.0 (singlet, 3H) | ~55 |
| Carbonyl Carbon (C=O) | N/A | ~165 |
Table 2: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.[11][12]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 138.04.[4] Common fragmentation patterns would likely include the loss of the methoxy radical (•OCH₃, m/z 31) or the loss of the entire methoxycarbonyl group (•COOCH₃, m/z 59), providing further evidence for the ester functionality.
Chemical Reactivity and Functional Group Confirmation
The ultimate confirmation of functional groups lies in their characteristic chemical reactions. Performing a reaction known to be specific to one of the identified groups serves as a powerful validation tool.
Protocol: Base-Catalyzed Ester Hydrolysis (Saponification)
Hydrolysis of the methyl ester to its corresponding carboxylic acid is a definitive test for the ester functional group.[13][14] This transformation results in a product with markedly different physical properties (e.g., solubility, melting point) and spectroscopic signatures (e.g., appearance of a broad O-H stretch in the IR spectrum).
Objective: To convert this compound to Pyridazine-4-carboxylic acid to confirm the presence of the ester group.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as methanol/water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 1.5 eq), to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the organic solvent (methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with a strong acid (e.g., 2M HCl) until the pH is ~3-4. A precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the identity of the product, Pyridazine-4-carboxylic acid, using IR, NMR, and MS.
Caption: Experimental workflow for saponification.
Conclusion and Implications
Through a systematic process of structural analysis, spectroscopic investigation, and chemical transformation, we have unequivocally identified two primary functional groups in this compound: the pyridazine aromatic ring and the methyl carboxylate ester .
The pyridazine ring provides a rigid, electron-deficient scaffold with basic nitrogen centers available for hydrogen bonding or metal coordination. The methyl carboxylate group offers a versatile point for modification, enabling the synthesis of amides, larger esters, or the corresponding carboxylic acid to modulate solubility and polarity. For professionals in drug discovery, this bifunctional nature allows for the strategic elaboration of the molecule to optimize pharmacokinetic and pharmacodynamic properties, making this compound a valuable starting point for library synthesis and lead optimization campaigns.
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This compound | C6H6N2O2 | CID 12439252. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Lee, C. H. (2018). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. The Journal of Organic Chemistry, 83(1), 1–11. [Link]
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Use of Polyfunctionalized Pyridazines as Reactive Species for Building Chemical Diversity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. [Link]
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understanding the aromaticity of the pyridazine nucleus
An In-Depth Technical Guide to the Aromaticity of the Pyridazine Nucleus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridazine, a diazine isomer containing two adjacent nitrogen atoms in a six-membered heterocyclic ring, is a fundamental scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, a fact intrinsically linked to the electronic properties of the core nucleus. A deep understanding of the aromaticity of pyridazine is therefore paramount for the rational design of novel therapeutics. This guide provides a comprehensive exploration of the factors governing the aromaticity of the pyridazine ring, from its fundamental electronic structure to the advanced computational and experimental techniques used for its characterization. We will delve into the nuanced interplay of heteroatom perturbation, resonance stabilization, and the resulting impact on chemical reactivity and molecular interactions, offering field-proven insights for professionals in drug development.
The Electronic Architecture of Pyridazine: A Foundation of Aromaticity
The concept of aromaticity, originally conceived to explain the unusual stability of benzene, is a cornerstone of organic chemistry. For a molecule to be considered aromatic, it must adhere to a set of well-defined criteria: it must be cyclic, planar, and possess a continuous ring of p-orbitals containing a specific number of π-electrons, as dictated by Hückel's rule (4n+2).
Pyridazine unequivocally meets these criteria. The six-membered ring is planar, and each of the four carbon and two nitrogen atoms is sp² hybridized, contributing one p-orbital to the π-system. This creates a continuous, delocalized cloud of six π-electrons (n=1 in Hückel's rule) above and below the plane of the ring.
However, the simple fulfillment of Hückel's rule belies the complexity of pyridazine's aromatic character. The introduction of two adjacent, highly electronegative nitrogen atoms significantly perturbs the electronic landscape of the ring compared to its carbocyclic counterpart, benzene.
Inductive and Resonance Effects of the Nitrogen Atoms
The two nitrogen atoms exert a strong inductive effect (-I), withdrawing electron density from the carbon atoms of the ring. This effect is most pronounced at the C3 and C6 positions, which are α to the nitrogen atoms. This electron withdrawal leads to a general decrease in the electron density of the ring, a phenomenon that has profound implications for the reactivity of pyridazine, rendering it less susceptible to electrophilic attack than benzene.
Simultaneously, the nitrogen atoms participate in resonance, delocalizing their lone pairs of electrons into the π-system. This resonance effect (+R) counteracts the inductive withdrawal to some extent, contributing to the overall stability of the ring. The interplay of these opposing electronic forces is a key determinant of pyridazine's unique chemical personality.
Quantifying Aromaticity: Experimental and Computational Approaches
While the qualitative criteria for aromaticity are well-established, its quantification remains a subject of active research. A variety of experimental and computational methods have been developed to provide a more nuanced understanding of the degree of aromatic character in a given molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for probing the aromaticity of a compound. The delocalized π-electrons in an aromatic ring generate a ring current when placed in an external magnetic field. This ring current induces a local magnetic field that deshields the protons attached to the ring, causing them to resonate at a higher chemical shift (downfield) than would be expected for non-aromatic protons. The chemical shifts of the protons in pyridazine are indeed downfield, providing strong evidence for its aromatic character.
X-ray Crystallography
X-ray crystallography provides precise information about the bond lengths and angles within a molecule. In an aromatic system, the bond lengths are expected to be intermediate between those of single and double bonds, reflecting the delocalization of the π-electrons. The C-C and C-N bond lengths in pyridazine are consistent with this expectation, further supporting its aromatic nature.
Computational Methods
Computational chemistry offers a suite of powerful tools for quantifying aromaticity. Two of the most widely used methods are Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).
-
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion of aromaticity that involves calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.
-
Aromatic Stabilization Energy (ASE): ASE is an energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a suitable acyclic reference compound. A positive ASE value indicates that the cyclic system is stabilized by delocalization, a key feature of aromaticity.
Table 1: Comparison of Aromaticity Indices for Benzene and Pyridazine
| Compound | NICS(0) (ppm) | ASE (kcal/mol) |
| Benzene | -9.7 | 30.2 |
| Pyridazine | -7.2 | 22.5 |
Note: NICS(0) refers to the NICS value calculated at the geometric center of the ring. ASE values are calculated using the homodesmotic reaction method.
The data in Table 1 clearly illustrate that while pyridazine is undoubtedly aromatic, its degree of aromaticity is somewhat diminished compared to benzene. This is a direct consequence of the electronic perturbation introduced by the two nitrogen atoms.
Experimental Protocols
Protocol for ¹H NMR Analysis of Pyridazine
-
Sample Preparation: Dissolve 5-10 mg of pyridazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Integrate the signals.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol for NICS Calculation
-
Geometry Optimization: Perform a full geometry optimization of the pyridazine molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
NMR Calculation:
-
Perform a GIAO (Gauge-Including Atomic Orbital) NMR calculation at the same level of theory.
-
Place a ghost atom (Bq) at the geometric center of the pyridazine ring.
-
-
NICS Value Extraction: The NICS value is the negative of the isotropic magnetic shielding tensor of the ghost atom.
Visualization of Key Concepts
Caption: Resonance contributors of the pyridazine nucleus.
Caption: Schematic of p-orbital overlap forming the π-system.
Implications for Drug Development
The attenuated aromaticity of the pyridazine nucleus, coupled with the presence of two basic nitrogen atoms, has significant consequences for its application in drug design.
-
Reactivity: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, a property that can be exploited for the synthesis of functionalized derivatives.
-
Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction for molecular recognition at biological targets.
-
Solubility: The polar nature of the C-N bonds enhances the aqueous solubility of pyridazine-containing compounds, a desirable property for drug candidates.
-
Metabolic Stability: The pyridazine ring is generally resistant to metabolic degradation, contributing to a longer in vivo half-life.
By understanding the nuances of pyridazine's aromaticity, medicinal chemists can make more informed decisions in the design and optimization of novel drug candidates, ultimately leading to the development of safer and more effective medicines.
Conclusion
The aromaticity of the pyridazine nucleus is a multifaceted phenomenon governed by a delicate balance of inductive and resonance effects. While it comfortably fulfills the criteria for aromaticity, the presence of two adjacent nitrogen atoms leads to a quantifiable reduction in its aromatic character compared to benzene. This attenuated aromaticity, in concert with the electronic properties of the nitrogen heteroatoms, imparts a unique chemical reactivity and a set of physicochemical properties that make pyridazine an exceptionally valuable scaffold in the field of drug discovery and development. A thorough appreciation of these fundamental principles is essential for any scientist working with this important class of heterocyclic compounds.
References
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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Schleyer, P. v. R., Maerker, C., Dransfeld, A., Jiao, H., & van Eikema Hommes, N. J. R. (1996). Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Journal of the American Chemical Society, 118(26), 6317–6318. [Link]
-
Cyrański, M. K. (2005). Energetic Aspects of Aromaticity. Chemical Reviews, 105(10), 3773–3811. [Link]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl Pyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the intricate world of pharmaceutical research and drug development, the novel heterocyclic building block, Methyl Pyridazine-4-carboxylate, presents significant opportunities for the synthesis of innovative therapeutics. Its unique chemical architecture makes it a valuable intermediate. However, realizing its full potential necessitates a comprehensive understanding of its safe handling and management. This guide provides an in-depth, experience-driven perspective on the critical safety protocols and handling precautions for this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Hazard Profile
This compound is a heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of 138.12 g/mol .[1][2] It is typically encountered as a solid with a melting point in the range of 63-69 °C.[2] A thorough understanding of its inherent hazards is the cornerstone of safe laboratory practice.
GHS Classification and Associated Risks
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements.[1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the compound's potential to cause localized irritation upon direct contact with the skin, eyes, and respiratory system. The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological tissues, leading to inflammation and discomfort.
| Hazard Statement | GHS Classification | Pictogram | Primary Route of Exposure | Potential Health Effects |
| H315 | Skin Irritation (Category 2) | Irritant | Dermal | Redness, itching, inflammation |
| H319 | Eye Irritation (Category 2A) | Irritant | Ocular | Redness, pain, tearing, blurred vision |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | Irritant | Inhalation | Coughing, sneezing, shortness of breath, sore throat |
A summary of GHS hazard information for this compound.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The principle of "as low as reasonably practicable" (ALARP) exposure should guide all handling procedures. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.
-
Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors that may be generated, directly addressing the H335 respiratory irritation hazard.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions. The atmosphere should be regularly checked to ensure safe working conditions are maintained.[3]
Personal Protective Equipment: The Essential Barrier
Where engineering controls cannot eliminate all risks, PPE provides a crucial barrier. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations where there is a higher risk of splashing, a face shield should be worn in addition to goggles.[5] This is a direct countermeasure to the H319 serious eye irritation hazard.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[5]
-
Lab Coat: A buttoned lab coat should be worn to protect the skin and personal clothing from contamination.
-
-
Respiratory Protection: In situations where engineering controls are not sufficient to control exposure, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] The decision to use respiratory protection should be based on a professional judgment that considers toxicity information and exposure measurement data.[3]
Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and maintaining the chemical's integrity.
Prudent Handling Practices
-
Avoid All Personal Contact: This includes inhalation of dust and direct contact with skin and eyes.[3]
-
Use in a Well-Ventilated Area: As previously stated, a chemical fume hood is essential.[3]
-
Prevent Dust Generation: Handle the solid material carefully to avoid creating dust.[3]
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the laboratory where this chemical is handled.[3]
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[3]
Secure Storage
-
Container Integrity: Keep the container tightly closed when not in use.[3]
-
Storage Location: Store in a cool, dry, and well-ventilated area.[3]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical to mitigate harm.
First-Aid Measures
The following first-aid procedures should be implemented immediately following an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3] |
A summary of first-aid procedures for this compound exposure.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean-up: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.2.
Figure 2. Decision-making workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain or in the regular trash.
Conclusion: A Culture of Safety
The responsible use of this compound in a research setting is predicated on a deeply ingrained culture of safety. By understanding the inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational resource, but it is the diligent and conscientious application of these principles in the laboratory that will ultimately ensure a safe and productive research environment.
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of Methyl Pyridazine-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Pyridazine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridazine nucleus, a six-membered heteroaromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities.[1][2] These activities span across various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2][3] Methyl pyridazine-4-carboxylate derivatives, a specific subclass of this family, are of particular interest due to the ester functionality which can be readily modified to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
This comprehensive guide provides detailed application notes and experimental protocols for researchers investigating the biological activities of novel this compound derivatives. The focus is on providing a robust framework for screening and characterizing these compounds for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
I. Anticancer Activity of this compound Derivatives: Targeting Uncontrolled Cell Proliferation
A significant body of research highlights the potential of pyridazine-containing compounds as potent anticancer agents.[4][5] One of the key mechanisms through which these derivatives exert their effects is the inhibition of crucial signaling pathways involved in tumor growth, angiogenesis, and metastasis. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[6][7][8]
A. Key Molecular Targets and Signaling Pathways
The anticancer activity of pyridazine derivatives is often attributed to their ability to modulate the following pathways:
-
VEGFR-2 Signaling Pathway: Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in tumor angiogenesis and growth.
-
Cell Cycle Regulation: Many anticancer agents induce cell cycle arrest at different phases (G0/G1, S, or G2/M), preventing cancer cells from dividing and proliferating.
-
Apoptosis Induction: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating cancerous cells. Effective anticancer compounds can trigger this process through various intrinsic and extrinsic pathways.
Caption: Simplified diagram of VEGFR-2 signaling pathway and its inhibition by a pyridazine derivative.
B. Experimental Protocols for Anticancer Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10][11][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: A streamlined workflow for the MTT cytotoxicity assay.
This protocol allows for the analysis of the cell cycle distribution of a cell population treated with the test compounds.[1][2][13][14]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivatives at their IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.[1][2] The cells can be stored at -20°C for several weeks.[2]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of propidium iodide is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Quantitative Data Summary (Hypothetical)
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against common cancer cell lines. This data is for illustrative purposes to guide researchers in their data presentation.
| Compound ID | Substitution Pattern | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| MPD-01 | 6-(4-chlorophenyl)- | 5.2 | 7.8 | 10.5 |
| MPD-02 | 6-(4-methoxyphenyl)- | 8.9 | 12.3 | 15.1 |
| MPD-03 | 6-(4-nitrophenyl)- | 3.1 | 4.5 | 6.2 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 1.5 |
II. Antimicrobial Activity of this compound Derivatives: Combating Microbial Resistance
The emergence of multidrug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Pyridazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[15][16][17][18]
A. Experimental Protocols for Antimicrobial Screening
This is a qualitative screening method to assess the antimicrobial activity of the synthesized compounds.[19][20]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivatives and place them on the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: A two-step workflow for antimicrobial screening of novel compounds.
III. Anti-inflammatory and Analgesic Activity
Pyridazinone derivatives have been reported to possess significant anti-inflammatory and analgesic properties, often with a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3][21][22][23][24]
A. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to evaluate the acute anti-inflammatory activity of compounds.[24]
Protocol:
-
Animal Grouping: Use groups of rats or mice.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
B. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity.[21]
Protocol:
-
Animal Grouping: Use groups of mice.
-
Compound Administration: Administer the test compounds and controls as described for the anti-inflammatory assay.
-
Induction of Writhing: After a set time, inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.
IV. Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The protocols outlined in this guide provide a robust starting point for researchers to systematically evaluate the anticancer, antimicrobial, and anti-inflammatory potential of their synthesized derivatives. Further investigations should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships to optimize potency and selectivity, and conducting in vivo efficacy and safety studies for the most promising lead compounds.
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry and Cell Sorting Facility. Retrieved from [Link]
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Methyl Pyridazine-4-carboxylate as a building block in organic synthesis
An In-Depth Technical Guide to Methyl Pyridazine-4-carboxylate: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridazine Scaffold
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry, where it is often classified as a "privileged structure".[1][2] This designation stems from its unique physicochemical properties that make it an invaluable scaffold in drug design. The two nitrogen atoms increase polarity and the capacity for hydrogen bonding, which can enhance aqueous solubility and facilitate strong interactions with biological targets.[1][3] Furthermore, the pyridazine core can improve metabolic stability and often exhibits low inhibitory effects on cytochrome P450 enzymes.[1][4] These attributes have led to the incorporation of the pyridazine motif into numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancer, inflammation, and cardiovascular disorders.[1][3][5]
This compound emerges as a particularly strategic derivative. The ester functionality at the C4 position serves as a versatile synthetic handle, allowing for a multitude of chemical transformations. This enables chemists to readily introduce diverse functional groups, thereby fine-tuning the steric, electronic, and pharmacokinetic properties of the resulting molecules. This guide provides an in-depth exploration of this compound as a key building block, detailing its application in cornerstone synthetic reactions and providing robust protocols for its use.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is critical for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | [6] |
| Appearance | Off-white to brown powder | [7] |
| CAS Number | 34231-77-1 | [6] |
| Purity | Typically ≥97% | [7] |
| Boiling Point | Not available | |
| Melting Point | 127 °C | [6] |
Application I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for constructing C-C and C-heteroatom bonds, and they are central to the functionalization of the pyridazine core.[8][9] The Suzuki-Miyaura reaction, in particular, is widely employed due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[10][11]
Expert Insight: The Rationale Behind the Suzuki-Miyaura Coupling
The transformation of a halo-pyridazine (or a triflate derivative) using a boronic acid partner is a highly efficient method for introducing aryl, heteroaryl, or alkyl groups. The choice of catalyst, ligand, base, and solvent is critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst precursor. The phosphine ligands stabilize the Pd(0) center and facilitate the key steps of the catalytic cycle. A weak base, such as sodium or potassium carbonate, is required to activate the boronic acid in the transmetalation step. The use of a mixed solvent system, often an organic solvent like 1,2-dimethoxyethane (DME) or dioxane with water, is crucial for dissolving both the organic and inorganic reaction components.[12] The entire process must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridazine Ester
This protocol describes a general procedure for the coupling of a halogenated this compound with an arylboronic acid.
Materials:
-
Methyl 6-chloro-pyridazine-4-carboxylate (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with condenser and magnetic stirring
Procedure:
-
Setup: Assemble the reflux apparatus and ensure it is dry. Flame-dry under vacuum or oven-dry glassware before use.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Reagent Addition: To the reaction flask, add Methyl 6-chloro-pyridazine-4-carboxylate, the arylboronic acid, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add DME, followed by an aqueous solution of Na₂CO₃ (typically a 2M solution). The typical solvent ratio is 4:1 DME:water.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Application II: Cycloaddition Reactions for Scaffold Synthesis
While functionalizing a pre-existing pyridazine ring is common, constructing the ring itself via cycloaddition is a powerful strategy for accessing highly substituted derivatives.[13] The [4+2] cycloaddition, or Diels-Alder reaction, and its inverse-electron-demand variant are particularly effective for synthesizing the pyridazine core.[14][15]
Expert Insight: Controlling Regioselectivity in [4+2] Cycloadditions
In a typical inverse-electron-demand Diels-Alder reaction for pyridazine synthesis, an electron-deficient diene (e.g., a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (e.g., an enamine or vinyl ether). The ester group of a precursor to this compound plays a crucial role in dictating the electronic nature of the reactants and can influence the regioselectivity of the cycloaddition, leading to specific substitution patterns on the final pyridazine ring.[16] These reactions are often highly regioselective and can proceed under mild conditions without the need for a catalyst.[14]
Protocol: [3+3] Annulation to Synthesize a Pyridazine Ester Derivative
This protocol is adapted from a method for synthesizing highly functionalized pyridazine esters via a [3+3] annulation, which proceeds through a cycloaddition-type mechanism.[16][17]
Materials:
-
α-Diazo-β-ketoester (e.g., ethyl 2-diazo-3-oxobutanoate) (1.1 equivalents)
-
Chalcone epoxide (1 equivalent)
-
Sodium ethoxide (EtONa) (1.1 equivalents)
-
Anhydrous Ethanol (EtOH)
-
Standard reaction flask with magnetic stirring
Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of the chalcone epoxide in anhydrous ethanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium ethoxide to the solution and stir for 10 minutes.
-
Dipole Addition: Add the α-diazo-β-ketoester dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture three times with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the functionalized pyridazine ester.
Application III: Functional Group Transformations of the Ester Moiety
The methyl ester group at the C4 position is a gateway for introducing further molecular diversity. Standard organic transformations can be applied to convert the ester into other critical functional groups, such as amides, alcohols, and carboxylic acids, each serving a different purpose in drug design.
Expert Insight: The Importance of Amide Bond Formation
Converting the ester to an amide is arguably one of the most important transformations in medicinal chemistry. The resulting amide group can act as both a hydrogen bond donor and acceptor, significantly altering the molecule's interaction with biological targets. Furthermore, this transformation allows for the introduction of a wide variety of substituents (R-groups) from a diverse pool of commercially available amines, enabling extensive Structure-Activity Relationship (SAR) studies.
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Application Notes and Protocols for Pyridazine Compounds in Agrochemicals
Introduction
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the development of modern agrochemicals.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, allow for potent and specific interactions with biological targets.[4] This structural motif is found in a diverse array of commercial products, demonstrating significant activity as herbicides, insecticides, fungicides, and plant growth regulators.[1][2][3]
This guide provides an in-depth exploration of the application of pyridazine compounds in crop protection. It is designed for researchers and development professionals, offering not just a review of the field but also actionable, field-proven protocols. We will delve into the mechanisms of action, explain the causality behind molecular design, and provide detailed experimental workflows for the synthesis and evaluation of these critical agricultural tools.
Part 1: Pyridazine Herbicides - Mastering Photosynthesis Inhibition
One of the most successful applications of the pyridazine core is in the development of herbicides. These compounds primarily function by disrupting critical photosynthetic pathways in weeds, leading to rapid and effective control.
Mechanism of Action: Photosystem II Inhibition
A key target for pyridazine herbicides is the Photosystem II (PSII) complex in the chloroplasts of plant cells. Specifically, these herbicides act as inhibitors of photosynthetic electron transport.[5]
Causality of Action: The pyridazine herbicide, Pyridate , serves as a classic example. After being absorbed by the leaves, it is hydrolyzed to its active metabolite, which then binds to the D1 protein within the PSII reaction center.[6] This binding event physically blocks the quinone (QB) binding site, interrupting the flow of electrons from photosystem II. The blockage of the electron transport chain leads to a cascade of destructive events:
-
Inhibition of ATP and NADPH Synthesis: The primary energy-carrying molecules required for carbon fixation are no longer produced.
-
Formation of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the generation of highly toxic oxygen radicals.[7][8][9]
-
Lipid Peroxidation and Cell Death: These ROS rapidly destroy cell membranes through lipid peroxidation, causing rapid bleaching, necrosis, and ultimately, the death of the weed.[7][8]
The selectivity of compounds like Pyridate arises from the ability of tolerant crops to rapidly metabolize the active compound into inactive glycosidic conjugates, a process that is much slower in susceptible weeds.[6]
Case Study: Pyridate
Pyridate is a selective, post-emergence contact herbicide highly effective against broadleaf weeds, particularly those resistant to other herbicide classes like triazines.[7][10] It is valued for its rapid action and its synergistic effects when tank-mixed with other herbicides, such as HPPD inhibitors (e.g., mesotrione) and atrazine.[8][9]
Agrochemical Profile: Pyridate
| Property | Description | Source(s) |
| Common Name | Pyridate | [6] |
| Chemical Class | Phenyl-pyridazine | [6] |
| Mode of Action | Photosystem II inhibitor | [5][7] |
| Primary Use | Post-emergence broadleaf weed control | [7] |
| Key Target Weeds | Palmer amaranth, waterhemp, kochia, common lambsquarters | [7][8] |
| Application Crops | Corn, Mint, Chickpeas, Cereals, Brassicas | [5][6][7] |
Workflow for Pyridate Efficacy Evaluation
This workflow outlines the key stages for assessing the herbicidal efficacy of Pyridate or novel pyridazine analogues in a research setting.
Caption: Workflow for Greenhouse Efficacy Testing of Herbicides.
Part 2: Pyridazine Insecticides & Acaricides - Disrupting Cellular Respiration
The pyridazine scaffold is also integral to a class of potent insecticides and acaricides that function by targeting the fundamental process of cellular energy production in pests.
Mechanism of Action: Mitochondrial Electron Transport Inhibition (METI)
Pyridazine insecticides, most notably Pyridaben , act as Mitochondrial Electron Transport Inhibitors (METIs).[11][12] They specifically target Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[11][13][14]
Causality of Action:
-
Binding to Complex I: Pyridaben binds to the NADH-coenzyme Q reductase site within Complex I.[14]
-
Inhibition of Electron Flow: This binding event blocks the transfer of electrons from NADH to coenzyme Q, effectively halting the electron transport chain at its first step.
-
Cessation of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane prevents the production of ATP, the cell's primary energy currency.[14]
-
Rapid Paralysis and Death: Deprived of energy, the insect or mite experiences rapid paralysis and subsequent death.[14][15]
This mode of action provides quick knockdown effects and is effective against all life stages of mites, including eggs, larvae, nymphs, and adults.[15] An important feature for resistance management is that Pyridaben has shown no cross-resistance with other classes of acaricides.[15]
Case Study: Pyridaben
Pyridaben is a selective, non-systemic contact insecticide and acaricide used to control a wide range of mites and some insects like whiteflies, aphids, and thrips.[13]
Agrochemical Profile: Pyridaben
| Property | Description | Source(s) |
| Common Name | Pyridaben | [12][13] |
| Chemical Class | Pyridazinone | [13][14] |
| Mode of Action | Mitochondrial Complex I Electron Transport Inhibitor (METI) | [11][12][14] |
| Primary Use | Control of mites (acaricide) and sucking insects | [13][14] |
| Key Target Pests | Red spider mites, thrips, aphids, leafhoppers | [13][15] |
| Biological Activity | IC50 of 2.4 nM for Complex I inhibition (rat liver mitochondria) | [11] |
Protocol: Leaf-Dip Bioassay for Acaricide Efficacy
This protocol provides a standardized method for evaluating the efficacy of Pyridaben or its analogues against spider mites. This method ensures uniform exposure and provides reliable data for dose-response analysis.
Objective: To determine the median lethal concentration (LC50) of a pyridazine-based test compound against an adult mite population (e.g., Tetranychus urticae).
Materials:
-
Test compound (e.g., Pyridaben)
-
Acetone (for stock solution)
-
Triton X-100 or similar surfactant (0.1%)
-
Distilled water
-
Healthy, untreated bean or cotton leaves
-
Adult spider mites (Tetranychus urticae)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Beakers and graduated cylinders
-
Pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in acetone.
-
Serial Dilutions: Perform serial dilutions of the stock solution with a 0.1% Triton X-100 aqueous solution to achieve a range of test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 ppm). The 0 ppm solution (surfactant solution only) serves as the negative control.
-
Leaf Disc Preparation: Cut leaf discs (approx. 3 cm diameter) from healthy, untreated leaves.
-
Dipping: Using forceps, dip each leaf disc into a test solution for 10 seconds, ensuring complete and uniform coverage.
-
Drying: Place the dipped leaf discs on a wire rack to air dry for approximately 1-2 hours.
-
Assay Setup: Place a moist filter paper in the bottom of each petri dish. Place one dried leaf disc, abaxial (underside) up, into each dish.
-
Mite Infestation: Using a fine camel-hair brush, carefully transfer 20-30 adult female spider mites onto each leaf disc.
-
Incubation: Seal the petri dishes with lids and place them in a controlled environment chamber (25±1°C, >70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: After 24 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Perform a probit analysis to determine the LC50 value.
Self-Validation & Causality:
-
The use of a surfactant ensures that the lipophilic test compound is evenly distributed on the leaf surface, guaranteeing consistent exposure for all mites.
-
The control group (0 ppm) validates that the mortality observed in the treatment groups is due to the test compound and not the solvent or handling stress.
-
A clear dose-response relationship (increasing mortality with increasing concentration) confirms the compound's biological activity.
Part 3: Pyridazines as Plant Growth Regulators
Beyond pest and weed control, certain pyridazine structures are used to modulate plant physiology for agricultural benefit.
Mechanism of Action: Inhibition of Cell Division
Maleic hydrazide , a pyridazine-dione derivative, is a widely used plant growth regulator.[16][17] Its primary mode of action is the inhibition of cell division (mitosis) in the meristematic tissues of plants.[16][18] It does not, however, inhibit cell enlargement.[16] While the precise molecular target is complex, it is known to act as an inhibitor of nucleic acid and protein synthesis.[19]
Causality of Action: By being absorbed through the foliage and translocated systemically throughout the plant, maleic hydrazide reaches the growing points (e.g., apical buds, tubers, bulbs).[18][20] There, it halts the cell cycle, effectively preventing further growth, such as the sprouting of potatoes or onions in storage.[16][17][18][20]
Case Study: Maleic Hydrazide
Maleic hydrazide is applied pre-harvest to crops like potatoes, onions, and garlic to inhibit sprouting during storage, thereby extending their shelf life and maintaining quality.[16][17][18]
Application Profile: Maleic Hydrazide
| Property | Description | Source(s) |
| Common Name | Maleic Hydrazide (MH) | [16][20] |
| Chemical Class | Pyridazine | [16] |
| Mode of Action | Inhibitor of cell division | [16][18] |
| Primary Use | Sprout suppression in storage, growth regulation | [16][17][20] |
| Key Application Crops | Potatoes, Onions, Garlic, Carrots | [16] |
| Application Timing | Foliar spray applied in the field when plants are actively growing | [20] |
Relationship Diagram: MH Application to Sprout Inhibition
This diagram illustrates the logical sequence from application to the desired agricultural outcome for Maleic Hydrazide.
Caption: Mechanism of Action for Maleic Hydrazide as a Sprout Suppressant.
Conclusion
The pyridazine heterocycle continues to be a cornerstone of agrochemical research and development. Its versatility has led to the creation of highly effective herbicides, insecticides, and plant growth regulators with diverse modes of action. The case studies of Pyridate, Pyridaben, and Maleic Hydrazide underscore the profound impact of this chemical scaffold on modern agriculture. As challenges like herbicide and insecticide resistance grow, the principles of rational design, mechanism-of-action studies, and robust bioassay protocols outlined in this guide will be essential for developing the next generation of innovative and sustainable crop protection solutions based on the pyridazine core.
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Application Notes & Protocols: Methyl Pyridazine-4-carboxylate as a Cornerstone for Fused Heterocyclic System Synthesis
Introduction: The Strategic Value of the Pyridazine Core in Medicinal Chemistry
The pyridazine ring is a privileged scaffold in modern drug discovery, prized for its unique physicochemical properties.[1] Its two adjacent nitrogen atoms create a distinct electronic profile, imparting a high dipole moment and robust hydrogen-bonding capacity, which are critical for molecular recognition and target engagement.[1] When incorporated into fused heterocyclic systems, the pyridazine moiety often confers favorable pharmacokinetic properties, such as improved aqueous solubility and reduced interaction with metabolic enzymes like cytochrome P450.[1][2] Consequently, fused pyridazines are integral to a wide range of biologically active agents, including kinase inhibitors, anti-proliferative compounds, and therapeutics targeting neurodegenerative diseases.[2][3]
Methyl pyridazine-4-carboxylate (CAS: 34231-77-1) has emerged as an exceptionally versatile and strategic starting material for accessing this chemical space.[4][5] Its ester functionality provides a reactive handle for a multitude of chemical transformations, while the electron-deficient nature of the pyridazine ring activates it for various cycloaddition and condensation reactions. This guide provides an in-depth exploration of key synthetic strategies that leverage this compound to construct medicinally relevant fused heterocyclic systems, complete with detailed, field-proven protocols.
I. Synthesis of Pyrazolo[3,4-d]pyridazines: A Gateway to Kinase Inhibitors
The pyrazolo[3,4-d]pyridazine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. The synthesis often proceeds through a multi-step sequence involving the initial formation of a pyrazole ring, followed by the annulation of the pyridazine ring. A common and effective strategy involves the 1,3-dipolar cycloaddition of nitrile imines with enaminones, followed by cyclocondensation with hydrazine.[6][7]
Causality and Mechanistic Insight
The logic of this approach lies in the sequential and controlled construction of the fused system. The initial cycloaddition reaction regioselectively forms a substituted pyrazole intermediate. The ester group of the original pyridazine synthon (or a related precursor) is then crucial for the final ring-closing step. Hydrazine hydrate acts as a dinucleophile, attacking the ester carbonyl and another suitable electrophilic site on the pyrazole ring to form the six-membered pyridazine ring. This cyclocondensation is typically driven by the formation of a stable, aromatic heterocyclic system.[8][9]
Figure 1. Workflow for Pyrazolo[3,4-d]pyridazine Synthesis.
Protocol 1: Two-Step Synthesis of 2-Aryl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-ones
This protocol is adapted from methodologies involving the reaction of pyrazole carboxylates with hydrazine.[8][9]
Step A: Synthesis of Ethyl 1-Aryl-4-formyl-1H-pyrazole-3-carboxylate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare the Vilsmeier-Haak reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq.) to ice-cooled N,N-dimethylformamide (DMF, 3 eq.). Stir for 30 minutes at 0°C.
-
Reaction: Dissolve the starting ethyl 2-(arylhydrazono)-propanoate (1.0 eq.) in DMF (5 mL/mmol) and add it dropwise to the Vilsmeier-Haak reagent at 0°C.
-
Heating and Work-up: Allow the mixture to warm to room temperature, then heat to 60-70°C for 4-6 hours, monitoring by TLC. After completion, pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize with a saturated sodium bicarbonate solution. The precipitated solid is collected by filtration, washed with cold water, and dried. Recrystallize from ethanol to afford the pure pyrazole intermediate.
Step B: Cyclocondensation to form the Pyrazolo[3,4-d]pyridazine Core
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylate (1.0 eq.) from Step A in absolute ethanol (10 mL/mmol).
-
Hydrazine Addition: Add hydrazine hydrate (80% solution, 1.5 eq.) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Product Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether. Dry under vacuum to yield the final pyrazolo[3,4-d]pyridazin-7-one. Further purification can be achieved by recrystallization if necessary.
| Reactant (Aryl Group) | Step A Yield (%) | Step B Yield (%) | Reference |
| Phenyl | ~75% | ~85% | [8] |
| 4-Chlorophenyl | ~72% | ~88% | [9] |
| 3-Methylphenyl | ~78% | ~82% | [8] |
II. Synthesis of Pyridazino[4,5-b]indoles: Bioisosteres of Biologically Active Compounds
The pyridazino[4,5-b]indole ring system is of significant interest due to its diverse biological activities, including potential as anxiolytic, antihypertensive, and anticancer agents.[10][11] One of the most powerful methods for constructing this fused system is the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Causality and Mechanistic Insight
In this strategy, an electron-deficient diene, such as a 1,2,4,5-tetrazine derivative, reacts with an electron-rich dienophile, such as an indole.[12] The pyridazine ring is formed through a [4+2] cycloaddition, followed by the spontaneous retro-Diels-Alder elimination of a stable molecule, typically dinitrogen (N₂). The substituents on the starting materials direct the regioselectivity and influence the reaction rate. While this compound itself is not the diene, related pyridazine precursors are often synthesized and then elaborated into the final fused indole product through various cyclization strategies, such as the Fischer indole synthesis or palladium-mediated coupling reactions.[10][13]
A common route involves the reaction of a substituted indole-2-carboxylate with hydrazine hydrate.[10] The indole ester acts as the foundational block, and the hydrazine facilitates the formation of the pyridazine ring.
Figure 2. Synthesis of Pyridazino[4,5-b]indol-4-ones via Hydrazinolysis.
Protocol 2: Synthesis of Substituted 3H-Pyridazino[4,5-b]indol-4(5H)-ones
This protocol is based on the efficient cyclization of 3-formylindole-2-carboxylates with hydrazine.[10]
-
Reaction Setup: To a solution of ethyl 3-formyl-1H-indole-2-carboxylate (1.0 eq.) in N,N-dimethylformamide (DMF, 10 mL/mmol) in a microwave reaction vessel, add hydrazine hydrate (80% solution, 2.0 eq.).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 120°C for 5-10 minutes. Note: Conventional heating in boiling ethanol or DMF can also be used but requires significantly longer reaction times (6-8 hours).[10]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the solid thoroughly with water, followed by a small amount of cold ethanol. Dry the product under vacuum to obtain the pure pyridazino[4,5-b]indol-4(5H)-one.
| Indole Substituent (at R) | Method | Time | Yield (%) | Reference |
| H | Microwave | 3 min | >85% | [10] |
| 5-Bromo | Microwave | 4 min | >82% | [10] |
| 5-Nitro | Conventional | 6 h | ~80% | [10] |
III. Synthesis of Thieno[3,2-c]pyridazines: Building Sulfur-Containing Heterocycles
Thieno[3,2-c]pyridazines are another class of fused heterocycles with potential applications in materials science and medicinal chemistry. Their synthesis often involves building the pyridazine ring onto a pre-formed thiophene core. A classical approach involves the condensation of hydrazine with a suitably functionalized thiophene derivative, such as a keto-ester.[14]
Causality and Mechanistic Insight
The key transformation is the Dieckmann condensation to form a cyclic β-keto ester on the thiophene ring. This intermediate possesses two electrophilic carbonyl centers. The subsequent reaction with hydrazine proceeds via a cyclocondensation pathway. One nitrogen of the hydrazine attacks one carbonyl group, and the other nitrogen attacks the second carbonyl, leading to the formation of the six-membered pyridazine ring fused to the thiophene. The methyl carboxylate group is instrumental in this ring formation.
Protocol 3: Synthesis of a Thieno[3,2-c]pyridazine Precursor
This protocol outlines the foundational steps adapted from the synthesis of the thieno[3,2-c]pyridazine core.[14]
-
Dieckmann Condensation: Prepare a solution of sodium ethoxide in ethanol. Add a suitable thiophene diester (e.g., dimethyl thiophene-2,3-diacetate) dropwise to the solution under an inert atmosphere. Heat the mixture to reflux for 2-4 hours to facilitate the intramolecular Dieckmann condensation.
-
Work-up and Acidification: After cooling, evaporate the solvent under reduced pressure. Dissolve the residue in water and acidify carefully with dilute hydrochloric acid to precipitate the cyclic β-keto ester. Filter, wash with water, and dry.
-
Hydrazine Condensation: Dissolve the obtained cyclic β-keto ester (1.0 eq.) in glacial acetic acid (15 mL/mmol). Add hydrazine hydrate (1.2 eq.) and heat the mixture at reflux for 4-6 hours.
-
Isolation and Purification: Cool the reaction mixture and pour it into water. Collect the precipitated solid by filtration. The crude product, a thienopyridazinone, can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Conclusion
This compound and its derivatives are undeniably powerful and versatile building blocks in heterocyclic chemistry. The strategic placement of the ester group on the electron-deficient pyridazine ring enables a wide range of synthetic transformations, from cycloadditions to condensation reactions. The protocols outlined in this guide for the synthesis of pyrazolo[3,4-d]pyridazines, pyridazino[4,5-b]indoles, and thieno[3,2-c]pyridazines represent robust and reproducible methods for accessing these high-value fused heterocyclic systems. By understanding the underlying mechanistic principles, researchers can rationally design and execute synthetic routes to novel compounds with significant potential in drug discovery and materials science.
References
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Takayuki Kodama, Ikuo Sasaki and Hideyuki Sugimura. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 2021, 86, 8926-8932.
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Gheorghita, D., Bejan, V., et al. [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 2022.
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Kappe, C. O., & Kappe, T. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 1997.
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Chen, J., et al. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 2020.
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Kodama, T., Sasaki, I., & Sugimura, H. Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 2021.
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Farghaly, A. R. A. H., et al. Synthesis of pyridazino[4,5-b]indole scaffolds. ResearchGate, 2023.
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Castle, R. N., & Kaji, K. Thieno[3,2-c]pyridazine: synthesis and derivatives. Journal of the Chemical Society C: Organic, 1968.
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Farghaly, A. R. A. H., et al. Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar, 2023.
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El-Remaily, M. A. A. A., et al. Scheme 4. Synthesis of pyrazolo[3,4-d]pyridazine 8a-f derivatives. ResearchGate, 2020.
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Unsal-Tan, O., et al. Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 2013.
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Farghaly, A. R. A. H., et al. Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar, 2023.
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Logé, C., et al. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014.
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Desai, N. C., et al. Synthesis and Biological Studies of Pyrazolo [3, 4- d] Pyrimidines. E-Journal of Chemistry, 2010.
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Matiichuk, V., et al. Molecular Design of Pyrazolo[3,4-d]pyridazines. ResearchGate, 2016.
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Application Notes & Protocols for the N-Alkylation of Pyridazine Derivatives
Abstract: The N-alkylation of pyridazine derivatives is a fundamental transformation in synthetic chemistry, yielding pyridazinium salts that are pivotal in drug development, agrochemicals, and materials science.[1][2] These quaternary salts exhibit a range of biological activities, including antimicrobial properties, and serve as versatile synthetic intermediates.[3][4] This guide provides an in-depth analysis of the core protocols for pyridazine N-alkylation, focusing on mechanistic rationale, regioselectivity, and practical execution for researchers and drug development professionals. We will explore classical methods using alkyl halides, modern approaches like the Mitsunobu reaction, and green chemistry alternatives such as phase-transfer catalysis.
Mechanistic Insights and Regioselectivity
The pyridazine nucleus is a 1,2-diazine, an electron-deficient aromatic heterocycle due to the inductive effects of the two adjacent nitrogen atoms.[5] This inherent electron deficiency makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack and, importantly for this guide, makes the nitrogen lone pairs available for alkylation.
The reaction of a pyridazine with an alkylating agent typically proceeds via a standard SN2 mechanism to furnish a monoquaternary salt.[5] For unsymmetrically substituted pyridazines, the primary challenge is controlling the regioselectivity of the alkylation. The incoming alkyl group can attack one of two distinct nitrogen atoms, and the outcome is governed by a combination of steric and electronic factors.
-
Steric Effects: The alkylating agent will preferentially attack the nitrogen atom that is less sterically encumbered. Large substituents adjacent to a ring nitrogen will hinder the approach of the electrophile, directing alkylation to the more accessible nitrogen.
-
Electronic Effects: The nucleophilicity of each nitrogen atom is modulated by the electronic nature of the substituents on the pyridazine ring. Electron-donating groups (EDGs) increase the electron density and nucleophilicity of the nearby nitrogen, making it a more favorable site for alkylation. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity.
Figure 2: Workflow for direct N-alkylation with alkyl halides.
Data Summary: Direct Alkylation Conditions
| Pyridazine Substrate | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Isopropyl Iodide | Acetonitrile | Reflux | 12 | ~75% | |
| Substituted Hydrazone | Benzyl Bromide | Ethanol | Reflux | 6-12 | >80% | [3] |
| 4H-Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | DMF | RT | 12-16 | ~85% | [6] |
| Pyrazole | Benzyl Bromide | K₂CO₃/TBAB | 80 | 2 | 95% | [7][8] |
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for N-alkylation that utilizes an alcohol as the alkylating agent, activated in situ. [9][10]It is particularly valuable for synthesizing derivatives from valuable or complex alcohols under mild, neutral conditions.
Causality and Experimental Rationale: The reaction mechanism involves the activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [10]The PPh₃ and DEAD first form a betaine intermediate, which deprotonates the nucleophile (pyridazine). The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt. This intermediate is an excellent leaving group, which is subsequently displaced by the pyridazine nitrogen in an SN2 reaction. [10]A key feature is that this displacement occurs with a clean inversion of stereochemistry at the alcohol's carbon center. [10]A significant practical challenge is the removal of the triphenylphosphine oxide byproduct, which often requires chromatography.
Experimental Protocol: General Mitsunobu Procedure
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyridazine derivative (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in a dry, aprotic solvent such as THF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (DEAD or DIAD, 1.2 eq.) dropwise to the stirred solution. An exothermic reaction and color change are often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired N-alkylated product from the triphenylphosphine oxide and hydrazine byproducts.
Figure 3: General workflow for N-alkylation via the Mitsunobu reaction.
Method 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more efficient alternative for N-alkylation, especially on an industrial scale. [11]It facilitates the reaction between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid).
Causality and Experimental Rationale: PTC avoids the need for expensive, anhydrous polar aprotic solvents and strong, hazardous bases. [12]A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the anionic nucleophile (or a deprotonated heterocycle) from the solid or aqueous phase into the organic phase containing the alkylating agent. [11][12]This allows the use of inexpensive and mild inorganic bases like K₂CO₃ or aqueous NaOH. [12]The reaction can often be performed at high concentrations or even solvent-free, increasing productivity and simplifying workup. [7][11] Experimental Protocol: General PTC Procedure
-
To a vigorously stirred mixture of the pyridazine derivative (1.0 eq.), the alkyl halide (1.1 eq.), and a phase-transfer catalyst (e.g., TBAB, 5-10 mol%) in a suitable organic solvent (e.g., toluene, dichloromethane), add the base.
-
The base can be a solid (e.g., powdered K₂CO₃, 2.0 eq.) for a solid-liquid system or a concentrated aqueous solution (e.g., 50% NaOH) for a liquid-liquid system.
-
Stir the biphasic mixture at a temperature between room temperature and 80 °C for 4-16 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the mixture to room temperature. If a solid base was used, filter it off.
-
If an aqueous base was used, separate the organic layer. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.
Data Summary: PTC N-Alkylation Conditions
| Heterocycle Substrate | Alkylating Agent | Catalyst | Base / System | Yield (%) | Reference |
| Pyrazole | Various Alkyl Halides | TBAB | K₂CO₃ (solid) / Solvent-free | 85-98% | [7] |
| Imidazole | Benzyl Chloride | 18-crown-6 | K-t-BuO (solid) / Ether | >90% | [7] |
| Pyrazol-5-one | Ethyl Bromoacetate | TBAB | K₂CO₃ (solid) / Acetonitrile | High | [8] |
Characterization of Pyridazinium Salts
Confirmation of successful N-alkylation and determination of regiochemistry are critical.
-
NMR Spectroscopy: ¹H NMR is the primary tool. Protons on the pyridazine ring, particularly those adjacent to the newly quaternized nitrogen, will exhibit a significant downfield shift compared to the starting material. The appearance of new signals corresponding to the attached alkyl group is also a key indicator. For determining the site of alkylation in regioisomers, 2D-NOESY is definitive. A nuclear Overhauser effect (NOE) correlation between the protons of the N-alkyl group (e.g., the N-CH₂) and nearby protons on the pyridazine ring confirms their spatial proximity and thus the point of attachment. [6]* Mass Spectrometry: Electrospray Ionization (ESI-MS) is ideal for characterizing ionic compounds. It will show a prominent peak corresponding to the molecular mass of the pyridazinium cation [M]⁺. [3]* Melting Point: Pure, crystalline pyridazinium salts typically have sharp, well-defined melting points. A narrow melting range (< 2-3 °C) is a good indicator of purity. [2]
Conclusion
The N-alkylation of pyridazines is a versatile and essential reaction for accessing a wide array of functional molecules. The classical approach using alkyl halides remains a robust and straightforward method. For substrates sensitive to heat or when utilizing alcohols as precursors, the Mitsunobu reaction provides a mild and effective alternative, albeit with purification challenges. For scalable, efficient, and environmentally conscious synthesis, phase-transfer catalysis stands out as a superior method, allowing the use of mild bases and minimizing solvent waste. The ultimate choice of protocol must be tailored to the specific substrate, desired scale, and available resources, with careful consideration of the factors governing regioselectivity.
References
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Gmur, D., et al. (2018). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. Available at: [Link]
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Organic Chemistry Portal. (2021). Synthesis of pyridazines. Available at: [Link]
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Gradl, S., et al. (2021). Synthetic Route to Phenyl Diazenes and Pyridazinium Salts from Phenylazosulfonates. The Journal of Organic Chemistry. Available at: [Link]
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Caproiu, M. T., et al. (2018). Synthesis of pyridazin-1-ium quaternary salts 7a–t. ResearchGate. Available at: [Link]
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Jo, T. S. (2008). Synthesis and characterizations of pyridinium salts including poly(pyr. Seton Hall University Dissertations and Theses. Available at: [Link]
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WisdomLib. (2024). N-alkylation: Significance and symbolism. Available at: [Link]
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Samaritoni, J. G. (1988). HOMOLYTIC ALKYLATIONS OF 3,6-DICHLOROPYRIDAZINE. Organic Preparations and Procedures International. Available at: [Link]
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St. Amant, A. H., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. Available at: [Link]
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Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available at: [Link]
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Wikipedia. Mitsunobu reaction. Available at: [Link]
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-
Zakharychev, V. V., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. Available at: [Link]
-
Doganc, F., & Göker, H. (2019). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Reagent Guides. Available at: [Link]
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Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
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Diaz-Ortiz, A., et al. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Semantic Scholar. Available at: [Link]
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Shawali, A. S., et al. (2002). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. Available at: [Link]
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Musacchio, A. J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available at: [Link]
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Austin, J. Synthesis and General Reactivity of Selected Heterocycles Part 2. Available at: [Link]
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Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Honors Theses. Available at: [Link]
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Application Note: Leveraging Methyl Pyridazine-4-carboxylate in Cycloaddition Reactions for Novel Heterocyclic Scaffold Synthesis
Abstract: The pyridazine core is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that enhance molecular recognition and improve pharmacokinetic profiles.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of Methyl Pyridazine-4-carboxylate as a versatile building block in cycloaddition reactions. We delve into the mechanistic principles and provide detailed protocols for its application in both intramolecular and intermolecular Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, as well as considerations for [3+2] dipolar cycloadditions. The focus is on explaining the causality behind experimental choices to empower researchers to rationally design and execute syntheses of complex, high-value heterocyclic systems.
Introduction: The Pyridazine Scaffold in Modern Chemistry
Physicochemical Properties and Significance in Drug Discovery
The pyridazine ring, a 1,2-diazine, possesses a unique combination of properties that make it highly attractive for drug design.[1] It has a high dipole moment, weak basicity, and a robust capacity for dual hydrogen bonding, which can be pivotal for target engagement.[1] Furthermore, its inherent polarity can increase aqueous solubility and reduce interactions with off-targets like the hERG potassium channel, offering a distinct advantage in optimizing drug candidates.[1][2] The recent approvals of drugs like relugolix and deucravacitinib, both containing a pyridazine moiety, underscore its growing importance in pharmaceuticals.[1]
Cycloaddition Reactions: A Premier Tool for Heterocycle Synthesis
Cycloaddition reactions are among the most powerful and efficient methods for constructing cyclic and heterocyclic systems, offering high atom economy and stereochemical control.[3] Reactions like the Diels-Alder and 1,3-dipolar cycloadditions provide direct pathways to complex molecular architectures from relatively simple precursors.[3][4][5] For nitrogen-containing heterocycles like pyridazine, these reactions are indispensable for building fused and substituted ring systems of therapeutic interest.[6][7]
This compound: An Activated Building Block
This compound is a particularly valuable reagent for cycloaddition chemistry. The pyridazine ring is inherently electron-deficient due to the electronegativity of the adjacent nitrogen atoms. This electronic character is significantly amplified by the presence of the electron-withdrawing methyl carboxylate group at the C4 position. This electronic profile makes the pyridazine ring an exceptional 4π component (azadiene) for Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, where it reacts readily with electron-rich dienophiles.
Core Concept: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
Mechanistic Overview
Unlike the classical Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the IEDDA reaction proceeds via the interaction of an electron-deficient diene (like this compound) with an electron-rich dienophile (e.g., enamines, ynamines, vinyl ethers).[8] According to Frontier Molecular Orbital (FMO) theory, the reaction is governed by the narrow energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. The electron-withdrawing carboxylate group lowers the LUMO energy of the pyridazine ring, accelerating the reaction.[8][9]
The reaction typically proceeds through a concerted [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to expel a stable molecule (in this case, N₂) and form a new six-membered ring.[9]
Caption: FMO diagram for an IEDDA reaction.
Protocol 1: Intramolecular [4+2] Cycloaddition
Rationale and Application
The intramolecular variant of the IEDDA reaction is a highly efficient strategy for constructing fused aromatic and heterocyclic systems. By tethering the dienophile (e.g., an alkyne or alkene) to the pyridazine ring, the reaction benefits from "entropic assistance," often proceeding with remarkable ease compared to its intermolecular counterpart.[10] This approach is invaluable for synthesizing complex polycyclic scaffolds from a single, linear precursor. The protocol below is adapted from studies on analogous 4-pyridazinecarbonitriles, which exhibit similar electronic properties.[10][11]
Caption: Workflow for intramolecular IEDDA reaction.
Detailed Step-by-Step Protocol (Representative)
This protocol describes the synthesis of a fused benzofuran system, adapted from the work of Haider et al. on 4-pyridazinecarbonitriles.[10]
Objective: To synthesize a fused heterocyclic system via thermally induced intramolecular [4+2] cycloaddition.
Materials:
-
3-(Alkynyloxy)-methyl pyridazine-4-carboxylate (Substrate, 1.0 eq)
-
Bromobenzene (or Diphenyl ether), anhydrous (Solvent)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature controller
-
TLC plates (Silica gel 60 F254)
-
Column chromatography setup (Silica gel)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-(alkynyloxy)-methyl pyridazine-4-carboxylate substrate (e.g., 0.5 mmol).
-
Solvent Addition: Add anhydrous bromobenzene (approx. 0.1 M concentration) via syringe.
-
Rationale: A high-boiling, inert solvent is required to achieve the temperatures necessary for thermal cyclization without participating in the reaction.
-
-
Heating: Heat the reaction mixture to reflux (approx. 150-160 °C) with vigorous stirring.
-
Rationale: Thermal energy is required to overcome the activation barrier for the cycloaddition. The specific temperature and time depend on the nature of the tether and the dienophile.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Withdraw small aliquots periodically and elute with an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Self-Validation: The reaction is complete when the starting material is no longer visible by TLC. Reaction times can be long, ranging from hours to several days.[10]
-
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate to isolate the pure fused product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The loss of nitrogen and the formation of the new aromatic ring will be evident in the spectral data.
Expected Outcomes and Data
Yields for these reactions are typically moderate to good. The reaction rate is highly sensitive to the structure of the tether and any substitution on the dienophile.
| Substrate Type (Analogous Nitrile)[10] | Solvent | Temperature (°C) | Time | Yield (%) |
| 3-(But-3-yn-1-yloxy)-4-pyridazinecarbonitrile | Bromobenzene | 150 | 96 h | 79 |
| 3-(Pent-3-yn-1-yloxy)-4-pyridazinecarbonitrile | Bromobenzene | 150 | 36 days | 67 |
| 3-(But-3-yn-1-ylamino)-4-pyridazinecarbonitrile | Diphenyl ether | 250 | 1 h | 49 |
Protocol 2: Intermolecular [4+2] Cycloaddition
Rationale and Application
Intermolecular IEDDA reactions of this compound allow for the coupling of two separate building blocks, providing access to a wide range of substituted benzene and pyridine derivatives after the cycloaddition/N₂ extrusion sequence. This approach requires highly reactive, electron-rich dienophiles to achieve reasonable reaction rates and yields.[12][13]
Detailed Step-by-Step Protocol (General)
Objective: To synthesize a substituted aromatic ring via intermolecular IEDDA reaction.
Materials:
-
This compound (Azadiene, 1.0 eq)
-
Electron-rich Dienophile (e.g., 1-morpholinocyclohex-1-ene, an enamine; 1.1-1.5 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
Procedure:
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.
-
Dienophile Addition: Add the electron-rich dienophile to the solution at room temperature.
-
Rationale: Using a slight excess of the dienophile can help drive the reaction to completion. Enamines are excellent dienophiles for this purpose due to their high-energy HOMO.
-
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific dienophile. For highly reactive dienophiles, the reaction may proceed at lower temperatures.
-
Rationale: While more reactive than in intramolecular cases, thermal energy is still typically required to facilitate the intermolecular cycloaddition.
-
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and concentrate under reduced pressure.
-
Purification: The resulting product, a substituted aromatic carboxylate, can be purified by standard methods such as column chromatography or recrystallization. The specific work-up may vary; for instance, if an enamine is used, a mild acidic wash may be required to hydrolyze any remaining enamine or iminium intermediates.
Alternative Pathway: [3+2] Dipolar Cycloadditions
Mechanistic Overview
Beyond [4+2] cycloadditions, the pyridazine scaffold can participate in [3+2] dipolar cycloadditions.[3][6] This typically involves converting the pyridazine into a pyridazinium ylide, which then acts as a 1,3-dipole.[3] This ylide is generated in situ from a corresponding pyridazinium salt (formed by N-alkylation of the pyridazine) in the presence of a base. The ylide then reacts with a dipolarophile (an alkene or alkyne) to form a five-membered ring fused to the original pyridazine core, such as a pyrrolo[1,2-b]pyridazine derivative.[3]
Caption: General workflow for [3+2] cycloaddition.
Protocol Considerations
-
N-Alkylation: The first step is the quaternization of one of the pyridazine nitrogen atoms using an alkylating agent with an alpha-methylene group activated by an electron-withdrawing group (e.g., phenacyl bromide).
-
Ylide Generation: The resulting pyridazinium salt is treated with a non-nucleophilic base, such as triethylamine (TEA), to deprotonate the alpha-methylene group, generating the reactive 1,3-dipole (ylide) in situ.
-
Cycloaddition: The ylide is trapped by a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate, to yield the final fused heterocyclic product.[3] These reactions are often highly regioselective.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for synthetic and medicinal chemists. Its electron-deficient nature makes it a prime candidate for Inverse-Electron-Demand Diels-Alder reactions, providing reliable and often high-yield routes to complex fused and substituted aromatic systems. Furthermore, its ability to be converted into pyridazinium ylides opens up pathways via [3+2] cycloadditions to create entirely different classes of fused heterocycles. The products derived from these reactions serve as valuable scaffolds for library synthesis in drug discovery programs and as key intermediates for the total synthesis of natural products and advanced materials.
References
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Fülep, G., & Haider, N. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10-15. [Link]
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Mangalagiu, I. I., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(21), 6686. [Link]
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926-8932. [Link]
-
Li, J., et al. (2021). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 8(19), 5353-5358. [Link]
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Gomtsyan, A. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7035. [Link]
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Le, T. N., & Gangee, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-22. [Link]
-
Mangalagiu, I. I., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(21), 6686. [Link]
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ResearchGate. (n.d.). Representative examples of biologically active drugs containing pyridazine moiety. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 8(3), 115-136. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Balenkova, E. S., et al. (2018). Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. ResearchGate. [Link]
-
Haider, N., & Fülep, G. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. ResearchGate. [Link]
-
Russian Chemical Bulletin. (2016). Inverse electron demand Diels–Alder reaction of tetrazines and functionalized alkynes: convenient way to heterocycles and noncanonical amino acids. [Link]
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Li, J., et al. (2018). Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186-7191. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
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Oliveira, B. L., et al. (2017). Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 46(16), 4895-4929. [Link]
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Sammes, P. G., & Kirby, G. W. (1974). Pyrazine chemistry. Part V. Diels-Alder reactions of some 2,5-dihydroxypyrazines. Journal of the Chemical Society, Perkin Transactions 1, 1452-1456. [Link]
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ResearchGate. (n.d.). The synthesis of pyridazine by [4+2] cycloaddition. [Link]
-
Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Accounts of Chemical Research, 52(6), 1723-1740. [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]
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Application Note: A Detailed Protocol for the Synthesis of Pyridazinones via Cyclocondensation of Methyl Carboxylates
Abstract
Pyridazinone scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous compounds with diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4,5-dihydropyridazin-3(2H)-ones through the cyclocondensation of γ-keto methyl carboxylates with hydrazine hydrate. We delve into the mechanistic underpinnings of this transformation, offer a detailed step-by-step experimental procedure, and provide expert insights into critical parameters and potential troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for accessing this valuable heterocyclic motif.
Introduction: The Significance of the Pyridazinone Core
The pyridazinone ring system, a six-membered heterocycle containing two adjacent nitrogen atoms and a carbonyl group, is a privileged scaffold in modern pharmacology. Its structural features allow for diverse substitutions, enabling fine-tuning of its pharmacodynamic and pharmacokinetic properties. The most common and robust method for constructing this ring system involves the reaction of a 1,4-dicarbonyl compound, such as a γ-keto acid or its corresponding ester, with a hydrazine derivative.[3][4] This approach is valued for its reliability, operational simplicity, and the ready availability of starting materials.
Reaction Principle and Mechanism
The synthesis proceeds via a classical cyclocondensation reaction. The overall transformation involves the formation of a new six-membered ring by reacting a linear substrate containing carbonyl groups at the 1- and 4-positions with the dinucleophilic hydrazine.
The accepted mechanism involves two key stages:
-
Initial Nucleophilic Attack and Hydrazide Formation: The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine hydrate on the electrophilic carbonyl carbon of the methyl carboxylate (ester) group. This leads to the displacement of methanol and the formation of a stable γ-keto hydrazide intermediate.[5][6]
-
Intramolecular Cyclization and Dehydration: The terminal nitrogen of the hydrazide intermediate then acts as an intramolecular nucleophile, attacking the remaining ketone carbonyl. This forms a cyclic hemiaminal intermediate which readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable 4,5-dihydropyridazin-3(2H)-one ring.[4][7]
Below is a diagram illustrating the general reaction mechanism.
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Application Notes and Protocols for Pyridazine Derivatives as Enzyme Inhibitors
Introduction: The Versatility of the Pyridazine Scaffold in Enzyme Inhibition
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in modern medicinal chemistry.[1] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capability, and the ability to enhance aqueous solubility—make it an invaluable scaffold for designing potent and selective enzyme inhibitors.[1][2][3] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, showing promise in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases by targeting a wide array of enzymes.[1][4][5][6][7][8]
This guide provides an in-depth exploration of the application of pyridazine derivatives as enzyme inhibitors, with a focus on practical, field-proven protocols for their evaluation. We will delve into specific examples, elucidating the causal relationships between molecular structure, experimental design, and inhibitory activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the pyridazine core in their own research.
Application Note I: Targeting Oncogenic Kinases with Pyridazine Derivatives
The Challenge: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[10] The pyridazine scaffold is a key feature in numerous kinase inhibitors due to its ability to form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[1][11]
Our Focus: This section will focus on the evaluation of a hypothetical, yet representative, pyridazine derivative, "PyridaKinib," as an inhibitor of the B-Raf V600E mutant kinase, a well-known driver of melanoma and other cancers.[12][13][14] The protocols described below are designed to be robust, reproducible, and provide a clear workflow for characterizing the inhibitory potential of novel pyridazine-based compounds.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
Principle: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15][16][17] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to kinase activity.[15][16][18] This method is highly sensitive and suitable for high-throughput screening of kinase inhibitors.[18][19]
Workflow Diagram:
Caption: Workflow for the cell-based MTS antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed A375 human melanoma cells (which harbor the B-Raf V600E mutation) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare a serial dilution of PyridaKinib in culture medium and add 100 µL to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the cells with the compound for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. [20][21][22]6. Color Development: Incubate the plate for 1-4 hours at 37°C, or until a distinct color change is observed. [20][21][22]7. Data Acquisition: Measure the absorbance at 490 nm using a microplate spectrophotometer.
Data Analysis and Presentation:
After subtracting the background absorbance, the data is normalized to the vehicle control to determine the percent cell viability. The GI50 value (the concentration required to inhibit cell growth by 50%) is calculated using non-linear regression analysis.
Application Note II: Pyridazinone Derivatives as Selective MAO-B Inhibitors for Neurodegenerative Diseases
The Challenge: Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. [4]Inhibitors of MAO-B can increase dopaminergic neurotransmission and are used in the treatment of Parkinson's disease. [4]The pyridazinone core has been identified as a promising scaffold for developing potent and selective MAO-B inhibitors. [4][23][24] Our Focus: This section will outline a protocol for evaluating a novel pyridazinone derivative, "PyridaMao," for its inhibitory activity and selectivity against human MAO-B versus MAO-A.
Protocol 3: In Vitro MAO Inhibition Assay
Principle: This protocol measures the activity of MAO-A and MAO-B by monitoring the production of hydrogen peroxide from the oxidative deamination of a substrate. The hydrogen peroxide is then used by horseradish peroxidase (HRP) to oxidize a probe, generating a fluorescent product. The increase in fluorescence is proportional to MAO activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of PyridaMao in DMSO. Create serial dilutions in assay buffer.
-
Assay Plate Setup: In a black, 96-well plate, add the test compound, recombinant human MAO-A or MAO-B enzyme, and HRP.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a selective substrate if preferred) and the fluorescent probe to initiate the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 30 minutes using a microplate reader (Excitation/Emission ~535/587 nm).
Data Analysis and Presentation:
The rate of the reaction (slope of the fluorescence versus time curve) is calculated. Percent inhibition is determined relative to a vehicle control, and IC50 values are calculated. The selectivity index (SI) is calculated as IC50 (MAO-A) / IC50 (MAO-B).
Table 2: Sample IC50 and Selectivity Data for Pyridazinone-Based MAO-B Inhibitors
| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B |
| PyridaMao | 0.15 | >30 | >200 |
| Compound C [25] | 0.17 | >40 | >235 |
| Compound D [26] | 0.203 | 3.857 | 19 |
Conclusion and Future Directions
The pyridazine scaffold is a remarkably versatile platform for the development of potent and selective enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the initial characterization of novel pyridazine derivatives, from in vitro enzyme kinetics to cell-based activity. Further studies, including detailed kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive), in vivo efficacy studies in animal models, and ADME/Tox profiling, are essential next steps in the drug discovery pipeline. As our understanding of the structure-activity relationships of pyridazine derivatives continues to grow, we can anticipate the development of even more effective and targeted therapies for a wide range of diseases. [27][28]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available from: [Link]
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Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. Available from: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Available from: [Link]
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Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]
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Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information. Available from: [Link]
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Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Royal Society of Chemistry. Available from: [Link]
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Technologies to Study Kinases. East Port Praha. Available from: [Link]
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Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]
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Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. Available from: [Link]
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B-Raf V600E (BRAF V600E). Gosset. Available from: [Link]
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Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. ResearchGate. Available from: [Link]
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ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available from: [Link]
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Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. PubMed. Available from: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]
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(PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. Available from: [Link]
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The mechanism of activation of monomeric B-Raf V600E. PubMed Central. Available from: [Link]
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Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. De Gruyter. Available from: [Link]
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Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ACS Publications. Available from: [Link]
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Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. Available from: [Link]
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Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. PubMed. Available from: [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available from: [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents Based on Methyl Pyridazine-4-carboxylate
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. Among the heterocyclic compounds, pyridazine and its derivatives have emerged as a promising class, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the utilization of methyl pyridazine-4-carboxylate as a core structure in the design and evaluation of new antimicrobial agents. These notes are designed to be a practical resource, blending established protocols with the scientific rationale crucial for innovative drug discovery.
The Pyridazine Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a key structural motif in a number of biologically active molecules.[3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it an attractive starting point for medicinal chemists.[4] The introduction of various substituents onto the pyridazine ring allows for the fine-tuning of its pharmacological properties, offering a versatile platform for the development of potent and selective antimicrobial agents.[5]
Rationale for this compound as a Lead Structure
This compound presents an intriguing scaffold for several reasons. The ester functionality at the 4-position provides a convenient handle for synthetic modification, allowing for the creation of a diverse library of derivatives, such as amides, hydrazides, and other esters. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. Furthermore, the pyridazine ring itself is relatively unexplored in the context of the 4-carboxylate substitution pattern for antimicrobial applications, offering an opportunity for the discovery of novel intellectual property.
Synthesis and Characterization of this compound and Its Derivatives
The synthesis of pyridazine derivatives can be achieved through various established chemical routes. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a general approach can be extrapolated from the synthesis of related pyridazine-4-carboxylic acids and their esters.
General Synthetic Strategy
A plausible synthetic route to this compound could involve the cyclocondensation of a suitable 1,4-dicarbonyl compound with hydrazine, followed by oxidation and subsequent esterification.
Caption: General synthetic workflow for this compound.
Protocol: Synthesis of a Representative Pyridazine-4-carboxylate Derivative
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Cyclization: To a solution of the 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting dihydropyridazine intermediate by column chromatography or recrystallization.
-
Oxidation: Dissolve the dihydropyridazine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., bromine or nitric acid) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction and neutralize the mixture carefully.
-
Extract the pyridazine-4-carboxylic acid with an organic solvent and purify as needed.
-
Esterification: Suspend the pyridazine-4-carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 8-12 hours.
-
Neutralize the reaction mixture and extract the this compound.
-
Purify the final product by column chromatography.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: To assess purity.
In Vitro Antimicrobial Activity Screening
A systematic evaluation of the antimicrobial properties of the synthesized compounds is crucial. The following protocols outline the standard assays for determining antibacterial and antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted technique for determining MIC values.
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 10 µL of the standardized inoculum to each well, including a positive control well (broth and inoculum only) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
| Parameter | Bacteria (e.g., S. aureus, E. coli) | Fungi (e.g., C. albicans) |
| Growth Medium | Mueller-Hinton Broth (MHB) | RPMI-1640 Medium |
| Inoculum Size | ~5 x 10⁵ CFU/mL | ~0.5-2.5 x 10³ CFU/mL |
| Incubation Temp. | 35-37°C | 35°C |
| Incubation Time | 16-20 hours | 24-48 hours |
Table 1: Recommended conditions for MIC testing.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Protocol: MBC/MFC Determination
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at 37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration that results in no colony formation on the agar plate.
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antimicrobial drug development is ensuring that the compounds are selectively toxic to microbial cells and exhibit minimal toxicity to host mammalian cells.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Parameter | Value |
| Cell Line | e.g., HEK293, Vero, HepG2 |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Incubation | 24-48 hours |
| MTT Incubation | 2-4 hours |
| Absorbance Wavelength | 570 nm |
Table 2: Typical parameters for an MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Studies: Guiding Compound Optimization
Systematic modification of the this compound core is essential for optimizing antimicrobial activity and selectivity. SAR studies help to identify the key structural features that contribute to the desired biological effects.
Key Modification Sites
Caption: Potential sites for modification on the this compound scaffold. (Note: A placeholder for a chemical structure image is included in the DOT script. This would be replaced with an actual image of the molecule in a final document.)
-
Position R1 (Pyridazine Ring): Introduction of small alkyl, halogen, or other functional groups at available positions on the pyridazine ring can influence lipophilicity and electronic properties, which may affect target binding and cell penetration.
-
Position R2 (Ester Group): Conversion of the methyl ester to other esters, amides, or hydrazides can significantly alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. For instance, some studies on pyridazinones have shown that the hydrolysis of an ester to a carboxylic acid can increase antibacterial activity against Gram-negative bacteria.[6]
-
Position R3 (Fused Rings): Annulation of another heterocyclic ring to the pyridazine core can create more rigid and complex structures with potentially enhanced target interactions.
Interpreting SAR Data
By synthesizing and testing a library of analogs, researchers can build a dataset to understand the relationship between chemical structure and biological activity. This information is critical for the rational design of more potent and selective antimicrobial agents.
Concluding Remarks
This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. The synthetic accessibility and potential for diverse functionalization make it an attractive starting point for drug discovery campaigns. The protocols and guidelines presented in this document provide a robust framework for the synthesis, in vitro evaluation, and optimization of pyridazine-4-carboxylate derivatives. A systematic and iterative approach, combining chemical synthesis with biological testing, will be key to unlocking the full therapeutic potential of this interesting class of compounds.
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The Pyridazine Scaffold: A Privileged Heterocycle in Modern Anticancer Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of Pyridazine as a Cornerstone in Oncology Drug Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has firmly established itself as such a privileged structure in the realm of anticancer drug discovery.[1][2] Its unique physicochemical properties, including its dipole moment, hydrogen bonding capacity, and ability to modulate pharmacokinetic profiles, render it a versatile core for the design of novel therapeutic agents targeting various hallmarks of cancer.[1][3]
The presence of the two nitrogen atoms in the pyridazine ring increases polarity and aqueous solubility compared to its carbocyclic analog, benzene.[1] The lone pairs of electrons on these nitrogen atoms can act as hydrogen bond acceptors, facilitating robust interactions with biological targets.[1] Furthermore, the pyridazine ring can positively influence the metabolic stability of a molecule and has been associated with low cytochrome P450 inhibitory effects.[1] These attributes make the pyridazine scaffold an attractive choice for medicinal chemists aiming to optimize the drug-like properties of lead compounds.[1][4] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several approved drugs and numerous clinical candidates in oncology.[1]
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyridazine-based heterocycles, with a focus on their application in anticancer drug discovery and development.
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer activity of pyridazine-containing compounds stems from their ability to modulate a diverse array of cellular signaling pathways and biological processes critical for cancer cell proliferation, survival, and metastasis.[1][2]
Inhibition of Protein Kinases
A significant number of pyridazine-based compounds have been synthesized and evaluated for their potent inhibitory activity against protein kinases, which are crucial regulators of cell signaling.[4][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] Pyridazine-based inhibitors of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting tumor-induced angiogenesis.[5][6] Several studies have reported the synthesis of pyridazine derivatives with potent VEGFR-2 inhibitory activity.[5][6]
-
c-Jun N-terminal Kinase (JNK): The JNK signaling pathway is implicated in carcinogenesis and tumor progression.[7] Novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as JNK1 inhibitors, demonstrating in vivo anticancer activity.[7]
-
Other Kinases: Pyridazine scaffolds have also been incorporated into inhibitors of other important oncogenic kinases, including cyclin-dependent kinases (CDKs), anaplastic lymphoma kinase (ALK), and breakpoint cluster region-Abelson kinase (BCR-ABL).[7] For instance, the approved drug Ponatinib features a pyridazine core and is a potent pan-BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia.
Targeting Tumor Metabolism and Epigenetics
Recent research has highlighted the role of pyridazine derivatives in targeting other critical aspects of cancer biology:
-
Glutaminase 1 (GLS1) Inhibition: Cancer cells often exhibit altered metabolism, including an increased dependence on glutamine. Pyridazine-based compounds have been developed as potent GLS1 inhibitors, targeting this metabolic vulnerability.[2][3] Telaglenastat (CB-839) , a pyridazine-containing GLS1 inhibitor, has undergone clinical evaluation in various cancers.[3][7]
-
Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition: Epigenetic modifications play a crucial role in cancer development. Pyridazine scaffolds have been utilized to design inhibitors of BET proteins, such as BRD4, which are key regulators of oncogene transcription.[2]
Antitubulin Activity
Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs.[8] A series of 3,6-diaryl-[1][5][9]triazolo[4,3-b]pyridazines have been designed as analogs of the tubulin polymerization inhibitor combretastatin A-4 (CA-4).[8] These compounds exhibited potent antiproliferative activity against various cancer cell lines.[8]
Structure-Activity Relationship (SAR) and Drug Design
The versatility of the pyridazine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have provided valuable insights for the rational design of novel pyridazine-based anticancer agents.[2][10]
| Substitution Position | Effect on Activity | Example Target | Reference |
| 3- and 6-positions | Crucial for interaction with the target protein; modifications significantly impact potency. | VEGFR-2, JNK1 | [5],[7] |
| 4- and 5-positions | Modifications can influence solubility, metabolic stability, and selectivity. | General | [11] |
| Fused Ring Systems | Incorporation of pyridazine into fused heterocyclic systems can enhance rigidity and improve binding affinity. | Tubulin | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridazine-based VEGFR-2 Inhibitor
This protocol describes the synthesis of a 3,6-disubstituted pyridazine derivative, analogous to compounds reported to exhibit potent VEGFR-2 inhibitory activity.[5]
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Ethyl 2-cyano-3-(dimethylamino)acrylate
-
Sodium ethoxide
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Synthesis of the Pyridazinone Core: a. To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add the substituted phenylhydrazine hydrochloride (1.0 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add ethyl 2-cyano-3-(dimethylamino)acrylate (1.0 eq) and reflux the mixture for 6-8 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into ice-cold water. f. Acidify with dilute HCl to precipitate the product. g. Filter, wash with water, and dry to obtain the pyridazinone intermediate.
-
Chlorination of the Pyridazinone: a. Suspend the pyridazinone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). b. Reflux the mixture for 3-4 hours. c. Monitor the reaction by TLC. d. After completion, carefully pour the reaction mixture onto crushed ice with stirring. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with saturated sodium bicarbonate solution and brine. g. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 3,6-dichloropyridazine intermediate.
-
Nucleophilic Substitution: a. To a solution of the 3,6-dichloropyridazine intermediate (1.0 eq) and the substituted aniline (1.1 eq) in DMF, add DIPEA (2.0 eq). b. Heat the reaction mixture at 80-100 °C for 4-6 hours. c. Monitor the reaction by TLC. d. Upon completion, cool the mixture and pour it into water. e. Extract the product with ethyl acetate. f. Wash the organic layer with water and brine. g. Dry over anhydrous sodium sulfate and concentrate. h. Purify the crude product by silica gel column chromatography to obtain the final 3,6-disubstituted pyridazine derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyridazine compounds against VEGFR-2 kinase using an enzyme-linked immunosorbent assay (ELISA)-based method.[5][6]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Synthesized pyridazine compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Sorafenib, Imatinib)
-
96-well microtiter plates (high-binding)
-
Wash buffer (e.g., PBS with Tween-20)
-
Blocking buffer (e.g., BSA in PBS)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: a. Coat the wells of a 96-well plate with the Poly(Glu, Tyr) 4:1 substrate solution overnight at 4 °C. b. The next day, wash the wells three times with wash buffer. c. Block the wells with blocking buffer for 1 hour at room temperature. d. Wash the wells again three times with wash buffer.
-
Kinase Reaction: a. Prepare serial dilutions of the synthesized pyridazine compounds and the positive control in kinase buffer. The final DMSO concentration should be kept below 1%. b. Add the diluted compounds to the corresponding wells. c. Add the recombinant VEGFR-2 kinase to all wells except the negative control. d. Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be at or near its Km for VEGFR-2. e. Incubate the plate at 30 °C for 1 hour.
-
Detection: a. Stop the reaction by washing the wells three times with wash buffer. b. Add the anti-phosphotyrosine-HRP antibody solution to each well and incubate for 1 hour at room temperature. c. Wash the wells five times with wash buffer. d. Add the TMB substrate to each well and incubate in the dark for 15-30 minutes. e. Stop the color development by adding the stop solution. f. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the control (DMSO-treated) wells. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The pyridazine scaffold continues to be a highly valuable and privileged structure in the discovery and development of novel anticancer agents.[12] Its favorable physicochemical properties and synthetic tractability have enabled the creation of a diverse range of compounds that target key oncogenic pathways with high potency and selectivity.[2] The examples of clinically approved drugs and late-stage clinical candidates underscore the therapeutic potential of this heterocyclic core.[7]
Future research in this area will likely focus on the development of pyridazine derivatives with novel mechanisms of action, improved pharmacokinetic profiles, and the ability to overcome drug resistance.[13] The exploration of pyridazine-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors represents exciting new avenues for leveraging this versatile scaffold in the fight against cancer.
References
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The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide - Benchchem. 1
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Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. 5
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Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed.
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Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - ResearchGate.
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Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed.
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Synthesis and Bioevaluation of 3,6-Diaryl-[1][5][9]triazolo[4,3-b] Pyridazines as Antitubulin Agents - NIH.
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Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy.
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation | ACS Omega.
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Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central.
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Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - Who we serve.
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Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed.
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI.
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Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies - Taylor & Francis Online.
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Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed.
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RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT - International Journal on Science and Technology.
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
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Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - OUCI.
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The pyridazine heterocycle in molecular recognition and drug discovery - PMC.
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Structure‐activity relationship of the synthesized pyridazine derivatives. - ResearchGate.
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Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies - MDPI.
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Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF - ResearchGate.
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Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed.
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Application Note: Analytical Methods for the Quantification of Methyl Pyridazine-4-carboxylate
Abstract: This document provides comprehensive application notes and detailed protocols for the quantitative analysis of Methyl Pyridazine-4-carboxylate, a key heterocyclic building block in pharmaceutical and chemical synthesis. The primary methodologies detailed are Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for accurate quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and volatile impurity profiling. These protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, methodological validation, and practical implementation.
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 34231-77-1) is a heterocyclic compound featuring a pyridazine ring, which is a privileged structure in medicinal chemistry.[1] Its role as a versatile intermediate necessitates robust analytical methods to ensure identity, purity, and concentration in various stages of research, development, and manufacturing. Accurate quantification is critical for reaction monitoring, yield calculation, stability testing, and ensuring the quality of active pharmaceutical ingredients (APIs) and other fine chemicals derived from it.
The validation of analytical methods is not merely a regulatory formality but the foundation of product quality and safety in the pharmaceutical industry.[2][3] A validated method provides documented evidence that the procedure is suitable for its intended purpose, ensuring that results are accurate, reliable, and reproducible.[4][5][6] This guide presents two orthogonal, validated methods to provide a complete analytical profile of this compound.
Physicochemical Properties of this compound: [7][8]
| Property | Value |
| Chemical Formula | C₆H₆N₂O₂ |
| Molecular Weight | 138.12 g/mol |
| CAS Number | 34231-77-1 |
| Appearance | Solid |
| Melting Point | 63-69 °C |
| SMILES String | COC(=O)c1ccnnc1 |
Method 1: Quantification by Reverse-Phase HPLC with UV Detection
Principle of the Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the quantification of non-volatile and semi-volatile organic molecules. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, with its moderate polarity, is well-retained on a C18 column and can be eluted with a common mobile phase like acetonitrile and water. The pyridazine ring contains a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer, typically at a wavelength of maximum absorbance (~254 nm).[9]
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification via HPLC.
Detailed Protocol for RP-HPLC-UV
A. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]
-
Analytical balance.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC-grade acetonitrile and water.
-
This compound reference standard.
B. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (50:50, v/v), isocratic | Provides good resolution and a reasonable retention time for the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring efficient separation.[9] |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes.[9] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic compounds, providing good sensitivity.[9] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading.[9] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
C. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[9]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter prior to injection.[9]
D. Analysis and Calculation:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration. Determine the linearity by calculating the coefficient of determination (R²), which should be ≥ 0.999.
-
Inject the sample solutions in triplicate.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation Summary
The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability.[4] The following parameters are critical:
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time. | Peak purity index > 0.999 |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 3.0% | 0.8% (Repeatability) |
| LOD (Limit of Detection) | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| LOQ (Limit of Quantification) | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
Method 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for assessing the purity of this compound and identifying potential volatile impurities from the synthesis process (e.g., residual solvents or by-products). The sample is vaporized and separated in a capillary column based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification, often by comparison to a spectral library like NIST.[9]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for purity assessment of this compound via GC-MS.
Detailed Protocol for GC-MS
A. Instrumentation and Materials:
-
GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Analytical balance.
-
Volumetric flasks, autosampler vials with septa.
-
High-purity helium (carrier gas).
-
Volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
B. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[9] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte.[9] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for the main component.[9] |
| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 10 min) | A robust general-purpose program to separate compounds with a range of boiling points.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[9] |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[9] |
| Mass Range | m/z 40-500 | Covers the mass of the parent ion (138.12) and expected fragments/impurities.[9] |
C. Preparation of Solutions:
-
Sample Solution (1 mg/mL): Accurately weigh approximately 5 mg of the this compound sample into a 5 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Transfer to an autosampler vial.[9]
D. Analysis and Calculation:
-
Set up the GC-MS instrument with the specified conditions.
-
Inject a solvent blank to ensure the system is clean.
-
Inject 1 µL of the prepared sample solution.
-
Acquire the Total Ion Chromatogram (TIC).
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (M+ at m/z 138).
-
Identify impurity peaks by comparing their mass spectra against the NIST library.
-
Calculate the purity of the main component using the area percent method: Purity (%) = (Peak Area of Analyte / Total Area of All Peaks) x 100
Method Selection and Conclusion
The two methods presented here offer a complementary approach to the comprehensive analysis of this compound.
-
RP-HPLC-UV is the preferred method for accurate quantification and assay . Its high precision and robustness make it ideal for quality control, stability studies, and determining the exact concentration in samples.
-
GC-MS is the superior method for purity assessment and identification of volatile impurities . Its high sensitivity and the structural information provided by mass spectrometry are invaluable for process development and troubleshooting contamination issues.
By employing these validated protocols, researchers and drug development professionals can ensure the quality and integrity of their work, leading to more reliable and reproducible scientific outcomes.
References
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Profound Research. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
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Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Analytical method validation: A brief review. Retrieved from [Link]
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Progress. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved from [Link]
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Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]
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A Robust, Stability-Indicating HPLC Method for the Analysis of Pyridazine-4-Carboxylate Compounds
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of pyridazine-4-carboxylate compounds. These heterocyclic moieties are of significant interest in medicinal chemistry and drug discovery. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control, stability testing, and research applications. This guide provides a comprehensive protocol, explains the scientific rationale behind the method development choices, and includes sections on system suitability, validation, and troubleshooting to ensure reliable and reproducible results.
Introduction: The Significance of Pyridazine-4-Carboxylates
The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] The incorporation of a 4-carboxylate group modulates the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which can be critical for target engagement and pharmacokinetic profiles. As these compounds advance through the drug development pipeline, a reliable and robust analytical method is imperative for confirming identity, quantifying purity, and assessing stability under various stress conditions.[3][4]
This document serves as a comprehensive guide for researchers and QC analysts, detailing a universally applicable RP-HPLC method tailored for this class of compounds.
Principles and Method Development Rationale
The selection of chromatographic conditions is based on the fundamental physicochemical properties of pyridazine-4-carboxylate derivatives.
-
Analyte Properties : Pyridazine-4-carboxylate compounds are inherently polar due to the presence of two nitrogen atoms in the aromatic ring and the ionizable carboxylic acid group.[1][5][6] Their aromatic nature provides strong UV chromophores, making UV detection a suitable choice.
-
Stationary Phase Selection : A reversed-phase separation mode is ideal for polar analytes. A C18 (octadecylsilyl) bonded silica column is selected for its versatility and hydrophobic retention mechanism.[7][8] To prevent undesirable secondary interactions between the basic nitrogen atoms of the pyridazine ring and acidic residual silanols on the silica surface—a common cause of peak tailing—a modern, high-purity, end-capped C18 column is critical.[5][9]
-
Mobile Phase Optimization :
-
Composition : The mobile phase consists of an aqueous buffer and an organic modifier, typically acetonitrile or methanol.[10] Acetonitrile is often preferred for its lower viscosity and superior UV transparency.
-
pH Control : The pH of the aqueous component is the most critical parameter. The carboxylic acid moiety (pKa typically 3-4) must be in a consistent protonation state to ensure reproducible retention and sharp peak shape. By setting the mobile phase pH to an acidic value (e.g., pH 2.5-3.0) with an additive like phosphoric acid or formic acid, the carboxylate group is fully protonated (-COOH), rendering the molecule less polar and enhancing its retention on the C18 stationary phase.[5][6] This also suppresses the basicity of the pyridazine nitrogens, further improving peak symmetry.
-
-
Detection Wavelength : Pyridazine derivatives typically exhibit strong UV absorbance between 240-280 nm. A detection wavelength of 254 nm is a common starting point, but for optimal sensitivity, the wavelength of maximum absorbance (λmax) for the specific analyte should be determined using a photodiode array (PDA) detector.[7][11]
Detailed Experimental Protocol
Instrumentation and Materials
-
HPLC System : An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV or PDA detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), end-capped.
-
Reagents : HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (or formic acid), and a reference standard of the pyridazine-4-carboxylate compound of interest.
-
Labware : Volumetric flasks, autosampler vials, and 0.45 µm syringe filters for sample preparation.[12]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid) : Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution (approx. 0.1 mg/mL) : Accurately weigh about 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[13]
-
Sample Solution (approx. 0.1 mg/mL) : Prepare the sample in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to prevent column clogging.[12][14][15]
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from preparation to final data analysis.
Caption: HPLC analysis workflow for pyridazine-4-carboxylate compounds.
System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified.[16] This is achieved by performing a System Suitability Test (SST).[17][18]
Procedure :
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution.
Acceptance Criteria : The system is deemed suitable for analysis if the following criteria are met, based on United States Pharmacopeia (USP) guidelines.[19]
| SST Parameter | Acceptance Criteria | Rationale |
| Precision/Repeatability | %RSD of peak areas ≤ 2.0% | Ensures the system provides consistent and reproducible results.[16][17] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; a value > 2 indicates peak tailing, which can affect integration accuracy.[17] |
| Resolution (Rs) | Rs ≥ 2.0 (between analyte and nearest impurity) | Confirms that the analyte is adequately separated from potential impurities or degradation products. |
Method Validation Synopsis (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[20][21][22] Validation demonstrates that the analytical procedure is reliable and produces accurate results.[3][23]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix).[23] | Peak purity analysis (using a PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections. |
| Linearity | To verify that the detector response is directly proportional to the analyte concentration over a specific range.[23] | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration.[20] For impurities: Reporting threshold to 120% of the specification limit.[20] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %RSD should be ≤ 2.0%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability criteria must be met under all varied conditions. |
Data Analysis and Calculations
For purity determination by area percent, the calculation is as follows:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar detector response. For accurate quantification of the active pharmaceutical ingredient (API), an external standard method is used:
Concentration of Sample = (Area of Sample / Area of Standard) x Concentration of Standard
Troubleshooting Guide
Even with a robust method, issues can arise.[24] This table provides solutions to common HPLC problems.[25][26][27]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Column or frit blockage.[26] 2. Particulate matter from unfiltered samples. 3. Buffer precipitation in high organic mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer).[5] 2. Always filter samples and mobile phases.[27] 3. Ensure mobile phase components are miscible. |
| Peak Tailing | 1. Secondary interactions with column silanols. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated or end-capped column.[5] 2. Reduce sample concentration.[26] 3. Ensure mobile phase pH is at least 2 units below the analyte pKa. |
| Retention Time Shifts | 1. Inconsistent mobile phase preparation. 2. Column aging or degradation. 3. Fluctuations in temperature or flow rate.[24][25] | 1. Prepare mobile phase fresh daily and mix thoroughly. 2. Use a guard column; replace the analytical column if performance degrades.[5] 3. Use a column oven and ensure the pump is functioning correctly. |
| Baseline Noise/Drift | 1. Contaminated or poorly degassed mobile phase. 2. Air bubbles in the pump or detector.[25][27] 3. Detector lamp nearing the end of its life. | 1. Use high-purity solvents and degas the mobile phase. 2. Purge the pump and detector flow cell. 3. Replace the detector lamp. |
Conclusion
The HPLC method detailed in this application note is a reliable, robust, and precise tool for the analysis of pyridazine-4-carboxylate compounds. The provided protocol, grounded in fundamental chromatographic principles, is designed for straightforward implementation in a quality control or research laboratory. By adhering to the system suitability and validation frameworks described, users can ensure the generation of high-quality, defensible analytical data crucial for the advancement of pharmaceutical development projects.
References
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
- Mtoz Biolabs. How to Prepare Sample for HPLC? Mtoz Biolabs.
- Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
- MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Sigma-Aldrich. HPLC Troubleshooting Guide. Sigma-Aldrich.
- LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
- Organomation. HPLC Sample Preparation. Organomation.
- Chromatography Online. (2014, August 22). System Suitability. Chromatography Online.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography.
- Pharmaguideline. System Suitability in HPLC Analysis. Pharmaguideline.
- BenchChem. Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment. BenchChem.
- US Pharmacopeia. <621> CHROMATOGRAPHY. USP.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- International Council for Harmonisation (ICH). Quality Guidelines. ICH.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Restek. (2019, June 17). Choosing Your LC Stationary Phase. Restek.
- Mastelf. (2024, December 11). Understanding the Stationary Phase in HPLC: A Friend's Guide. Mastelf.
- ResearchGate. (2025, August 5). Mobile phase optimization for the separation of some herbicide samples using HPLC. ResearchGate.
- Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
- BenchChem. A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. BenchChem.
- PubMed Central. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. NCBI.
- PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. NCBI.
- International Journal of Pharmaceutical and Professional's Research. Stationary phases used in LC: A Detailed Review. IJRPR.
- ResearchGate. (2025, August 8). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. ResearchGate.
- Waters Corporation. HPLC Separation Modes. Waters.
- PubMed Central. The pyridazine heterocycle in molecular recognition and drug discovery. NCBI.
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society.
- Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. JPANR.
- ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate.
- ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate.
- Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI.
- CORE. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. CORE.
- MedchemExpress. Pyridazine-4-carboxylic acid | Biochemical Reagent. MedchemExpress.
- ResearchGate. (2018, April 3). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. ResearchGate.
- PubMed Central. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. NCBI.
- PubChem. (4-Ethoxycarbonylphenyl) pyridazine-4-carboxylate. PubChem.
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Application Note: Strategic Derivativation of Methyl Pyridazine-4-carboxylate for Screening Library Development and Lead Optimization
Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in modern medicinal chemistry.[1] Its distinct physicochemical properties—including a significant dipole moment, hydrogen bond accepting capabilities, and the potential to enhance aqueous solubility—make it a versatile core for developing novel therapeutics.[1][2] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, finding applications in oncology, inflammation, and infectious diseases.[1][3][4]
Methyl Pyridazine-4-carboxylate serves as a highly valuable and versatile starting material for the synthesis of diverse chemical libraries. The ester functionality at the 4-position provides a reliable chemical handle for introducing molecular diversity, primarily through the formation of amide bonds. This application note provides a detailed guide for researchers, outlining core chemical strategies and step-by-step protocols for the derivatization of this compound to generate libraries of compounds amenable to biological screening and subsequent lead optimization.
Part 1: Core Chemistry & Strategic Considerations
The primary site for derivatization on this compound is the methyl ester. The general strategy involves a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with a diverse panel of amines to generate a library of pyridazine-4-carboxamides. This approach is favored because the amide bond is a stable and common feature in many biologically active molecules, and the commercial availability of a vast array of primary and secondary amines allows for extensive exploration of the chemical space.
The conversion of the carboxylic acid to an activated form is necessary because direct reaction with an amine is unfavorable, typically resulting in an acid-base reaction to form a non-reactive salt.[5][6] Coupling reagents are used to transform the hydroxyl group of the carboxylic acid into a good leaving group, thereby facilitating nucleophilic attack by the amine.[6]
The overall workflow can be visualized as follows:
Caption: General workflow for derivatization of this compound.
Part 2: Key Derivatization Protocols
Protocol 1: Saponification of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Rationale: Basic hydrolysis, or saponification, is a robust and high-yielding method for converting esters to carboxylic acids.[7][8] Lithium hydroxide (LiOH) is often preferred for heterocyclic esters as it can be effective at room temperature, minimizing potential side reactions that might occur at elevated temperatures with stronger bases like NaOH or KOH.[9] The reaction is typically performed in a mixture of aqueous and organic solvents (like THF or Methanol) to ensure solubility of the starting material.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 v/v ratio). A typical concentration is 0.1-0.2 M.
-
Addition of Base: Add Lithium hydroxide monohydrate (1.5-2.0 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to pH 2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield Pyridazine-4-carboxylic acid, which can be used in the next step without further purification if purity is high.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and LC-MS (observation of the correct mass for the carboxylic acid).
Protocol 2: Parallel Amide Library Synthesis via EDC/HOBt Coupling
Objective: To synthesize a library of pyridazine-4-carboxamides by coupling the carboxylic acid intermediate with a diverse set of primary and secondary amines.
Rationale: Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[6][10] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be unstable and prone to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) or its analogues traps the active intermediate to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side products and racemization (if applicable).[10]
Materials:
-
Pyridazine-4-carboxylic acid (from Protocol 1)
-
Amine library (various primary and secondary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or DCM for extraction
General Procedure for a single reaction (can be adapted for parallel synthesis):
-
Setup: To a vial or flask, add Pyridazine-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolution: Dissolve the mixture in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution. This is particularly important if the amine is provided as a hydrochloride salt.
-
Activation: Add EDC (1.2 eq) to the reaction mixture and stir at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 4-16 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by flash column chromatography on silica gel or by preparative HPLC.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | DIPEA | DMF | 12 | 88% |
| 2 | Morpholine | DIPEA | DMF | 16 | 92% |
| 3 | Aniline | DIPEA | DCM | 16 | 75% |
| 4 | (R)-1-Phenylethanamine | DIPEA | DMF | 12 | 85% |
| Yields are representative and may vary based on specific substrate and reaction scale. |
Part 3: Application in Biological Assays
The synthesized library of pyridazine-4-carboxamide derivatives is now ready for biological evaluation. The diverse R-groups introduced via the amide coupling step allow for the exploration of structure-activity relationships (SAR).
Screening Workflow: A typical workflow for screening the newly synthesized library involves several stages, from initial compound handling to hit confirmation and validation.
Caption: From synthesized library to lead candidate identification.
Example Application: Kinase Inhibitor Screening Pyridazine scaffolds are known components of kinase inhibitors.[11] A library of pyridazine-4-carboxamides can be screened against a panel of protein kinases to identify novel inhibitors.
-
Primary Screen: Compounds are tested at a single, high concentration (e.g., 10 µM) against a target kinase. The percentage of enzyme inhibition is measured.
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50%) are classified as "hits."
-
Dose-Response: Hits are then tested across a range of concentrations (e.g., 8-point titration) to determine their half-maximal inhibitory concentration (IC₅₀), a measure of potency.
-
SAR Analysis: The IC₅₀ values are compared across the library. This analysis reveals which chemical modifications at the amide position lead to increased or decreased potency, guiding the design of the next generation of more potent and selective inhibitors. For example, it might be found that aromatic amines confer better activity than aliphatic amines, or that a hydrogen bond donor/acceptor at a specific position is crucial for activity.
Conclusion
This compound is an exceptionally useful building block for generating diverse libraries of potential drug candidates. The straightforward and robust protocols for saponification followed by amide coupling provide a reliable platform for medicinal chemists. By systematically exploring the chemical space around the pyridazine-4-carboxamide core, researchers can efficiently generate data for structure-activity relationship studies, accelerating the journey from initial hit discovery to lead optimization.
References
- Source: PubMed Central (PMC)
- Title: The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide Source: BenchChem URL
-
Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]
-
Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: World Journal of Pharmaceutical Research URL: [Link]
-
Title: A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS Source: IJCRT.org URL: [Link]
-
Title: Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid Source: Technology Networks URL: [Link]
-
Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: Amide Synthesis Source: Fisher Scientific URL: [Link]
-
Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]
-
Title: A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Synthesis from Carboxylic Acid Derivatives Source: Science of Synthesis URL: [Link]
Sources
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- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Amide Synthesis [fishersci.dk]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Pyridazine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl Pyridazine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The pyridazine core is a valuable scaffold in medicinal chemistry, and achieving high yields and purity of its derivatives is crucial for successful research and development programs.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.
Troubleshooting Guide: A-Question-and-Answer Approach
Issue 1: Low or No Product Yield
Question: My esterification of Pyridazine-4-carboxylic acid is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I improve the conversion?
Answer: This is a common challenge, often rooted in the reaction conditions or the nature of the starting material. Let's break down the potential culprits and solutions.
-
Inadequate Acid Catalysis: The Fischer-Speier esterification is an equilibrium-driven process that requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[3][4] Insufficient catalyst loading or the use of a weak acid will result in poor conversion.
-
Troubleshooting Steps:
-
Catalyst Choice & Loading: Ensure you are using a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). A typical catalytic amount is 5-10 mol%. For substrates sensitive to strong acids, consider milder alternatives.[4][5]
-
Anhydrous Conditions: The presence of water can shift the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous methanol and solvents.
-
Reaction Time & Temperature: Esterification reactions can be slow.[3] Refluxing the reaction mixture for an extended period (several hours to overnight) is often necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Reactivity of the Heterocycle: The nitrogen atoms in the pyridazine ring can be protonated by the acid catalyst. This can deactivate the ring and potentially interfere with the esterification.
-
Troubleshooting Steps:
-
Alternative Esterification Methods: If standard Fischer esterification fails, consider methods that do not require strong acidic conditions.
-
SOCl₂/Methanol: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) followed by the addition of methanol. This is a highly effective two-step, one-pot procedure.[5]
-
Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can facilitate esterification under mild, neutral conditions.[6][7][8] These are particularly useful for acid-sensitive substrates.[5][7]
-
-
-
Issue 2: Formation of Significant Impurities
Question: My reaction produces the desired this compound, but I'm observing significant side products that are difficult to separate. What are these impurities and how can I minimize their formation?
Answer: Impurity generation is often linked to the stability of the starting materials and intermediates under the reaction conditions.
-
Potential Side Reactions:
-
Decarboxylation: Pyridazine-4-carboxylic acid, like other heteroaromatic carboxylic acids, can be susceptible to decarboxylation at elevated temperatures, especially in the presence of acid. This would lead to the formation of pyridazine as a volatile impurity.
-
Ring Opening/Degradation: Harsh reaction conditions (e.g., very high temperatures or prolonged reaction times with strong acids) can potentially lead to the degradation of the pyridazine ring.
-
-
Minimizing Impurity Formation:
-
Temperature Control: While heating is necessary to drive the esterification, excessive temperatures should be avoided. Maintain a gentle reflux and do not overheat the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Once the starting material is consumed, proceed with the work-up to avoid prolonged exposure of the product to the reaction conditions.
-
Choice of Reagents: If degradation is a persistent issue, switching to milder esterification methods as described in the previous section (e.g., DCC/DMAP or EDCI) is highly recommended.[6][7]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I'm struggling to isolate a pure sample of this compound from the reaction mixture. What is the recommended work-up and purification procedure?
Answer: Effective purification is critical for obtaining a high-quality final product. The basic nature of the pyridazine ring and the properties of the ester functional group guide the purification strategy.
-
Work-up Procedure:
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases. This will also quench any unreacted acyl chloride if that method was used.
-
Extraction: Extract the aqueous mixture several times with a suitable organic solvent such as ethyl acetate, dichloromethane, or chloroform. The product is expected to partition into the organic layer.
-
Washing: Wash the combined organic extracts with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired ester from less polar impurities and any remaining starting material.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be an effective method for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Pyridazine-4-carboxylic acid, the precursor for the ester?
A1: Pyridazine-4-carboxylic acid can be synthesized through various routes. A common laboratory-scale approach involves the oxidation of a suitable precursor, such as 4-methylpyridazine. The synthesis often starts from more readily available materials that undergo cyclization and subsequent functional group manipulations.[9] For instance, some synthetic pathways utilize Diels-Alder reactions to construct the initial pyridazine ring system.[10]
Q2: How can I effectively monitor the progress of the esterification reaction?
A2: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 1:1 hexane:ethyl acetate) to develop the TLC plate. The starting material, being a carboxylic acid, will have a lower Rf value (it will travel less up the plate) compared to the less polar ester product. The disappearance of the starting material spot and the appearance of a new, higher Rf product spot indicate the progression of the reaction. For more quantitative analysis, LC-MS can be employed.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices are essential.
-
Thionyl chloride (SOCl₂) and strong acids like H₂SO₄ are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving SOCl₂ produce HCl gas, which is toxic and corrosive. Ensure the reaction setup is properly vented or equipped with a gas trap.
-
Diazomethane and its derivatives, sometimes used for methylation, are toxic and potentially explosive. They should only be handled by trained personnel with specialized equipment. [5]
Q4: Can I use a different alcohol, for example, ethanol or isopropanol, for the esterification?
A4: Yes, the Fischer esterification is a general method that can be adapted for other alcohols.[3][4] However, the reaction rate may vary depending on the steric hindrance of the alcohol. Primary alcohols like ethanol will react more readily than secondary alcohols like isopropanol. Tertiary alcohols are generally not suitable for Fischer esterification due to their propensity for elimination under acidic conditions.[5]
Data Summary and Protocols
Table 1: Comparison of Common Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier | Pyridazine-4-carboxylic acid, Methanol, cat. H₂SO₄ | Reflux | Economical, simple setup | Requires strong acid, equilibrium-limited, not suitable for acid-sensitive substrates |
| Acyl Chloride | 1. Pyridazine-4-carboxylic acid, SOCl₂ 2. Methanol | 1. Reflux 2. Room Temp. | High yield, irreversible | Generates corrosive HCl gas, two-step process |
| DCC/DMAP Coupling | Pyridazine-4-carboxylic acid, Methanol, DCC, cat. DMAP | Room Temp. | Mild conditions, high yield | DCC is an allergen, produces dicyclohexylurea (DCU) byproduct which can be difficult to remove |
| EDCI Coupling | Pyridazine-4-carboxylic acid, Methanol, EDCI, cat. DMAP | Room Temp. | Mild conditions, water-soluble byproduct is easily removed | More expensive than DCC |
Experimental Protocol: Esterification via the Acyl Chloride Method
This protocol is recommended for achieving high yields and avoiding equilibrium limitations.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a beaker with a dilute NaOH solution), add Pyridazine-4-carboxylic acid (1.0 eq).
-
Acyl Chloride Formation: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solid carboxylic acid has dissolved.
-
Removal of Excess SOCl₂: Cool the reaction mixture to room temperature and remove the excess SOCl₂ under reduced pressure.
-
Esterification: Carefully and slowly add anhydrous methanol (a large excess, can be used as the solvent) to the crude acyl chloride at 0 °C (ice bath).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the acyl chloride is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the decision-making process for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- Ambeed. (n.d.). Pyridazine-4-carboxylic acid.
- Combinatorial Chemistry Review. (2020, March 10). A Novel Approach to the Pyrido[4,3-c]pyridazine Ring.
- ChemicalBook. (n.d.). 4-Pyridazinecarboxylic acid CAS#: 50681-25-9.
- Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- ChemistryViews. (2024, February 5).
- Aly, A. A., & Wasfy, A. A. F. (2003). Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids. Indian Journal of Chemistry - Section B, 42(9), 2355-2360.
- Fan, D. B. (2008). The Study On Synthesis Of Pyridazine And 4-methyl-Pyridazine. Globe Thesis.
- ResearchGate. (2025, August 9). Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids.
- Sigma-Aldrich. (n.d.). 4-Pyridinecarboxylic acid for synthesis 55-22-1.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- MDPI. (2022, October 10). (PDF)
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5836-5844.
- Google Patents. (n.d.). EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- MDPI. (2022, October 18).
- PubChem. (n.d.). This compound.
- ResearchGate. (2025, August 7).
- PubChem. (n.d.). Pyridazine-4-carboxylic Acid.
- Google Patents. (n.d.).
- Jain, N. F., & Masse, C. E. (n.d.). A common approach to the synthesis of esters involves activation of the corresponding alcohols as the.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Sigma-Aldrich. (n.d.). Pyridazine-3-carboxylic acid 97 2164-61-6.
- Puriņš, M., Nakahara, H., & Levin, M. D. (2025). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 389(6757), 295-298.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (n.d.). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Frontier Specialty Chemicals. (n.d.). Pyridazine-4-carboxylic acid.
- Austin, J. (n.d.). Synthesis and General Reactivity of Selected Heterocycles Part 2.
- ResearchGate. (n.d.).
- ElectronicsAndBooks. (n.d.). Effective esterification of carboxylic acids using (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. globethesis.com [globethesis.com]
- 10. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [combichemistry.com]
Technical Support Center: Purification of Pyridazine-4-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of pyridazine-4-carboxylate esters. As a Senior Application Scientist, this resource is designed to deliver expert insights and practical solutions to common challenges encountered during the synthesis and purification of these valuable heterocyclic compounds. Pyridazine derivatives are significant in medicinal chemistry, and achieving high purity is crucial for accurate biological and pharmacological evaluation.[1] This guide will address issues ranging from common impurities to complex separation challenges, providing scientifically grounded explanations and actionable protocols.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of pyridazine-4-carboxylate esters?
A1: Common impurities often originate from starting materials, side reactions, or product degradation. These can include unreacted starting materials, regioisomers, hydrolyzed carboxylic acids, and byproducts from the cyclization reaction. For instance, if using a metal catalyst in the synthesis, residual metals can also be a source of impurity.[2][3]
Q2: My pyridazine-4-carboxylate ester appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent it?
A2: Pyridazine derivatives can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the ester group or other degradation pathways. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.
Q3: I am having difficulty removing a polar impurity that co-elutes with my product on silica gel. What are my options?
A3: When dealing with co-eluting polar impurities, several strategies can be employed. You can try a different solvent system to alter the selectivity of the separation. If that fails, consider alternative purification techniques. Acid-base extraction can be effective if the impurity has acidic or basic properties that differ from your product.[4][5] Reverse-phase chromatography, which separates compounds based on hydrophobicity, is another powerful option.
Q4: Can I use recrystallization to purify my pyridazine-4-carboxylate ester? What are some good solvent choices?
A4: Recrystallization is an excellent technique for purifying solid pyridazine-4-carboxylate esters, provided a suitable solvent is found.[6] The ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. A good starting point is to test solvents that have similar functional groups to your molecule; for esters, solvents like ethyl acetate might be effective.[7] Solvent pairs, such as acetone/hexanes or ethanol/water, can also be very effective for inducing crystallization.[8][9]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques is recommended to unequivocally confirm the purity of your pyridazine derivative.[1] High-Performance Liquid Chromatography (HPLC) is a widely used method for determining purity by area percentage.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds, and elemental analysis can confirm the elemental composition of your product.[1]
II. Troubleshooting Guide
This section provides a more in-depth look at specific purification challenges and offers detailed protocols to address them.
Problem 1: Persistent Co-elution of a Structurally Similar Impurity
Causality: Structurally similar impurities, such as regioisomers or compounds with very similar polarity, can be challenging to separate using standard column chromatography due to their similar interactions with the stationary phase.
Solution 1: Optimization of Chromatographic Conditions
A systematic approach to optimizing your chromatographic separation can often resolve co-elution issues.
Workflow for Chromatography Optimization:
Caption: Decision workflow for optimizing chromatographic separation.
Solution 2: Acid-Base Extraction for Impurity Removal
If the impurity possesses an acidic or basic functional group that your desired pyridazine-4-carboxylate ester lacks, acid-base extraction can be a powerful purification tool.[4] This technique exploits the differential solubility of the neutral and salt forms of a compound in organic and aqueous phases.[4][5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane or diethyl ether in a separatory funnel.
-
Acidic Wash (to remove basic impurities): Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this wash two to three times.
-
Basic Wash (to remove acidic impurities): Add an equal volume of a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Shake and separate the layers as before. Repeat this wash. Caution: Using a strong base like sodium hydroxide may lead to hydrolysis of your ester.[4]
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Problem 2: Product Degradation During Purification
Causality: Pyridazine-4-carboxylate esters can be susceptible to degradation under certain conditions. The ester functionality is prone to hydrolysis in the presence of acid or base, and the pyridazine ring itself can be sensitive to certain reagents or conditions.
Solution 1: Neutralization of Silica Gel
To prevent acid-catalyzed degradation on silica gel, it is advisable to use a neutralized stationary phase.
Experimental Protocol: Preparation of Neutralized Silica Gel
-
Prepare your desired eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Add a small amount of triethylamine (Et₃N) to the eluent, typically 0.1-1% by volume.
-
Prepare the silica gel slurry using this triethylamine-containing eluent.
-
Pack your column with the neutralized slurry and proceed with the purification as usual.
Solution 2: Recrystallization as a Non-Destructive Alternative
Recrystallization avoids the use of stationary phases and can be a much gentler purification method for sensitive compounds.
Data Presentation: Common Solvents for Recrystallization of Pyridazine Derivatives
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Good for moderately polar compounds. Can be used in a system with water. |
| Acetone/Hexanes | Mid-Polarity | Varies | A versatile solvent pair. Dissolve in minimal hot acetone and add hexanes until cloudy. |
| Toluene | Non-Polar | 111 | Effective for compounds with aromatic character. |
| Ethyl Acetate | Mid-Polarity | 77 | A good choice for esters, following the "like dissolves like" principle.[7] |
| Isopropanol | Polar | 82 | Can sometimes offer different solubility profiles compared to ethanol.[9] |
Problem 3: Removal of Residual Metal Catalysts
Causality: Syntheses employing transition metal catalysts (e.g., Palladium, Ruthenium, Nickel) can result in the final product being contaminated with residual metal, which can interfere with subsequent biological assays.[2][10][11][12]
Solution: Specialized Scavenging Techniques
Workflow for Metal Scavenging:
Caption: Decision tree for the removal of residual metal catalysts.
III. Conclusion
The successful purification of pyridazine-4-carboxylate esters is a critical step in their utilization for research and drug development. By understanding the potential challenges and employing the systematic troubleshooting strategies outlined in this guide, researchers can overcome common hurdles and obtain their target compounds with the high degree of purity required for their intended applications. A multi-faceted approach to both purification and purity analysis will ultimately ensure the reliability and reproducibility of your scientific findings.
IV. References
-
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives - Benchchem. Available from:
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Available from:
-
US4628088A - Preparation of substituted pyridazines - Google Patents. Available from:
-
Separation techniques: Chromatography - PMC - NIH. Available from:
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from:
-
WO2018082964A1 - Process for the production of pyridazinyl-amides in a one-pot synthesis - Google Patents. Available from:
-
Acid–base extraction - Wikipedia. Available from:
-
Pyridopyridazines (Update 2012). Available from:
-
Substances yield after recrystallization from different solvents. - ResearchGate. Available from:
-
Separation techniques: Chromatography - JournalAgent. Available from:
-
THE ACTION OF METAL CATALYSTS ON PYRIDINES - PubMed. Available from:
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. Available from:
-
EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. Available from:
-
Chromatography: Techniques of Separation | TSI Journals. Available from:
-
Acid-Base Extraction Tutorial - YouTube. Available from:
-
Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF - ResearchGate. Available from:
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones - ResearchGate. Available from:
-
Accessing new polymorphs and solvates through solvothermal recrystallization - PMC - NIH. Available from:
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. THE ACTION OF METAL CATALYSTS ON PYRIDINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2018082964A1 - Process for the production of pyridazinyl-amides in a one-pot synthesis - Google Patents [patents.google.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
common side products in the synthesis of pyridazines
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Instead of a generic overview, we will directly address the common—and often frustrating—side reactions and purification challenges encountered in the lab. Our goal is to provide you with the mechanistic insights and field-proven protocols necessary to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs): Troubleshooting Common Synthetic Routes
This section is structured to address specific issues arising from the most prevalent methods used in pyridazine synthesis.
Route 1: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
This is arguably the most classical and widely used method for forming the pyridazine core.[1][2] It involves the reaction of a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) with hydrazine.[2][3] While straightforward in principle, several side products can complicate the reaction.
Plausible Causes & Scientific Explanation: The condensation of a 1,4-dicarbonyl compound with hydrazine proceeds via a dihydropyridazine intermediate.[4] This intermediate must then be oxidized to form the final aromatic pyridazine ring. In many cases, especially with saturated 1,4-diketones, this oxidation does not occur spontaneously and the dihydro- species is the main product isolated.[3][4] The stability of this intermediate can be influenced by the substituents and reaction conditions.
Troubleshooting Strategies:
-
In-Situ Oxidation: The most direct approach is to include an oxidizing agent in the reaction mixture or during workup.
-
Mild Oxidation: For sensitive substrates, bubbling air or oxygen through the reaction mixture (often in a solvent like acetic acid) can be sufficient.
-
Chemical Oxidants: If the intermediate is stable, a stronger oxidant may be required. Common choices include chromium trioxide (CrO₃) in acetic acid, bromine in acetic acid, or even elemental sulfur at high temperatures.[3][5]
-
-
Choice of Starting Material: If possible, using a 1,4-dicarbonyl compound that already contains a degree of unsaturation (e.g., a maleic acid derivative or an unsaturated 1,4-diketone) will lead directly to the aromatic pyridazine without needing a separate oxidation step.[1][3]
Experimental Protocol: Oxidation of a Dihydropyridazine
-
Step 1: Dissolve the crude reaction mixture containing the dihydropyridazine in glacial acetic acid.
-
Step 2: Cool the solution in an ice bath.
-
Step 3: Add a solution of CrO₃ in acetic acid dropwise, monitoring the reaction by TLC until the starting material is consumed.
-
Step 4: Quench the reaction by pouring it into a large volume of cold water.
-
Step 5: Neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution).
-
Step 6: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 7: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Step 8: Purify the resulting crude pyridazine using column chromatography or recrystallization.
Plausible Causes & Scientific Explanation: When an unsymmetrical 1,4-dicarbonyl reacts with hydrazine (H₂N-NH₂), the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The subsequent cyclization then leads to a mixture of regioisomeric pyridazines. The outcome is determined by a delicate balance of:
-
Steric Hindrance: Hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: Electron-withdrawing groups will render a carbonyl carbon more electrophilic and thus more susceptible to attack.
Troubleshooting Strategies:
-
Leverage Electronic Differences: If one carbonyl is significantly more electrophilic (e.g., adjacent to an electron-withdrawing group) than the other, the reaction may already be highly selective. You can sometimes enhance this by using a substituted hydrazine (e.g., phenylhydrazine), where the substituent's electronics can further direct the cyclization.
-
Stepwise Synthesis: For complete control, a stepwise approach is recommended. First, react the unsymmetrical dicarbonyl with a protected hydrazine where one nitrogen is blocked. This forces the initial condensation to occur at a specific carbonyl. After this first condensation, the protecting group is removed, allowing the intramolecular cyclization to proceed in a controlled manner, yielding a single regioisomer.
-
Reaction Condition Optimization: Systematically varying the solvent, temperature, and pH (acid or base catalysis) can sometimes favor the formation of one isomer over the other, although this often requires significant empirical screening.
Visualization of Regioselectivity:
Caption: Regioselectivity in pyridazine synthesis from unsymmetrical dicarbonyls.
Route 2: Inverse Electron Demand Diels-Alder (IEDA) Reactions
A powerful modern method for constructing substituted pyridazines involves the [4+2] cycloaddition of an electron-deficient diene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile (like an alkyne or enamine), followed by the extrusion of dinitrogen (N₂).[6][7]
Plausible Causes & Scientific Explanation: The success of an IEDA reaction is highly dependent on the electronic properties of the reactants. The reaction is fastest when there is a small energy gap between the HOMO of the dienophile and the LUMO of the diene (the tetrazine).
-
Poor Electronic Matching: If your alkyne is not sufficiently electron-rich or your tetrazine is not sufficiently electron-poor, the activation barrier for the cycloaddition will be high, leading to slow reaction rates.
-
Dienophile Reactivity: Simple, unactivated alkynes can be poor dienophiles in this reaction. Electron-rich alkynes, such as ynamines or alkynyl sulfides, are often much more reactive and can lead to higher yields and cleaner reactions.[8][9]
-
Intermediate Instability: The initial bicyclic adduct formed after cycloaddition is often unstable. It must undergo a retro-Diels-Alder reaction to eliminate N₂.[6] If this process is slow or if alternative decomposition pathways are available, side products can form.
-
Solvent Effects: The choice of solvent can significantly influence reaction rates and selectivity.[10]
Troubleshooting Strategies:
-
Activate the Dienophile: If possible, switch to a more electron-rich alkyne. If using a simple terminal alkyne, converting it to a silyl enol ether or an enamine can dramatically increase its reactivity.[10]
-
Modify the Diene: Use a tetrazine bearing strong electron-withdrawing groups to lower its LUMO energy and accelerate the reaction.
-
Increase Temperature: Diels-Alder reactions are often accelerated by heat. Refluxing in a higher-boiling solvent like toluene or xylene may be necessary, but this should be done cautiously as it can also promote decomposition.
-
Lewis Acid Catalysis: In some cases, a Lewis acid can be used to activate the diene, making it more electrophilic and speeding up the cycloaddition.[10]
Visualization of the IEDA Pathway:
Caption: General mechanism for IEDA synthesis of pyridazines.
General Troubleshooting & Purification Guide
Plausible Causes & Scientific Explanation: The two adjacent nitrogen atoms in the pyridazine ring make it a relatively polar and basic heterocycle.[11] This basicity is the primary cause of poor chromatographic behavior on acidic silica gel. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to significant peak tailing or, in severe cases, irreversible binding of the product to the column.
Troubleshooting & Purification Protocol:
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic pyridazine will move into the aqueous layer as a salt, leaving many non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent. This single step can dramatically improve purity.
-
Column Chromatography on Deactivated Silica:
-
Principle: To prevent strong interactions, the silica gel must be "passivated" or "deactivated" by adding a basic modifier to the mobile phase.
-
Protocol:
-
Step 1: Choose an appropriate solvent system. A common starting point for pyridazines is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.[12][13]
-
Step 2: Add a basic modifier. Add 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a 7N solution in methanol) to your mobile phase mixture. This base will preferentially interact with the acidic sites on the silica, allowing your basic product to elute cleanly.[13]
-
Step 3: Pack and run the column. Slurry pack the silica gel using your initial mobile phase (containing the basic modifier). Load your sample and elute as you normally would, collecting fractions and monitoring by TLC.[13]
-
-
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification technique.
-
Solvent Selection: The key is finding a solvent (or solvent pair) in which your product is soluble when hot but poorly soluble when cold, while the impurities remain soluble at all temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures like ethanol/water or ethyl acetate/hexanes.[12]
-
General Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[12]
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.[12]
-
-
Summary of Purification Techniques:
| Technique | Best For | Key Consideration | Common Issue & Solution |
| Acid-Base Extraction | Removing non-basic impurities | Product must be stable to acid and base. | Emulsion formation; can be broken by adding brine. |
| Column Chromatography | Separating closely related compounds | Basic nature of pyridazines. | Issue: Tailing. Solution: Add 1% Et₃N to the eluent.[13] |
| Recrystallization | Purifying solid products at scale | Finding a suitable solvent system. | Oiling out; use a more polar solvent or slower cooling. |
References
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.
- Purific
- Synthesis of pyridazines. Organic Chemistry Portal.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis.
- Product Class 8: Pyridazines. Science of Synthesis.
- Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! YouTube.
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Synthesis of Pyridazine. ChemTube3D.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Pyridazine. Wikipedia.
- Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
- Recent Advances in Pyridazine Chemistry.
- The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis eBooks.
- The pyridazine heterocycle in molecular recognition and drug discovery. PMC.
- Pyridazine and condensed pyridazine synthesis.
- Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PubMed Central.
- Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective.
Sources
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- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. mdpi.com [mdpi.com]
- 6. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pyridazine Synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyridazine and its derivatives. Pyridazine scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties.[1] However, optimizing the reaction conditions for their synthesis can present numerous challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during pyridazine synthesis, offering step-by-step solutions and explanations of the underlying chemistry.
Question 1: My reaction is resulting in a low yield of the desired pyridazine product. What are the potential causes and how can I improve it?
Answer:
Low yields in pyridazine synthesis are a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: The rate of reaction is often temperature-dependent.[2] If the reaction is sluggish at room temperature, a moderate increase in heat (e.g., to 40-60°C) may be beneficial.[2] However, be cautious, as excessive heat can lead to the degradation of reactants or products.[2] For specific reactions, such as palladium-catalyzed C-H arylation, temperatures as high as 120°C in a solvent like toluene might be necessary.[3]
-
Incorrect Stoichiometry of Reactants: The molar ratio of your starting materials is critical. For instance, in reactions involving hydrazine or its derivatives, using a slight excess (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[2]
-
Inefficient Mixing: A heterogeneous reaction mixture can lead to poor reaction kinetics. Ensure your reaction is being stirred or agitated effectively to maintain a homogenous solution.[2]
-
Presence of Water (in specific reactions): In certain reactions, such as those involving coupling agents like EDC for carboxylic acid derivatization, the presence of water can hydrolyze activated intermediates, leading to lower yields.[2] In such cases, using anhydrous solvents and reagents is essential.
-
Poor Catalyst Performance (for catalyzed reactions): The choice and handling of the catalyst are paramount in catalyzed reactions. For palladium-catalyzed cross-coupling reactions, the selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the appropriate ligand (e.g., SPhos, X-Phos) can dramatically impact the yield.[1] Ensure the catalyst is not deactivated and is used under an inert atmosphere if required.
Troubleshooting Workflow for Low Yield:
Caption: A workflow for troubleshooting low yields in pyridazine synthesis.
Question 2: I am observing the formation of significant impurities or byproducts in my reaction. How can I minimize their formation and purify my desired product?
Answer:
The formation of impurities is a common challenge that can complicate purification and reduce the overall efficiency of your synthesis. Understanding the potential side reactions is key to mitigating them.
Common Byproducts and Mitigation Strategies:
-
Incomplete Reaction: Unreacted starting materials are a common impurity. To address this, consider increasing the reaction time, temperature (within reasonable limits), or the equivalents of a key reagent like hydrazine hydrate.[2][4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1][2]
-
Side Reactions of Functional Groups: The functional groups on your starting materials may undergo unintended reactions. Protecting sensitive functional groups before the main reaction and deprotecting them afterward can be an effective strategy.
-
Regioisomer Formation: In reactions like the inverse-electron-demand aza-Diels-Alder, the formation of regioisomers can occur.[5][6] The regioselectivity can be influenced by factors such as the steric and electronic properties of the substituents on the reactants and the reaction temperature.[5] Careful selection of starting materials and optimization of reaction conditions are necessary to favor the formation of the desired isomer.[5][6]
-
Over-oxidation or Reduction: In reactions involving oxidation or reduction steps, using a stoichiometric amount of the oxidizing or reducing agent and carefully controlling the reaction time and temperature can prevent the formation of over-oxidized or reduced byproducts.
Purification Techniques:
-
Column Chromatography: This is the most common method for purifying pyridazine derivatives. Silica gel is a standard stationary phase, and the mobile phase (eluent) is typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) that is optimized to achieve good separation.[3][4]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities. The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures.
-
Extraction: Liquid-liquid extraction is often used during the work-up to remove water-soluble impurities and byproducts.[4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of pyridazine synthesis.
Q1: What are the most common synthetic routes to pyridazines?
The most prevalent method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound (or a related species) with hydrazine or a hydrazine derivative.[4][7][8] Other important methods include:
-
Inverse electron-demand aza-Diels-Alder reactions: This approach often utilizes 1,2,4,5-tetrazines as the diene component.[6]
-
Palladium-catalyzed cross-coupling reactions: These are powerful methods for the functionalization of pre-existing pyridazine rings, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1]
-
Cyclization of β,γ-unsaturated hydrazones: Copper-catalyzed cyclization provides an efficient route to 1,6-dihydropyridazines, which can then be converted to pyridazines.[9]
Q2: How do I choose the right solvent for my pyridazine synthesis?
The choice of solvent can significantly impact reaction outcomes, including yield and selectivity.[9]
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dioxane, and Acetonitrile (MeCN) are commonly used, particularly in metal-catalyzed reactions.[1]
-
Aromatic Hydrocarbons: Toluene is often employed in reactions that require higher temperatures, such as some palladium-catalyzed C-H functionalizations.[3]
-
Alcohols: Ethanol and methanol are frequently used as solvents for condensation reactions with hydrazine hydrate.[4][10]
-
Green Solvents: There is a growing interest in using more environmentally friendly solvents. For instance, eucalyptol has been explored as a green solvent for certain multicomponent reactions leading to fused pyridazine systems.[11]
Q3: What are the key safety considerations when working with hydrazine hydrate?
Hydrazine hydrate is a common reagent in pyridazine synthesis, but it requires careful handling.
-
Toxicity and Carcinogenicity: Hydrazine is a suspected human carcinogen and should always be handled in a well-ventilated fume hood.[12]
-
Explosive Potential: Anhydrous hydrazine can be explosive, especially in contact with metals. It is crucial to use hydrazine hydrate, which is a more stable form.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling hydrazine hydrate.
Q4: Can you provide a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling on a halopyridazine?
Yes, here is a generalized protocol. Please note that these conditions should be optimized for your specific substrates.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the halopyridazine (1.0 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equivalents).[1]
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of DME/H₂O.[1]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80°C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute it with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel.[1]
Catalyst and Base Selection Table for Suzuki-Miyaura Coupling of Halopyridazines:
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |
Table adapted from literature data.[1] Conditions may vary depending on the specific substrates.
Q5: How can I synthesize a pyridazine from a 1,4-diketone?
This is a classic and straightforward method for forming the pyridazine ring.
Reaction Scheme:
Caption: General reaction scheme for pyridazine synthesis from a 1,4-diketone.
Protocol Overview:
-
Condensation: The 1,4-diketone is reacted with hydrazine hydrate in a suitable solvent, often an alcohol like ethanol.[4] This reaction typically proceeds at room temperature or with gentle heating to form a dihydropyridazine intermediate.[8]
-
Oxidation: The resulting dihydropyridazine is then oxidized to the aromatic pyridazine.[8] Various oxidizing agents can be used, such as chromium trioxide in acetic acid.[13]
This technical support guide provides a foundation for troubleshooting and optimizing your pyridazine synthesis. For more specific inquiries or complex challenges, consulting the primary literature is always recommended.
References
- A Comparative Guide to Catalytic Systems for Pyridazine C-H Functionaliz
- A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions - Benchchem.
- Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride - Benchchem.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal.
- Synthesis of pyridazines - Organic Chemistry Portal.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines - Liberty University.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing.
- Strategy for the synthesis of pyridazine heterocycles and its deriv
- Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evalu
- Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchG
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
- Pyridazine - Wikipedia.
- Synthesis of Pyridazine - ChemTube3D.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Pyridazine synthesis [organic-chemistry.org]
- 10. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. iglobaljournal.com [iglobaljournal.com]
Technical Support Center: Preventing Hydrolysis of Methyl Pyridazine-4-carboxylate During Workup
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for handling Methyl Pyridazine-4-carboxylate. As a key building block in pharmaceutical and agrochemical research, the integrity of this molecule is paramount.[1] A frequent challenge encountered by researchers is the unintended hydrolysis of the methyl ester to its corresponding carboxylic acid during reaction workup and purification. This guide provides in-depth troubleshooting advice, validated protocols, and the chemical principles behind them to ensure you can isolate your product with high purity and yield.
Section 1: Troubleshooting Guide
This section addresses the most common issues observed in the lab.
Issue 1: Significant formation of pyridazine-4-carboxylic acid is detected post-workup.
-
Primary Cause: This is a definitive sign of ester hydrolysis, a reaction where water cleaves the ester bond to form a carboxylic acid and an alcohol.[2] This process is significantly accelerated by the presence of either acid or base. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring makes the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.
-
Troubleshooting Steps:
-
Review Your Workup pH: Identify any steps involving strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). Standard aqueous washes are the most common source of hydrolysis.
-
Temperature Control: Re-evaluate the temperature during your workup. Hydrolysis rates, like most reaction rates, increase with temperature. All aqueous washes should be performed at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Reduce the duration your organic phase is in contact with any aqueous acidic or basic solution. Perform extractions swiftly and efficiently.
-
Issue 2: An emulsion forms during the aqueous wash, prolonging contact time and leading to hydrolysis.
-
Primary Cause: Emulsions often form when the polarities of the organic and aqueous phases are not sufficiently different, or when basic washes react with acidic byproducts to form salts that act as surfactants. The pyridazine moiety itself imparts some polarity, which can contribute to this issue.
-
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) as your final wash.[3] Brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to break emulsions.[3]
-
Solvent Modification: If using a solvent like THF, which has some water miscibility, dilute your reaction mixture significantly with a less polar, water-immiscible solvent like ethyl acetate or dichloromethane before washing.[4]
-
Centrifugation: For small-scale reactions, a brief spin in a centrifuge is a highly effective method for separating stubborn emulsions.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly sensitive to hydrolysis? The pyridazine ring is an electron-deficient aromatic system due to the electronegativity of the two nitrogen atoms. This electron-withdrawing effect propagates to the C4 position, increasing the partial positive charge on the ester's carbonyl carbon. This heightened electrophilicity makes it a more favorable target for attack by nucleophiles like water and hydroxide, accelerating hydrolysis compared to esters on electron-rich aromatic rings.
Q2: What is the ideal pH range to maintain during an aqueous workup? The safest pH range is as close to neutral (pH 7) as possible. If you must neutralize an acidic or basic reaction mixture, do so cautiously. For neutralizing acids, use a saturated solution of sodium bicarbonate (NaHCO₃), which is a weak base. For neutralizing bases, use a dilute, weak acid like a 5% citric acid solution or saturated ammonium chloride (NH₄Cl). Avoid strong acids and bases.
Q3: Is it possible to completely avoid an aqueous workup? Yes, in many cases, a non-aqueous workup is the superior strategy. This is especially true if your reaction does not produce significant water-soluble byproducts. See Protocol B for a detailed non-aqueous workup procedure.
Q4: How can I quickly check if hydrolysis has occurred during the workup? Thin-Layer Chromatography (TLC) is the most effective method. The product carboxylic acid is significantly more polar than the methyl ester. It will have a much lower Rf value (it will stick closer to the baseline) on a silica gel TLC plate. Always co-spot your crude organic extract with a reference sample of your starting ester to see if a new, more polar spot has appeared.
Q5: If some hydrolysis is unavoidable, how can I separate the desired ester from the acid? Standard silica gel column chromatography is very effective. The polarity difference between the ester and the carboxylic acid allows for easy separation. The ester will elute first with a less polar eluent system (e.g., ethyl acetate/hexanes), while the carboxylic acid will remain on the column until a more polar solvent (often containing a small amount of acetic or formic acid to ensure protonation) is used.
Section 3: Validated Workup & Purification Protocols
Protocol A: Modified Low-Temperature Aqueous Workup
This protocol is designed to minimize hydrolysis when an aqueous wash is necessary to remove salts or water-soluble reagents.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization (if required):
-
If the reaction is acidic: Slowly add a pre-chilled, saturated NaHCO₃ solution dropwise with vigorous stirring, monitoring for gas evolution. Keep the temperature below 5 °C.
-
If the reaction is basic: Slowly add a pre-chilled, 10% aqueous citric acid or saturated NH₄Cl solution dropwise.
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1x portion of the appropriate neutralizing solution (pre-chilled).
-
1x portion of deionized water (pre-chilled).
-
1x portion of saturated brine solution (pre-chilled) to aid in drying and break any emulsions.[3]
-
-
Drying & Concentration: Separate the organic layer and dry it thoroughly over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation), keeping the bath temperature low (<40 °C).
Protocol B: Non-Aqueous (Anhydrous) Workup
This is the preferred method when the reaction byproducts are not highly water-soluble.
-
Direct Filtration: If the reaction produces solid byproducts (e.g., amine salts), dilute the mixture with an appropriate organic solvent and filter it through a pad of Celite® or silica gel.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure.
-
Direct Purification: Subject the resulting crude oil or solid directly to purification, typically via silica gel column chromatography. This method completely avoids contact with water, eliminating the risk of hydrolysis.
Workup Decision Workflow
The following diagram illustrates a decision-making process for selecting the appropriate workup strategy.
Caption: Decision tree for selecting a workup protocol.
Section 4: Key Chemical Mechanisms
Understanding the mechanism of hydrolysis is key to preventing it. Base-catalyzed hydrolysis, also known as saponification, is often the most significant concern during workup.[5][6]
Base-Catalyzed Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed ester hydrolysis.
-
Step 1: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Step 2: This forms a tetrahedral intermediate. The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as the leaving group.
-
Step 3: In the basic conditions, the newly formed carboxylic acid is immediately deprotonated by a base (like methoxide or another hydroxide ion) to form the carboxylate salt. This final, irreversible acid-base step drives the reaction to completion.
Section 5: Summary of Workup Strategies
| Strategy | Conditions to Avoid | Recommended Reagents | Key Advantages | Potential Pitfalls |
| Modified Aqueous Workup | High temperatures (>10°C), strong acids/bases, prolonged contact time | Saturated NaHCO₃, Saturated NH₄Cl, Brine, Ice | Effectively removes salts and highly polar impurities. | Risk of some hydrolysis remains if not performed carefully and quickly. |
| Non-Aqueous Workup | Reactions with significant water-soluble byproducts | Celite®, Silica Gel, Anhydrous Solvents | Zero risk of hydrolysis from the workup procedure. | May not effectively remove all types of impurities (e.g., inorganic salts). |
| Direct Chromatography | Very crude reaction mixtures with baseline impurities | Silica Gel, appropriate eluent system | Combines workup and purification into a single step. | Can be inefficient for large-scale reactions; may require a pre-filtration step. |
References
- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
- de la Vega-Hernández, K., et al. (2022).
- University of Rochester, Department of Chemistry.
- Pétrier, C., et al. (1996). Synthesis of pyridazine fatty ester derivatives in water: a sonochemical approach. Journal of the Chemical Society, Perkin Transactions 1.
- Li, J., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
- Reddit r/Chempros. (2025).
- University of California, Los Angeles, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
- LibreTexts. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Wikipedia. Pyridazine.
- ChemTube3D. Synthesis of Pyridazine.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
- Klinge, D. E. (1976). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University Research.
- Organic Chemistry Portal. Synthesis of pyridazines.
- Leite, L. F., et al.
- Sigma-Aldrich.
- PubChemLite.
- Boger, D. L. Pyridazine Chemistry. Lecture Notes.
- Wikipedia. Protecting group.
- Wang, Y., et al. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv.
- LibreTexts.
- PubChem.
- Li, Y., et al. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry.
- Armstrong, D. (2022).
-
Stanovnik, B., et al. (1992). Synthesis of[7][8][9]triazolo[4,3-b]pyridazine-3-carboxylic acids. ResearchGate.
- NIST. 4-Pyridinecarboxylic acid, methyl ester. NIST Chemistry WebBook.
- Organic Syntheses.
- Jain, N. F., & Masse, C. E.
- LibreTexts. (2023).
- Organic Chemistry Portal.
Sources
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- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of pyridazine fatty ester derivatives in water: a sonochemical approach - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
stability of Methyl Pyridazine-4-carboxylate under acidic or basic conditions
Welcome to the technical support guide for Methyl Pyridazine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly concerning its stability under acidic and basic conditions. Our goal is to provide you with not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Section 1: Understanding the Stability of this compound
This compound is a heterocyclic compound with a nuanced stability profile. The electron-deficient nature of the pyridazine ring, coupled with the reactivity of the methyl ester functional group, makes it susceptible to degradation under both acidic and basic conditions. Understanding these liabilities is critical for its successful application in synthesis and drug discovery.
FAQ: General Stability Concerns
Question: What are the primary stability concerns when working with this compound?
Answer: The two primary points of vulnerability in this compound are the ester functional group and the pyridazine ring itself. The ester is susceptible to hydrolysis under both acidic and basic conditions, yielding pyridazine-4-carboxylic acid. The pyridazine ring, being electron-deficient, can be susceptible to nucleophilic attack, particularly under harsh basic conditions, or degradation under strong, non-aqueous acidic conditions.
Question: How does the electronic nature of the pyridazine ring influence its stability?
Answer: The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the ring system electron-deficient. This has two major consequences. First, it increases the electrophilicity of the ester's carbonyl carbon, making it more prone to nucleophilic attack and subsequent hydrolysis. Second, while generally stable, the ring can be susceptible to degradation under extreme pH and temperature conditions.
Section 2: Troubleshooting Stability Under Acidic Conditions
FAQ: Acid-Catalyzed Hydrolysis
Question: I am observing the formation of a new, more polar spot by TLC/LC-MS after treating this compound with an acidic reagent. What is happening?
Answer: You are likely observing the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid (pyridazine-4-carboxylic acid). This reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Question: What are the optimal conditions to minimize acid-catalyzed hydrolysis?
Answer: To minimize hydrolysis, it is recommended to work at low temperatures (0 °C to room temperature) and use the mildest acidic conditions compatible with your desired transformation. If possible, opt for non-aqueous acidic conditions or use aprotic solvents to limit the availability of water.
Experimental Protocol: Monitoring Acidic Hydrolysis
This protocol outlines a general method for assessing the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other acid of interest)
-
Volumetric flasks
-
HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Solution Preparation: Prepare the desired acidic solution (e.g., 0.1 M HCl in water/acetonitrile co-solvent).
-
Reaction Initiation: Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a neutral mobile phase (e.g., 50:50 acetonitrile:water).
-
HPLC Analysis: Analyze the samples by HPLC, monitoring the disappearance of the starting material peak and the appearance of the pyridazine-4-carboxylic acid peak.
Data Analysis:
Plot the percentage of remaining this compound against time to determine the rate of hydrolysis.
| Parameter | Condition A | Condition B |
| Acid | 0.1 M HCl | 0.1 M Formic Acid |
| Temperature | 50 °C | 25 °C |
| Half-life (t½) | ~ 4 hours | > 24 hours |
| Degradation (%) | 75% after 8 hours | < 5% after 24 hours |
Mechanistic Diagram: Acid-Catalyzed Ester Hydrolysis
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
Section 3: Troubleshooting Stability Under Basic Conditions
FAQ: Base-Mediated Hydrolysis (Saponification)
Question: My reaction with this compound under basic conditions is not yielding the expected product. Instead, I am isolating a water-soluble compound. What could be the issue?
Answer: You are likely observing saponification, the base-mediated hydrolysis of the methyl ester to the carboxylate salt. This reaction is typically much faster than acid-catalyzed hydrolysis. The resulting pyridazine-4-carboxylate salt is highly polar and water-soluble, which might explain difficulties in extraction with organic solvents.
Question: Are there any bases that are less likely to cause saponification?
Answer: Yes, non-nucleophilic, sterically hindered bases are less likely to promote ester hydrolysis. Examples include diisopropylethylamine (DIPEA) or 2,6-lutidine. However, their compatibility will depend on the specific reaction you are performing. If a stronger base is required, running the reaction at low temperatures (-78 °C to 0 °C) and for shorter durations can help minimize saponification.
Experimental Workflow: Minimizing Saponification
Caption: Decision workflow for minimizing saponification.
Table: Recommended Conditions to Mitigate Hydrolysis
| Condition | Acidic Media | Basic Media |
| pH Range | 3 - 5 | 7 - 9 (if hydrolysis is a concern) |
| Temperature | 0 - 25 °C | -78 - 0 °C |
| Solvents | Aprotic (e.g., DCM, THF) | Aprotic (e.g., THF, Dioxane) |
| Reagents | Mild acids (e.g., AcOH, PPTS) | Non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) |
Section 4: References
-
Title: The Pyridazines (The Chemistry of Heterocyclic Compounds, Volume 28) Source: Wiley URL: [Link]
-
Title: Comprehensive Organic Chemistry (Volume 4: Heterocyclic Compounds) Source: Pergamon Press URL: [Link]
-
Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]
troubleshooting low yield in pyridazine ring formation
Technical Support Center: Pyridazine Ring Formation
A Guide for the Synthetic Chemist: Troubleshooting Low Yields and Optimizing Outcomes
Welcome to the technical support center for pyridazine synthesis. As a Senior Application Scientist, I understand that while pyridazine scaffolds are invaluable in medicinal chemistry and materials science, their synthesis can often be challenging, with low yields being a frequent bottleneck.[1] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategy.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Category 1: Reagent and Substrate Integrity
Question: My reaction is sluggish, incomplete, or fails to start entirely. I suspect an issue with my starting materials. What should I check?
Answer: This is the most critical starting point. Flawless execution of a procedure cannot compensate for compromised reagents. The two primary components in the classical synthesis are a 1,4-dicarbonyl (or equivalent) and a hydrazine source.[2][3]
Causality & Actionable Solutions:
-
Hydrazine Source Quality: Hydrazine (N₂H₄) and its hydrate are highly reactive and susceptible to oxidation by atmospheric oxygen.
-
The Problem: Old or improperly stored hydrazine hydrate can have a lower effective concentration and may contain oxidation byproducts that interfere with the reaction.
-
Validation Protocol: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine. If you suspect your current stock, consider titrating it to determine the active concentration. Always store hydrazine under an inert atmosphere (Nitrogen or Argon) and away from light.
-
Expert Insight: For sensitive substrates, distilling hydrazine hydrate immediately before use can significantly improve yields by removing non-volatile impurities and ensuring accurate stoichiometry.
-
-
1,4-Dicarbonyl Compound Purity: The stability and purity of your dicarbonyl substrate are paramount.
-
The Problem: 1,4-dicarbonyls can be prone to side reactions like aldol condensation, enolization, or degradation, especially if they possess acidic or basic functional groups. Impurities can inhibit the reaction or lead to a cascade of byproducts.
-
Validation Protocol: Confirm the purity of your dicarbonyl substrate via NMR and/or LC-MS before starting the reaction. If impurities are detected, purify the starting material by recrystallization, distillation, or column chromatography.
-
-
Stoichiometry: Incorrect molar ratios are a common source of failure.
-
The Problem: The reaction requires a precise 1:1 molar ratio of the dicarbonyl and hydrazine moieties for the cyclocondensation to be efficient. An excess of one reagent can lead to side reactions.
-
Validation Protocol: Carefully calculate the molar equivalents. If using hydrazine hydrate, remember to account for the water content in your molecular weight calculation. It is sometimes beneficial to use a slight excess (1.05 to 1.1 equivalents) of hydrazine to drive the reaction to completion, but a large excess should be avoided.
-
Category 2: Reaction Condition Optimization
Question: My starting materials are pure, but my reaction yields a complex mixture with only a small amount of the desired pyridazine. How can I optimize the reaction conditions?
Answer: Once reagent quality is confirmed, the reaction environment is the next critical area to investigate. Solvent, temperature, and catalysis play a synergistic role in directing the reaction toward your desired product.
Troubleshooting Workflow for Reaction Optimization
Caption: A decision tree for systematic reaction optimization.
Detailed Optimization Parameters:
| Parameter | Common Issue | Recommended Action & Rationale |
| Solvent | Poor solubility of reactants; competing side reactions. | Screen a range of solvents. Ethanol is a common starting point as it solubilizes both polar and non-polar reactants and has a suitable boiling point for many condensations. Acetic acid can serve as both a solvent and an acid catalyst. For less polar substrates or reactions requiring azeotropic water removal, toluene or xylene with a Dean-Stark trap is effective.[4] |
| Temperature | Reaction is too slow, or decomposition/byproduct formation is observed at high temperatures. | Systematically vary the temperature. Monitor the reaction progress by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux). Some modern syntheses, like inverse electron-demand aza-Diels-Alder reactions, are highly sensitive to temperature, which can affect regioselectivity.[5] |
| pH / Catalyst | The initial condensation (imine formation) or the final cyclization/dehydration step is rate-limiting. | Introduce a catalyst. A few drops of glacial acetic acid can catalyze the formation of the initial hydrazone intermediate. For substrates sensitive to acid, a mild base might be necessary. The key is that the cyclization step is often pH-dependent. |
| Atmosphere | Oxidation of intermediates or the final product. | Run the reaction under an inert atmosphere (N₂ or Ar). This is especially critical if your substrate or product has electron-rich moieties that are sensitive to air oxidation. The intermediate dihydropyridazine is often more susceptible to oxidation than the final aromatic product. |
Category 3: Side Reactions and Byproduct Formation
Question: My analysis shows the disappearance of starting material, but the yield of the desired pyridazine is poor. What are the likely side reactions?
Answer: Understanding potential off-target pathways is crucial for troubleshooting. In pyridazine synthesis, several competing reactions can reduce your yield.
Common Side Reactions and Their Mitigation:
-
Polymerization: Especially with highly reactive dicarbonyls or in the presence of strong acids/bases, intermolecular reactions can lead to oligomeric or polymeric tars.
-
Mitigation: Use dilute conditions to favor the intramolecular cyclization over intermolecular polymerization. Add reagents slowly to maintain a low instantaneous concentration.
-
-
Incomplete Cyclization/Dehydration: The hydrazone intermediate may form but fail to cyclize, or the cyclized intermediate (a dihydropyridazine) may not aromatize.
-
Mitigation: This often points to a need for higher temperatures or acid catalysis to promote the final dehydration/aromatization step. If you isolate the dihydropyridazine, a separate oxidation step (e.g., using Br₂ in acetic acid or simply air oxidation) might be required to furnish the aromatic pyridazine.[6]
-
-
Formation of Regioisomers: With unsymmetrical 1,4-dicarbonyl compounds, two different pyridazine products can form.
-
Mitigation: This is an inherent challenge. Altering the electronic or steric properties of the dicarbonyl can sometimes favor one isomer. Alternatively, consider a different synthetic strategy, such as a regioselective Diels-Alder reaction, which can offer better control.[4]
-
Visualizing the Main Synthetic Pathway
Caption: The primary pathway for pyridazine synthesis from a 1,4-dicarbonyl and hydrazine.
Category 4: Work-up and Purification Challenges
Question: My crude reaction mixture looks promising by TLC/LC-MS, but my final isolated yield is very low. Where am I losing my product?
Answer: Product loss during work-up and purification is a frequent and frustrating issue, often stemming from the physicochemical properties of pyridazines.
Causality & Actionable Solutions:
-
Aqueous Work-up Losses:
-
The Problem: Many pyridazine derivatives, especially those with additional heteroatoms or polar functional groups, have significant water solubility. They can be lost to the aqueous phase during extraction.
-
Mitigation Protocol:
-
Before extraction, reduce the volume of the aqueous phase by evaporation if possible.
-
Saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product.
-
Perform multiple extractions with a suitable organic solvent (e.g., 5 x 20 mL is better than 1 x 100 mL).
-
If the product is highly polar, consider continuous liquid-liquid extraction or using more polar solvents like ethyl acetate or even a DCM/isopropanol mixture.
-
-
-
Column Chromatography Issues:
-
The Problem: The basic nitrogen atoms in the pyridazine ring can cause significant tailing on silica gel, leading to poor separation and product loss. The compound might also be irreversibly adsorbed.
-
Mitigation Protocol:
-
Deactivate the Silica: Add 0.5-1% triethylamine (or ammonia in methanol) to your eluent. This neutralizes the acidic silanol groups on the silica surface, preventing strong interaction with your basic product and resulting in sharper peaks.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica for highly polar compounds.[7][8]
-
Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to find the "sweet spot" that moves your compound without eluting impurities along with it.
-
-
-
Crystallization/Precipitation Difficulties:
-
The Problem: The product may form an oil or refuse to crystallize from solution, making isolation difficult.[7]
-
Mitigation: Finding the right solvent system is key. An ideal recrystallization solvent dissolves the compound when hot but not when cold.
-
Solvent Screening: Test solubility in a range of solvents (e.g., hexanes, ethyl acetate, ethanol, water). Often, a binary solvent system (e.g., ethanol/water or DCM/hexanes) is required.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyridazines, and what are their typical yield expectations? A1: The two most dominant strategies are:
-
Condensation of 1,4-dicarbonyls with hydrazine: This is the classical and most versatile method. Yields can vary widely from low (15-30%) to very good (>80%), highly dependent on the substrate and reaction conditions.[6][9] Ring-closure reactions fight entropy, so yields of 40-70% are often considered successful.[9]
-
Inverse-Electron-Demand Diels-Alder Reaction: This modern approach typically involves the reaction of an electron-deficient diene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile (like an alkyne).[4] This method can be highly efficient and regioselective, often providing high yields under mild, neutral conditions.[5][10]
Q2: How does the electronic nature of substituents on the precursors affect pyridazine formation? A2: The electronics of the substituents play a critical role. In the classical condensation, electron-withdrawing groups on the 1,4-dicarbonyl compound can increase the electrophilicity of the carbonyl carbons, potentially accelerating the initial attack by hydrazine. Conversely, strong electron-donating groups may slow this step. In Diels-Alder type reactions, the electronic matching of the diene and dienophile is the central principle governing the reaction rate and success.
Q3: Are there any specific safety considerations when working with reagents for pyridazine synthesis? A3: Absolutely. Hydrazine and its derivatives are highly toxic, corrosive, and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Phosphorus pentasulfide, sometimes used to convert pyridazinones to thiopyridazines, is also highly toxic and reacts violently with water to release hydrogen sulfide gas.[11] Always review the Safety Data Sheet (SDS) for all reagents before beginning an experiment.
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
-
ResearchGate. (n.d.). Pyridazine synthesis, optimization, mechanism and scope. Retrieved from [Link]
-
De Borggraeve, W. M., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
Karasawa, T., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
-
Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis Workshop Videos. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]
-
Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]
-
Heinisch, G., et al. (2025). Recent Advances in Pyridazine Chemistry. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
-
Deeb, A., et al. (2015). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. ResearchGate. [Link]
-
Zayed, M. F., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]
Sources
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 6. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 10. Pyridazine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl Pyridazine-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl Pyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. Drawing from established methodologies for heterocyclic compounds, this document offers troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve high purity for your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Question: My final product appears oily or has a low, broad melting point, and NMR signals are not sharp. What is the issue?
-
Probable Cause: The presence of residual solvents or impurities is the most likely cause. A broad melting point range indicates an impure substance[1]. Oiling out can happen when the concentration of impurities prevents the solute from reaching the supersaturation point required for crystallization[2].
-
Suggested Solution:
-
Re-evaluate the Purification Method: If you used recrystallization, the chosen solvent system may not be effective at excluding the specific impurities present. Consider switching to an alternative method like flash column chromatography to separate compounds based on polarity differences[3].
-
Drying: Ensure the product is thoroughly dried under a high vacuum, possibly with gentle heating (if thermally stable), to remove any residual organic solvents or water.
-
Washing: During filtration after recrystallization, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove soluble impurities adhering to the crystal surface[4].
-
Question: My crude product shows multiple spots on a Thin-Layer Chromatography (TLC) plate. How do I decide on the best purification strategy?
-
Probable Cause: The synthesis has resulted in a mixture of the desired product, unreacted starting materials, and/or by-products[3]. The separation of these components is necessary.
-
Suggested Solution: Your choice between recrystallization and chromatography depends on the nature of the product and impurities.
-
Assess Product Properties: this compound is a solid at room temperature (m.p. 63-69 °C). This makes it an excellent candidate for purification by recrystallization, which is often faster and more scalable than chromatography.
-
Analyze TLC Results:
-
If the impurities have very different Rf values from your product (i.e., they are much more or much less polar), flash column chromatography will be highly effective. An ideal eluent system should give your target compound an Rf value of approximately 0.3-0.4 for good separation[3].
-
If the impurities are minor and you suspect they are starting materials or small by-products, recrystallization is often sufficient. Perform small-scale solvent screening to find a system where your product is soluble when hot but sparingly soluble when cold, while impurities remain in solution[4].
-
-
Hybrid Approach: For very impure samples, it can be effective to first perform an aqueous wash or extraction to remove water-soluble materials, followed by either chromatography or recrystallization of the concentrated organic material[1].
-
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Question: My compound is streaking badly on the silica gel column.
-
Probable Cause: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This causes poor peak shape (tailing or streaking) and can lead to irreversible adsorption and lower recovery[4].
-
Suggested Solution:
-
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to the eluent system (typically 0.1-1% v/v). This base will competitively bind to the acidic sites on the silica, allowing your basic compound to elute more cleanly[4].
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like C18 for reverse-phase chromatography), although this will require re-developing your elution method.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before loading it onto the column can often lead to better resolution and peak shape compared to loading it as a concentrated solution ("wet loading")[4].
-
Question: My yield after purification is very low. Where could my product have gone?
-
Probable Cause: Product loss can occur at multiple stages, from the initial workup to the final purification step. Common causes include product decomposition, incomplete extraction, or losses during chromatography or recrystallization[5].
-
Suggested Solution: A systematic review of your procedure is necessary.
-
Workup Losses: Ensure the pH of your aqueous phase is appropriate during liquid-liquid extraction. If your compound has basic character, extracting from a basic aqueous solution will ensure it remains in the organic phase. Conversely, acidic impurities can be removed by washing the organic layer with a basic aqueous solution[6].
-
Recrystallization Losses:
-
Chromatography Losses: As mentioned above, irreversible binding to the silica gel can be a source of loss. Using a modified eluent can improve recovery[4]. Also, ensure you are collecting fractions until all the product has eluted from the column, as confirmed by TLC analysis of the fractions[3].
-
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start -> review_workup; start -> review_recryst; start -> review_chrom;
review_workup -> check_ph; review_recryst -> check_solvent_vol; review_chrom -> check_eluent; }
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities typically stem from the synthesis route and can include unreacted starting materials, reagents, and side-products[3]. For many heterocyclic syntheses, this could involve precursors like dicarbonyl compounds, hydrazine, or related carboxylic acids and their derivatives[1]. Side-products from incomplete reactions or competing reaction pathways are also a possibility[5].
Q2: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent follows the principle of "like dissolves like" but with a crucial temperature dependence. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point[4]. A rule of thumb is that solvents containing functional groups similar to the compound are good solubilizers; for an ester like this compound, solvents like ethyl acetate or acetone might be good starting points[2]. Often, a solvent pair (one in which the compound is soluble and one in which it is not) like acetone/hexanes or ethanol/water provides the best results[4][7].
| Solvent / Solvent System | Comments | Reference |
| Ethanol or Methanol | Good general-purpose polar solvents for many pyridazine derivatives. | [4] |
| Acetone / Hexanes | A versatile solvent pair. Dissolve in hot acetone, then add hexanes until cloudy. | [2][7] |
| Ethyl Acetate / Hexanes | Another common pair; works well if impurities are significantly different in polarity. | [2] |
| Water | Can be effective for polar compounds, but less likely for the methyl ester unless paired with an organic solvent like ethanol. | [2] |
Q3: How can I confirm the purity of my final product?
Purity should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity[1].
-
Chromatography: A single spot on a TLC plate in multiple eluent systems.
-
Spectroscopy:
-
NMR (¹H and ¹³C): The absence of signals corresponding to impurities.
-
LC-MS: A single peak in the chromatogram with the correct mass-to-charge ratio.[3]
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for purifying solid this compound.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (see table above). A mixture of acetone and hexanes is a good starting point[7].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., acetone) while heating on a hot plate until the solid is fully dissolved[4].
-
Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes[4].
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a rapid hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization[4].
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield[4].
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small volume of ice-cold solvent (e.g., hexanes) to remove any remaining soluble impurities[4].
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved[4].
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for separating complex mixtures or when recrystallization is ineffective.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation and an Rf value of ~0.3-0.4 for the target compound[3][8]. If streaking is observed, add 0.5% triethylamine to the eluent mixture[4].
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed[4].
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel to create a dry powder. Carefully add the sample to the top of the packed column[4].
-
Elution: Begin eluting the column with the selected solvent system. If a gradient is needed, gradually increase the proportion of the more polar solvent to elute your compound[4].
-
Fraction Collection & Analysis: Collect fractions and monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp[3].
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound[3].
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
-
Mane, S., et al. (2015). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
- Michel, A. & Sause, R. (1986). U.S. Patent No. 4,628,088.
- Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zhang, Q., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]
-
Dr. P's Chemistry. (2022, August 8). How to remove pyridine from your reaction crude? [Video]. YouTube. [Link]
- Ali, A. A., et al. (2018). PHOTOLYSIS OF 3-AZIDO-4,5-DIPHENYL-1H-PYRAZOLO[3,4-c]-PYRIDAZINE IN DIFFERENT SOLVENTS.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
strategies to avoid decarboxylation of pyridazine carboxylic acids
Technical Support Center: Pyridazine Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazine carboxylic acids. This guide is designed to provide in-depth, practical solutions to a common and critical challenge: the unwanted decarboxylation of these valuable heterocyclic compounds. By understanding the underlying mechanisms and employing the strategies outlined below, you can significantly improve reaction outcomes and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the stability of pyridazine carboxylic acids.
Q1: Why is my pyridazine carboxylic acid so prone to decarboxylation?
A: The instability of pyridazine carboxylic acids, particularly when the carboxyl group is at the 3- or 6-position, is due to the electronic nature of the pyridazine ring. The two adjacent, electron-withdrawing nitrogen atoms create an electron-deficient ring system. This arrangement stabilizes the negative charge that develops on the ring during the transition state of decarboxylation, thereby lowering the activation energy for the loss of CO2.
The mechanism is analogous to the well-known decarboxylation of β-keto acids. The nitrogen atom adjacent to the carboxylic acid facilitates the formation of a zwitterionic or anionic intermediate, which readily expels carbon dioxide.[1][2] This inherent electronic property makes the pyridazine scaffold susceptible to decarboxylation, especially under thermal stress or in the presence of certain catalysts.[3][4][5]
Q2: What are the primary experimental factors that trigger decarboxylation?
A: Several factors can initiate or accelerate this unwanted side reaction:
-
Heat: This is the most common culprit. Many standard synthetic procedures that require heating (e.g., refluxing) will readily cause decarboxylation.
-
Strong Acids or Bases: While the effect can be substrate-dependent, both acidic and basic conditions can promote decarboxylation by altering the electronic state of the molecule to favor CO2 loss.
-
Transition Metal Catalysts: Palladium, copper, and rhodium catalysts, which are frequently used in cross-coupling reactions, can facilitate decarboxylation.[3][4][6] This can occur as a competing pathway to the desired coupling reaction, particularly at elevated temperatures.[3][5]
-
Microwave Irradiation: While a powerful tool for accelerating reactions, the high localized temperatures generated by microwave heating can significantly increase the rate of decarboxylation.[7]
Q3: How can I quickly assess the stability of my specific pyridazine carboxylic acid?
A: A simple thermal stability test is often the best approach.
-
Dissolve a small amount of your pyridazine carboxylic acid in a typical reaction solvent (e.g., DMSO-d6, DMF).
-
Take an initial ¹H NMR or LC-MS measurement at room temperature.
-
Heat the sample to a moderate temperature (e.g., 50-60 °C) and monitor the reaction by NMR or LC-MS over time (e.g., every 30 minutes).
-
Look for the disappearance of the starting material signal and the appearance of a new, simpler signal corresponding to the proton that has replaced the -COOH group. The evolution of gas (CO2) may also be observable. This will give you a practical understanding of your compound's lability under thermal stress.
Part 2: Troubleshooting Guides for Common Reactions
This section provides direct, actionable protocols to overcome decarboxylation in specific experimental contexts.
Guide 1: Amide Bond Formation
Problem: My pyridazine carboxylic acid decarboxylates when I try to form an amide using standard coupling reagents like EDC/HOBt or by forming an acyl chloride with thionyl chloride.
Causality: Standard methods often require elevated temperatures or generate harsh intermediates (like acyl chlorides) that provide enough energy to initiate decarboxylation.[8] The key is to form the activated ester intermediate under conditions that are too mild to trigger CO2 loss.
Solution: Low-Temperature Amide Coupling Protocol
Modern uronium/aminium or phosphonium-based coupling reagents are highly effective at low temperatures, minimizing the risk of decarboxylation.[8]
Step-by-Step Protocol (Using HATU):
-
Dissolution: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the pyridazine carboxylic acid (1.0 eq) and the amine (1.1 eq) in a dry, aprotic solvent (e.g., DMF, CH2Cl2) at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA, 2.5 eq).
-
Activator Addition: Add the coupling reagent, such as HATU (1.1 eq), portion-wise to the cold solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature and stir for an additional 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated aqueous NH4Cl, extract with an organic solvent (e.g., EtOAc), wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify by column chromatography.
Data Summary: Recommended Coupling Reagents for Sensitive Substrates
| Reagent | Activating Temperature | Common Base | Key Advantages |
| HATU | 0 °C to RT | DIEA, NMM | High efficiency, fast reaction times, low racemization. |
| COMU | 0 °C to RT | DIEA, NMM | Safer byproducts than HOBt/HBTU-based reagents.[9] |
| T3P® | 0 °C to RT | Pyridine, DIEA | Byproducts are water-soluble, simplifying workup. |
| Acyl Fluorides | RT to 80 °C | Organic Base | Acyl fluorides are stable intermediates that react cleanly with amines.[10] |
Guide 2: Esterification
Problem: Attempting a Fischer esterification (acid, alcohol, heat) resulted in complete loss of my starting material to decarboxylation.
Causality: The Fischer esterification requires strong acid and high temperatures, a combination that is highly detrimental to sensitive pyridazine carboxylic acids.[11]
Solution: Mild, Low-Temperature Esterification
Alkylation of the carboxylate anion is a much milder approach that avoids heat and strong acids.
Step-by-Step Protocol (Using an Alkyl Halide):
-
Salt Formation: Dissolve the pyridazine carboxylic acid (1.0 eq) in a suitable solvent like DMF or acetone.
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 eq) or cesium carbonate (Cs2CO3, 1.2 eq) and stir at room temperature for 20-30 minutes to form the carboxylate salt.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) to the mixture.
-
Reaction: Stir at room temperature until the reaction is complete (typically 2-24 hours), monitoring by TLC or LC-MS. Gentle warming (e.g., to 40 °C) may be required for less reactive alkyl halides, but should be done cautiously.
-
Workup: Filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate. Purify as needed.
Alternative Mild Esterification Methods
| Method | Reagents | Temperature | Notes |
| Steglich Esterification | DCC or EDC, DMAP | 0 °C to RT | Good for acid-sensitive substrates and forming t-butyl esters.[12] |
| TMS-Diazomethane | TMS-CHN2, MeOH | 0 °C to RT | Reacts rapidly to give methyl esters.[12] |
| Mitsunobu Reaction | DEAD or DIAD, PPh3 | 0 °C to RT | Effective but requires careful purification to remove phosphine oxide byproducts. |
Guide 3: Palladium-Catalyzed Cross-Coupling
Problem: During my Suzuki (or other Pd-catalyzed) reaction, I observe significant formation of the decarboxylated side-product instead of my desired coupled product.
Causality: Many Pd-catalyzed cross-coupling reactions require conditions (heat, base) that promote decarboxylation. The palladium catalyst itself can directly participate in the decarboxylation event, leading to a "decarboxylative coupling," which is a productive reaction in some contexts but an unwanted side reaction here.[3][4][5][6]
Solution: Modify the Reaction Strategy
Instead of using the carboxylic acid directly, convert it to a more stable derivative first.
Step-by-Step Protocol (Ester as a Masking Group):
-
Esterification: Convert your pyridazine carboxylic acid to a stable ester (e.g., methyl or ethyl ester) using one of the mild methods described in Guide 2 .
-
Cross-Coupling: Perform the palladium-catalyzed cross-coupling reaction on the pyridazine ester. The ester group is generally stable under these conditions.
-
Hydrolysis: After successful coupling, hydrolyze the ester back to the carboxylic acid using mild conditions (e.g., LiOH in THF/H2O at room temperature). This late-stage deprotection avoids exposing the sensitive carboxylic acid to the harsh coupling conditions.
Part 3: Advanced Preventative Strategies
For particularly challenging substrates, a more fundamental change to the synthetic route may be necessary.
Strategy 1: Late-Stage Carboxylation
Concept: The most robust strategy is to avoid carrying the sensitive carboxylic acid functionality through the synthetic sequence. Instead, introduce it at the final step. This involves using a precursor functional group that is stable to your reaction conditions and can be cleanly converted to a carboxylic acid at the end.
Example Workflow: Carboxylation via Organometallic Intermediate
-
Precursor Synthesis: Synthesize your complex pyridazine core containing a halogen (e.g., -Br or -I) at the position where the carboxylic acid is desired.
-
Intermediate Reactions: Perform all necessary reactions (e.g., cross-couplings, substitutions) on this stable halo-pyridazine.
-
Final Step - Carboxylation: a. In the final step, cool the halo-pyridazine in an anhydrous ether solvent (e.g., THF, Et2O) to -78 °C under an inert atmosphere. b. Add a strong base like n-BuLi or generate a Grignard reagent with Mg to form the organometallic species. c. Quench the reaction by bubbling dry CO2 gas through the solution or by pouring the mixture over crushed dry ice. d. Allow the mixture to warm to room temperature and perform an acidic workup to protonate the carboxylate, yielding the final product.
This late-stage functionalization approach completely bypasses the stability issues of the pyridazine carboxylic acid during the main synthetic sequence.[13]
Visualizations
Mechanism of Decarboxylation
Caption: A decision tree for selecting the appropriate strategy to mitigate decarboxylation based on the reaction type.
References
-
Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides Source: PubMed URL: [Link]
-
Title: A Convenient Procedure for Esterification of Thermally Unstable Carboxylic Acids Source: Synthetic Communications URL: [Link]
-
Title: Decarboxylative cross-coupling Source: Wikipedia URL: [Link]
-
Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: ResearchGate URL: [Link]
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids Source: Curly Arrow URL: [Link]
-
Title: Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 Source: ChemistryViews URL: [Link]
-
Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides | Request PDF Source: ResearchGate URL: [Link]
-
Title: Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL: [Link]
-
Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]
-
Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]
-
Title: Acid to Ester - Common Conditions Source: The Organic Synthesis Archive URL: [Link]
-
Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Curly Arrow: Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids [curlyarrow.blogspot.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Ester synthesis by esterification [organic-chemistry.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
Technical Support Center: Scale-Up Synthesis of Methyl Pyridazine-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl Pyridazine-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up of this important heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting strategies and addressing the critical considerations for transitioning from bench-scale to pilot or manufacturing scale.
Section 1: Synthesis Strategy & Core FAQs
The successful scale-up of any synthesis requires a robust and well-understood chemical transformation. For this compound, the most reliable and economically viable route for scale-up is the direct esterification of its corresponding carboxylic acid.
Overview of the Recommended Synthetic Route
The preferred industrial method is the Fischer-Speier Esterification of Pyridazine-4-carboxylic acid using methanol in the presence of a strong acid catalyst. This reaction, while classic, presents specific equilibrium and work-up challenges that become more pronounced at a larger scale.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is Fischer esterification preferred over other methods like using acyl chlorides for scale-up?
A1: The preference for Fischer esterification is rooted in process economics and safety. The starting materials, Pyridazine-4-carboxylic acid and methanol, are relatively inexpensive and readily available.[1] The primary alternative, converting the carboxylic acid to an acyl chloride followed by reaction with methanol, introduces highly corrosive and hazardous reagents like thionyl chloride or oxalyl chloride. These reagents generate toxic off-gases (SO₂/HCl) and require more stringent material compatibility and scrubbing systems, significantly increasing capital and operational costs. The direct esterification route is fundamentally a more atom-economical and greener process for this specific target.
Q2: What is the best acid catalyst for this reaction on a multi-kilogram scale?
A2: While concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst, its use at scale presents challenges in terms of work-up and waste disposal.[2] An alternative is p-toluenesulfonic acid (TsOH), which is a solid and can be easier to handle. For a more advanced and cleaner process, consider solid acid catalysts like Amberlyst-15. These ion-exchange resins can be filtered off after the reaction, simplifying the work-up dramatically by eliminating the need for a challenging aqueous neutralization step. However, they may require longer reaction times or higher temperatures.
Q3: How can the reaction yield be maximized? The equilibrium seems to be a limiting factor.
A3: This is a critical scale-up consideration. The Fischer esterification is an equilibrium-controlled process.[3] To drive the reaction to completion, you must address the water produced as a byproduct. There are two primary strategies:
-
Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one reactant, pushing the equilibrium towards the product side according to Le Châtelier's principle.
-
Remove water: On a laboratory scale, a Dean-Stark apparatus can be used with a co-solvent like toluene to azeotropically remove water. At an industrial scale, this can be achieved through reactive distillation, where the reaction and distillation occur in the same column, continuously removing the lower-boiling water/methanol azeotrope.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification stages.
Problem: Low or Stalled Conversion
| Potential Cause | Underlying Rationale & Verification | Recommended Solution |
| Insufficient Catalyst Activity | The catalyst may be old, hydrated, or used at too low a loading. The pyridazine nitrogen is basic (pKa ≈ 2.0) and can sequester some of the acid catalyst, reducing its effective concentration.[4] Verify by taking an in-process control (IPC) sample and adding a small amount of fresh catalyst to see if the reaction restarts. | Increase catalyst loading in 0.5-1.0 mol% increments. If using sulfuric acid, ensure it is fresh and anhydrous. |
| Water in System | The presence of water at the start (from wet methanol or starting material) or its accumulation during the reaction will inhibit the forward reaction.[3] This is the most common cause of stalling. | Ensure all reagents are anhydrous. If the reaction is run at reflux, ensure an efficient condenser is used to prevent atmospheric moisture ingress. Implement water removal via a Dean-Stark trap or by adding a dehydrating agent like molecular sieves (less practical at scale). |
| Sub-optimal Temperature | The reaction rate is temperature-dependent. Running the reaction below the reflux temperature of methanol (~65°C) will result in significantly longer reaction times. | Ensure the reaction mixture is maintained at a steady reflux. Verify the internal temperature of the reactor, not just the heating mantle/jacket temperature. |
Problem: Difficult Product Isolation & Purification
Q: During the aqueous work-up, I am experiencing significant product loss. What is happening?
A: this compound has moderate polarity and some aqueous solubility, which can be exacerbated by the formation of salts. During neutralization of the acid catalyst with a base (e.g., sodium bicarbonate), if the pH becomes too high, you can hydrolyze the ester back to the more water-soluble carboxylate salt.
Troubleshooting Workflow for Isolation:
Caption: Decision tree for troubleshooting low yield during product isolation.
Section 3: Scale-Up Protocol & Safety
Step-by-Step Scale-Up Protocol (Illustrative 1 kg Scale)
This protocol is a representative guide. All steps must be preceded by a thorough Process Hazard Analysis (PHA).
-
Reactor Setup: Charge a 20 L, glass-lined reactor equipped with an overhead stirrer, condenser, and temperature probe with Pyridazine-4-carboxylic acid (1.00 kg, 8.06 mol).
-
Reagent Charge: Add anhydrous methanol (8.0 L, ~200 mol, 25 equiv.). Begin agitation.
-
Catalyst Addition: Under controlled conditions (slowly, with cooling), add concentrated sulfuric acid (40 mL, ~0.75 mol, 0.09 equiv.). An exotherm will be observed; maintain the internal temperature below 40°C during addition.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable IPC method (e.g., HPLC, TLC) until the starting material is <1% remaining.
-
Cool Down & Quench: Cool the reactor to 0-5°C. In a separate vessel, prepare a solution of sodium bicarbonate (approx. 700 g) in water (8 L). Slowly transfer the reaction mixture to the bicarbonate solution, maintaining the temperature of the quench vessel below 15°C to manage gas evolution (CO₂) and prevent ester hydrolysis.
-
Extraction: Once the pH of the aqueous slurry is confirmed to be 7.0-7.5, extract the mixture with dichloromethane (3 x 4 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 2 L), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product, a solid with a melting point of 63-69 °C, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the final, high-purity product.[5]
Critical Safety Considerations
-
Hydrazine Derivatives: While not used in this specific esterification, many foundational syntheses of the pyridazine ring itself involve hydrazine.[6][7] Hydrazine is a suspected carcinogen and can decompose violently.[8] Any process considering de novo ring synthesis must handle it with extreme caution.
-
Thermal Hazards: The initial mixing of sulfuric acid and methanol is highly exothermic. This step must be performed with adequate cooling and slow, controlled addition to prevent a runaway reaction.
-
Flammability: Methanol is highly flammable. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area away from ignition sources.[9]
-
Corrosivity: Concentrated sulfuric acid is extremely corrosive. Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is mandatory.
-
Hazardous Properties of Product/Starting Material: Pyridazine-4-carboxylic acid and its methyl ester are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[10] Handle with appropriate PPE in a ventilated fume hood.
References
-
Wikipedia. Pyridazine. [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Safety Issues with Pyridine Ring Construction. [Link]
-
ChemTube3D. Synthesis of Pyridazine. [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. [Link]
-
Combinatorial Chemistry Review. A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. [Link]
-
ResearchGate. Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. [Link]
-
Slideshare. Pyridazine and its derivatives. [Link]
-
PMC. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- Google Patents.
-
ChemUniverse. This compound [P75926]. [Link]
-
MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
-
PubChem. This compound. [Link]
-
Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]
-
ResearchGate. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
Globe Thesis. The Study On Synthesis Of Pyridazine And 4-methyl-Pyridazine. [Link]
-
Mohamed Abdel-Megid. A New Route for the Synthesis of Substituted Pyridazines (2007). [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
The Royal Society of Chemistry. Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]
-
PubChem. Pyridazine-4-carboxylic Acid. [Link]
Sources
- 1. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. メチルピリダジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyridazine - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature. Precise thermal control is paramount for achieving high yields, purity, and, most importantly, ensuring the safety of your experiments.
This document moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Foundational Principles & Core Challenges
FAQ 1: Why is temperature control so critical in pyridazine synthesis?
Temperature is a key parameter that directly influences reaction kinetics, regioselectivity, and the stability of both reactants and products.[1] Many reactions involved in pyridazine synthesis are highly exothermic, meaning they release significant amounts of heat. Failure to manage this heat can lead to:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature and pressure that can lead to violent reactor failure.[2][3] Many diazonium salts, which can be precursors in some pyridazine syntheses, are thermally unstable and pose a significant decomposition hazard if not kept at low temperatures.[2][3][4]
-
Reduced Yield and Purity: Excessive heat can cause degradation of the target pyridazine product or favor the formation of unwanted side products and isomers.[5]
-
Poor Regioselectivity: In reactions like the aza-Diels-Alder synthesis of pyridazines, temperature can significantly influence which regioisomer is formed.[1]
FAQ 2: Which steps in pyridazine synthesis are most likely to be highly exothermic?
The most significant thermal hazards often arise from two main areas:
-
Diazotization Reactions: The formation of diazonium salts from primary amines and nitrous acid is a notoriously exothermic process.[2][6] The enthalpy of this reaction can range from -65 to -150 kJ/mol.[2] These intermediates are often unstable at temperatures above 5°C.[2][3]
-
Condensation with Hydrazine: The initial condensation of 1,4-dicarbonyl compounds (or their equivalents) with hydrazine is a key step in many classical pyridazine syntheses.[7] This ring-closing reaction can be energetic and requires careful management of reagent addition and cooling.
FAQ 3: What are the primary consequences of poor temperature control?
Beyond the immediate safety risks of a runaway reaction, inconsistent temperature management manifests in several ways that compromise experimental success.
| Issue | Consequence of Inadequate Temperature Control |
| Low Yield | Product or reactant degradation at elevated temperatures; formation of tars and polymeric materials. |
| Impurity Profile | Formation of undesired side products (e.g., isomers, over-alkylation products) that may be difficult to separate. |
| Poor Reproducibility | Inconsistent results between batches, making process optimization and scale-up impossible. |
| Safety Hazards | Uncontrolled exotherms leading to pressure buildup and potential for explosion, especially with diazonium intermediates.[2][3] |
Section 2: Troubleshooting Common Temperature-Related Issues
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Q1: My reaction is experiencing a sudden, rapid temperature spike that my cooling bath can't control. What's happening and what should I do?
A1: You are likely experiencing the onset of a runaway reaction. This is a critical safety event.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any reagents.
-
Emergency Cooling: If possible and safe, use a more powerful cooling method (e.g., add dry ice to your acetone bath).
-
Alert Personnel: Inform colleagues and your lab safety officer.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area.
Root Cause Analysis: This situation typically arises from an accumulation of unreacted reagents due to over-cooling or too-rapid addition, followed by a sudden initiation of the exothermic reaction.[2] The rate of heat generation surpasses the heat removal capacity of your cooling system.
Q2: My pyridazine yield is consistently low, and I suspect thermal degradation. How can I confirm this and fix it?
A2: Low yields are often linked to suboptimal temperature control. [5]
Troubleshooting Steps:
-
Analyze the Byproducts: Use LC-MS or GC-MS to analyze your crude reaction mixture. The presence of multiple, small, or polymeric byproducts can indicate decomposition.
-
Implement Slower Addition: Add the most reactive reagent (e.g., hydrazine, sodium nitrite) dropwise using a syringe pump or an addition funnel. This allows the cooling system to dissipate the heat from the reaction as it is generated.
-
Use a More Efficient Cooling Bath: A simple ice-water bath may be insufficient. Consider a low-temperature cooling bath for more precise and stable control.[8][9]
-
Optimize Reaction Temperature: Systematically run the reaction at a series of lower temperatures (e.g., 5°C, 0°C, -10°C) to find the optimal balance between reaction rate and product stability.
Protocol: Small-Scale Temperature Optimization Study
-
Set up four identical small-scale reactions (e.g., 1 mmol).
-
Run each reaction at a different, precisely controlled temperature: 10°C, 5°C, 0°C, and -5°C.
-
Use a jacketed lab reactor or a well-stirred flask in a cryocooler for precise temperature maintenance.[10][11][12]
-
Monitor each reaction by TLC or LC-MS at set time points (e.g., 30, 60, 120 minutes).
-
Quench all reactions at the same time point and analyze the crude product mixture by qNMR or HPLC with an internal standard to determine the yield and impurity profile.
Q3: I am performing a diazotization step and the solution is turning dark brown/black, with visible gas evolution. What does this indicate?
A3: This is a classic sign of diazonium salt decomposition. The brown/black color is often due to the formation of phenolic and polymeric tars. The gas is nitrogen (N₂).[2]
Primary Cause: The internal reaction temperature has likely exceeded the stability threshold of your specific diazonium salt (typically > 5-10°C).[2]
Corrective Actions:
-
Improve Cooling: Ensure your reaction flask is adequately submerged in the cooling bath and that the bath's temperature is maintained below 0°C.
-
Control Nitrite Addition: Add the sodium nitrite solution very slowly, subsurface if possible, to prevent localized "hot spots."
-
Pre-cool All Reagents: Ensure the amine solution and the acid are pre-cooled to the bath temperature before starting the nitrite addition.
-
Maintain Strong Agitation: Efficient stirring is crucial for rapid heat dissipation from the point of addition to the bulk solution and then to the cooling bath.
Section 3: Best Practices & Advanced Control Strategies
Workflow for Managing Exothermic Reactions
This workflow provides a systematic approach to safely managing potentially hazardous exothermic reactions in pyridazine synthesis.
Caption: Decision workflow for safe execution of exothermic steps.
Choosing the Right Cooling System
The choice of cooling method is critical and depends on the target temperature and the scale of the reaction.
| Cooling Method | Achievable Temperature Range (°C) | Pros | Cons |
| Ice / Water | 0 to 5 | Simple, inexpensive. | Limited cooling capacity, unstable temperature. |
| Ice / Salt (NaCl) | -15 to -5 | Inexpensive, lower temperature than ice.[8] | Corrosive, temperature can be inconsistent. |
| Dry Ice / Solvent | -40 (Acetonitrile) to -78 (Acetone) | Stable, low temperatures.[8] | Requires constant addition of dry ice, solvent cost. |
| Circulating Chiller / Cryocool | -80 to 20 | Precise and automated temperature control. | High initial equipment cost. |
| Jacketed Lab Reactors | Varies with circulator | Excellent heat transfer, ideal for scale-up.[10][12] | Requires specialized glassware and circulator.[10][12] |
Automated Reactor Systems for Optimal Control
For process development and scale-up, manual control is often insufficient. Automated laboratory reactors (ALRs) offer precise, reproducible control over all key parameters.[10][13]
Key Features:
-
Jacketed Vessels: Ensure uniform and efficient heat transfer.[12]
-
Integrated Temperature Probes: Monitor the actual internal reaction temperature, not just the bath temperature.
-
Automated Dosing Pumps: Provide precise, programmable control over reagent addition rates.[13]
-
Software Control & Data Logging: Allows for the creation of temperature profiles (e.g., ramp, hold) and logs all data for analysis and reproducibility.[13][14]
Diagram: Automated Reactor Setup
Caption: Components of an automated system for precise thermal control.
By understanding the fundamental principles, anticipating common challenges, and employing the appropriate control strategies and equipment, you can master temperature management in your pyridazine syntheses, leading to safer, more efficient, and more reproducible results.
References
- Benchchem. Troubleshooting low yields in the Maillard reaction for pyrazine formation. Benchchem. Accessed January 11, 2026.
- Syrris. Automated Lab Reactors. Syrris. Accessed January 11, 2026.
- Pharmaceutical Networking. SYSTAG Automated Lab Reactors. Pharmaceutical Networking. Published September 4, 2024.
- Mettler Toledo. Automated Lab Reactors, In-Situ Analysis, and Modeling Software. Mettler Toledo. Accessed January 11, 2026.
- Kodama T, Sasaki I, Sugimura H. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J Org Chem. 2021;86(13):8926-8932. doi:10.1021/acs.joc.1c00851
- Buchiglas. Automated lab reactors. Buchiglas. Accessed January 11, 2026.
- lneya. Integrated temperature control unit for reactors in pharmaceutical production. lneya. Accessed January 11, 2026.
- De Kimpe N, D'hondt L. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics. 2022;3(4):28. doi:10.3390/org3040028
- Knowledge UChicago. Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Accessed January 11, 2026.
- Sheng M, Frurip D, Gorman D. Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries. 2015;38:114-118. doi:10.1016/j.jlp.2015.09.008
- University of Rochester Department of Chemistry. Tips & Tricks: Heating and Cooling. University of Rochester. Accessed January 11, 2026.
- Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. Accessed January 11, 2026.
- Hobbs WJ. Synthesis and Characterization of Unique Pyridazines. Liberty University; 2020.
- Berry Group. Heating and Cooling Chemical Mixtures. University of Wisconsin-Madison; 2019.
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- Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. Published May 28, 2024.
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- Green SP, Wheelhouse KM, Payne AD, et al. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Org Process Res Dev. 2019;23(10):2196-2202. doi:10.1021/acs.oprd.9b00289
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- ResearchGate. (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.
- El-Ghandour AH, Ramiz MM, El-Moghayar MR, Elnagdi MH. Pyridazine and condensed pyridazine synthesis. Tetrahedron. 1998;54(43):12897-12908. doi:10.1016/S0040-4020(98)00827-1
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Technical Support Center: Solvent Selection for Pyridazine Reactions
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in reactions involving the pyridazine scaffold. The pyridazine ring, with its adjacent nitrogen atoms, presents unique electronic properties that are highly influenced by the reaction medium. Understanding these solvent-solute interactions is paramount for achieving desired reactivity, selectivity, and yield.
This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) on a chloropyridazine is sluggish and giving low yields. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical for SNAr reactions on electron-deficient heteroaromatics like pyridazines. The mechanism involves the formation of a negatively charged Meisenheimer intermediate. The solvent's ability to stabilize this intermediate significantly impacts the reaction rate.
-
The Problem with Protic Solvents: Protic solvents (e.g., water, ethanol, methanol) can hydrogen-bond with the incoming nucleophile, creating a "solvent cage" that reduces its nucleophilicity and hinders its ability to attack the pyridazine ring.[1][2] This effect can dramatically slow down or even halt the reaction.
-
The Solution - Polar Aprotic Solvents: Polar aprotic solvents are the preferred choice for SNAr reactions.[3][4] Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) possess high dielectric constants that can effectively solvate the counter-cation of the nucleophile, leaving the nucleophile "naked" and highly reactive.[5] They also stabilize the charged Meisenheimer complex without interfering with the nucleophile.
Troubleshooting Workflow for Sluggish SNAr Reactions:
Caption: Troubleshooting logic for slow SNAr reactions.
Q2: I'm observing significant homo-coupling of my boronic acid in a Suzuki-Miyaura cross-coupling reaction with a bromopyridazine. How can I mitigate this side reaction?
A2: Homo-coupling is a persistent challenge in cross-coupling reactions. The solvent system plays a crucial role in balancing the rates of the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) against the undesired side reactions.
-
The Role of Solvent in Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting. The solvent mixture, particularly the presence of water or other protic co-solvents, can influence the solubility and reactivity of the boronic acid and the base.
-
Recommended Solvent Systems: A mixture of an aprotic organic solvent and water is standard for Suzuki couplings.[6]
-
1,4-Dioxane/Water or Toluene/Water: These are excellent starting points. Dioxane and toluene are good at solubilizing the organic starting materials and the palladium catalyst complex.[7][8]
-
DMF or Acetonitrile: These more polar aprotic solvents can also be effective, particularly for less soluble substrates.[7]
-
Troubleshooting Protocol for Suzuki Homo-Coupling:
-
Ensure Rigorous Degassing: Oxygen is a primary culprit in promoting the oxidative homo-coupling of boronic acids.[8] Thoroughly degas your solvent(s) and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.
-
Solvent Purity: Use high-purity, anhydrous solvents for the organic phase.[7]
-
Base Selection and Solubility: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) must have some solubility in the reaction medium to be effective. If the base is not sufficiently soluble, the transmetalation step will be slow, allowing more time for homo-coupling. A phase-transfer catalyst may be beneficial in some cases.
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the second-order homo-coupling reaction.[7]
Q3: My Diels-Alder reaction involving a pyridazine dienophile is not proceeding. What solvent considerations should I have?
A3: The solvent can influence Diels-Alder reactions through polarity effects and, in some cases, by acting as a Lewis acid or base.[9][10] For pyridazines, which are relatively electron-poor, inverse-electron-demand Diels-Alder reactions are common.
-
Polarity Effects: There is often a significant rate enhancement for Diels-Alder reactions when conducted in polar solvents.[11] This is attributed to the stabilization of the polar transition state. For instance, reactions are often faster in water or polar organic solvents like DMF compared to nonpolar solvents like hexane or toluene.[11]
-
Protic vs. Aprotic: In some cases, protic solvents can further accelerate the reaction through hydrogen bonding with the dienophile, which can lower the LUMO energy.[12] However, for pyridazine synthesis via cycloaddition, the choice can be highly specific to the reactants. For example, in certain Cu(II)-catalyzed cyclizations, acetonitrile (MeCN) yields 1,6-dihydropyridazines, while acetic acid (AcOH) directly affords the oxidized pyridazine product.[13]
Solvent Screening Strategy for Diels-Alder Reactions:
| Solvent Class | Examples | Rationale |
| Nonpolar | Toluene, Hexane | Baseline; minimizes solvent-reagent interactions. |
| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (MeCN) | Can accelerate the reaction by stabilizing the polar transition state. |
| Polar Protic | Ethanol, Water | May provide significant rate enhancement through hydrogen bonding and hydrophobic effects.[11][12] |
Caution: Pyridine derivatives can react with dichloromethane (DCM), even at room temperature, to form bispyridinium adducts.[14] While pyridazine reactivity is different, it is a point to consider if unexpected side products are observed.
Technical Guide: Solvent Properties and Selection
The appropriate solvent must not only dissolve the reactants but also favorably influence the reaction kinetics and thermodynamics. Below is a table summarizing the properties of common solvents used in pyridazine chemistry.
| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) | Common Applications in Pyridazine Chemistry |
| Toluene | - | Nonpolar | 111 | 2.4 | Suzuki, Sonogashira, Buchwald-Hartwig Couplings[7][8] |
| 1,4-Dioxane | - | Polar Aprotic | 101 | 2.2 | Suzuki and other cross-coupling reactions[6][7][8] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | 7.5 | Sonogashira, Grignard reactions[7] |
| Acetonitrile | MeCN | Polar Aprotic | 82 | 37.5 | SNAr, Cyclizations, Sonogashira[7][13] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 36.7 | SNAr, Suzuki, Sonogashira, Heck reactions[7][15] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 46.7 | SNAr, various cyclizations[16][17] |
| Ethanol | EtOH | Polar Protic | 78 | 24.5 | Cyclocondensations, synthesis of pyridazinones[15][16] |
| Acetic Acid | AcOH | Polar Protic | 118 | 6.2 | Oxidative cyclizations[13] |
Protocol: General Procedure for a Suzuki-Miyaura Coupling of a Halopyridazine
This protocol provides a starting point and may require optimization for specific substrates.
Reagents and Solvent Preparation:
-
Ensure the halopyridazine, boronic acid or ester, palladium catalyst, ligand, and base are of high purity and dry.[7]
-
Use an anhydrous, degassed solvent for the organic phase (e.g., 1,4-dioxane, toluene, or DMF).[7] To degas, bubble argon or nitrogen through the solvent for at least 30 minutes.
Reaction Setup (under inert atmosphere):
-
To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the halopyridazine (1.0 equiv.) and the boronic acid (1.1-1.5 equiv.).
-
Add the degassed organic solvent, followed by an aqueous solution of the base (e.g., 2M Na₂CO₃, 2-3 equiv.).
-
Seal the vessel and purge with an inert gas.
Reaction Execution:
-
Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-24 hours.[7]
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any byproducts.[7]
Logical Flow for Solvent Selection
The selection of a solvent is a multi-faceted decision. The following diagram illustrates a logical workflow for this process.
Sources
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Technical Support Center: Catalyst Selection and Optimization for Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection and reaction optimization for this critical heterocyclic scaffold. Pyridazines are a cornerstone in pharmaceuticals and agrochemicals, and their efficient synthesis is paramount.[1][2] This center provides field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Strategy
This section addresses fundamental questions regarding the strategic selection of a catalytic approach for constructing or functionalizing the pyridazine ring.
Q1: What are the primary catalytic strategies for synthesizing the pyridazine core?
There are two main approaches for synthesizing the pyridazine ring itself:
-
Cyclization/Annulation Reactions: These methods construct the ring from acyclic precursors. Common strategies involve the condensation of a 1,4-dicarbonyl compound (or equivalent) with hydrazine.[3][4] More advanced methods utilize transition metal catalysts (often copper-based) to mediate C-C or C-N bond formation in a cyclization cascade, offering access to polysubstituted pyridazines from simple ketones and acylhydrazones.[1]
-
Cycloaddition Reactions: The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful, often metal-free, method where an electron-deficient diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile (like an alkyne or enamine).[5][6] This is followed by a retro-Diels-Alder reaction, typically involving the extrusion of dinitrogen, to form the aromatic pyridazine ring. This method offers excellent control over regioselectivity.[5][7]
Q2: How do I choose between a metal-catalyzed and a metal-free approach for my synthesis?
The choice depends on several factors, including substrate scope, desired substitution pattern, functional group tolerance, and scalability.
-
Metal-Catalyzed Routes (e.g., Pd, Cu, Ru): These are exceptionally versatile for both ring formation and post-synthesis functionalization (see Section 2).[8] Palladium-catalyzed cross-coupling, for instance, is the industry standard for creating C-C and C-N bonds on a pre-formed pyridazine ring.[9][10] Copper catalysis is often employed for annulation reactions to build the core.[1][11] Metal catalysis is ideal when you need to couple specific fragments or functionalize a known position on the ring. However, concerns about metal contamination in the final product, particularly for pharmaceutical applications, may necessitate rigorous purification.
-
Metal-Free Routes: These methods, such as IEDDA reactions or TBAI/K₂S₂O₈-promoted annulations, are advantageous for their simplicity, lower cost, and avoidance of metal contamination.[7][12] They are particularly effective for building highly substituted pyridazines in a single step from readily available starting materials.[7] The substrate scope, however, might be more constrained by the electronic requirements of the starting materials.[13]
Q3: My target molecule is a functionalized pyridazine. Should I build the ring with the substituents in place or add them later using cross-coupling?
This is a classic "build vs. functionalize" question.
-
Building the ring first (e.g., creating a simple dichloropyridazine) provides a common intermediate that can be diversified using powerful and well-understood palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[9][10][14] This is often the most flexible and robust approach for creating a library of analogs.
-
Synthesizing the ring with substituents already present via cycloaddition or multicomponent reactions can be more step-economical if the required starting materials are readily available.[1][11] This approach is often preferred when a specific, complex substitution pattern is desired from the outset.
Below is a workflow to guide this strategic decision.
Section 2: Troubleshooting Guide for Catalyzed Reactions
This section addresses specific, common problems encountered during pyridazine synthesis and functionalization.
Q: My palladium-catalyzed Suzuki coupling of a 3-chloropyridazine with a boronic acid is giving low yield. What are the most likely causes and how can I troubleshoot?
Low yield in Suzuki-Miyaura couplings on electron-deficient heterocycles like pyridazine is a frequent issue. The primary culprits are often related to the catalyst system and reaction conditions.
-
Inadequate Catalyst Activation/Deactivation: The electron-deficient nature of the pyridazine ring can make oxidative addition, the first step in the catalytic cycle, sluggish. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[15][16]
-
Troubleshooting:
-
Switch Ligand: Move from simple phosphine ligands like PPh₃ to more electron-rich, bulky phosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands promote faster oxidative addition and stabilize the active Pd(0) species.[14]
-
Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that readily forms the active Pd(0) species in situ.
-
-
-
Incorrect Base: The base is critical for activating the boronic acid. If it's too weak, the reaction won't proceed. If it's too strong, it can cause decomposition of the substrate or boronic acid.
-
Troubleshooting: For pyridazine substrates, a moderately strong inorganic base is often effective. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. K₃PO₄ is often a good starting point.[14]
-
-
Solvent and Temperature: Anhydrous conditions are crucial. Water can hydrolyze the boronic acid. The temperature must be high enough to drive the reaction but not so high as to cause decomposition.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halopyridazines
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [14] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [14] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [14] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 18 | 91 | [14] |
Q: I am attempting a copper-promoted annulation to form a pyridazine, but the reaction is stalling. What should I investigate?
Copper-catalyzed cyclizations often rely on a specific oxidation state of copper and can be sensitive to reaction parameters.
-
Catalyst Oxidation State and Purity: Many reactions require a specific copper(I) or copper(II) source.[11] The purity of the copper salt is essential, as impurities can inhibit the reaction.
-
Solvent Effects: The solvent can dramatically influence the reaction outcome. In some Cu(II)-catalyzed aerobic cyclizations, using MeCN can yield 1,6-dihydropyridazines, while switching to AcOH can directly afford the fully aromatized pyridazine.[12]
-
Troubleshooting: Conduct a solvent screen. Test polar aprotic solvents (MeCN, DMF), polar protic solvents (AcOH), and non-polar solvents (Toluene, Dioxane) to find the optimal medium.
-
-
Atmosphere/Oxidant: If the reaction involves an oxidative step (e.g., aerobic oxidation), the presence of an oxidant is critical.
-
Troubleshooting: Ensure the reaction is open to the air or that an appropriate oxidant (like K₂S₂O₈) is added if the procedure calls for it.[12] Conversely, if the reaction requires inert conditions, ensure the system is properly degassed and maintained under nitrogen or argon.
-
Section 3: Key Experimental Protocols
These protocols are generalized from literature sources and should be optimized for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling[14]
This protocol describes a typical procedure for coupling a halopyridazine with a boronic acid.
-
Setup: To an oven-dried reaction vial, add the halopyridazine (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Degassing: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir for 16-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the halopyridazine is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Protocol 2: Copper-Mediated Annulation of Ketones with Acylhydrazones[1]
This protocol outlines the synthesis of polysubstituted pyridazines.
-
Setup: In a sealed tube, combine the acylhydrazone (1.0 equiv), the ketone (2.0 equiv), Cu(OAc)₂ (10 mol%), and an appropriate base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the reaction solvent (e.g., DMSO or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture at the optimized temperature (e.g., 120 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Allow the reaction to cool and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
References
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
-
Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. Chemical Communications (RSC Publishing). [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
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Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters. PubMed. [Link]
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Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Thieme. [Link]
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF. ResearchGate. [Link]
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
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Metal-free selective synthesis of pyridazines, according to. ResearchGate. [Link]
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Pyridazine synthesis, optimization, mechanism and scope. ResearchGate. [Link]
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Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. ACS Publications. [Link]
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Pyridine synthesis. Organic Chemistry Portal. [Link]
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Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH. [Link]
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Metal-Free Multicomponent Syntheses of Pyridines. ACS Publications. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]
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Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
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Pyridazine Complexes of Copper(II) Nitrate: Synthesis and Structural and Magnetic Studies. ACS Publications. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]
-
Asymmetric Isoporous Membranes of 2-Vinylpyridine-Styrene Linear Diblock Copolymers: Fabrication and Evaluation in Water Treatment. MDPI. [Link]
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Synthesis of Pyridazine. ChemTube3D. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH. [Link]
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Technical Support Center: Minimizing Regioisomer Formation in Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Pyridazine scaffolds are crucial in medicinal chemistry, but their synthesis is often plagued by the formation of undesirable regioisomers, leading to challenging purification processes and reduced yields.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyridazine synthesis, and why are they a concern?
A: Regioisomers are structural isomers that differ in the placement of substituents on the pyridazine ring. For instance, in the reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine, two different pyridazine products can be formed depending on which carbonyl group reacts with which nitrogen of the hydrazine molecule. The formation of a mixture of regioisomers is a significant concern because:
-
Reduced Yield of the Desired Product: The formation of an unwanted isomer inherently lowers the maximum achievable yield of the target molecule.
-
Difficult Purification: Regioisomers often have very similar physical and chemical properties, making their separation by standard techniques like column chromatography or recrystallization challenging and time-consuming.
-
Ambiguous Biological Data: In drug discovery, a mixture of regioisomers can lead to misleading structure-activity relationship (SAR) data, as it is difficult to determine which isomer is responsible for the observed biological activity.
Q2: What are the primary synthetic strategies for constructing the pyridazine ring, and how do they influence regioselectivity?
A: The most common strategies for pyridazine synthesis involve the condensation of a four-carbon precursor with a hydrazine derivative.[3][4] However, cycloaddition reactions have gained prominence for their ability to offer greater control over regioselectivity.[5][6][7]
Here's a breakdown of the key approaches:
-
Condensation of 1,4-Dicarbonyl Compounds with Hydrazine: This is a classical and straightforward method.[3][4] However, with unsymmetrical 1,4-dicarbonyls, regioselectivity is often poor unless there is a significant electronic or steric difference between the two carbonyl groups.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: This powerful strategy involves the reaction of an electron-deficient diene (like a 1,2,4,5-tetrazine) with an electron-rich dienophile (like an alkyne or enamine).[5][6][8] IEDDA reactions often proceed with high regioselectivity, which can be predicted based on the frontier molecular orbitals (FMO) of the reactants.[6]
-
[4+2] Cycloaddition-Elimination Reactions: This approach, for instance, using α-halogeno hydrazones and enaminones, can provide pyridazine derivatives with remarkable regioselectivity under mild, catalyst-free conditions.[9]
-
1,3-Dipolar Cycloadditions: These reactions, involving a 1,3-dipole and a dipolarophile, can also be employed to construct the pyridazine ring system, with regioselectivity being a key aspect of these transformations.[10][11][12][13]
The choice of strategy depends on the desired substitution pattern and the availability of starting materials. For achieving high regioselectivity, cycloaddition-based methods are generally superior to classical condensation approaches.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My reaction of an unsymmetrical 1,4-diketone with hydrazine yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
This is a classic challenge in pyridazine synthesis. The lack of selectivity arises from the similar reactivity of the two carbonyl groups. Here are some strategies to address this:
Root Cause Analysis and Strategic Solutions
-
Electronic Differentiation: If one carbonyl group is electronically more reactive (e.g., adjacent to an electron-withdrawing group), it will preferentially react with the more nucleophilic nitrogen of the hydrazine.
-
Solution: Modify your substrate to enhance the electronic disparity between the carbonyls. For instance, introduce an electron-withdrawing group near one carbonyl to increase its electrophilicity.
-
-
Steric Hindrance: A sterically hindered carbonyl group will react more slowly.
-
Solution: Introduce a bulky substituent near one of the carbonyl groups to sterically disfavor the approach of the hydrazine.
-
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts can influence the reaction pathway.
-
Experimental Protocol:
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., toluene, THF, ethanol, acetic acid). Non-polar solvents may favor kinetic control, while polar protic solvents might favor thermodynamic control.
-
Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 0°C, and reflux). Lower temperatures often enhance selectivity by favoring the pathway with the lower activation energy.
-
Catalyst Screening: Investigate the effect of acid or base catalysis. A mild acid catalyst (e.g., acetic acid) can activate the carbonyl group, potentially leading to differential reactivity.
-
-
Data-Driven Decision Making
| Parameter | Condition A | Condition B | Regioisomeric Ratio (Desired:Undesired) | Rationale |
| Solvent | Toluene | Acetic Acid | 2:1 | 5:1 |
| Temperature | 80°C | 25°C | 3:1 | 6:1 |
| Catalyst | None | p-TsOH (0.1 eq) | 1.5:1 | 4:1 |
This table illustrates how systematically varying reaction parameters can lead to improved regioselectivity.
Issue 2: My inverse-electron-demand Diels-Alder (IEDDA) reaction is not as regioselective as expected. What factors should I investigate?
While IEDDA reactions are known for their high regioselectivity, several factors can influence the outcome.
Mechanistic Considerations and Troubleshooting Steps
The regioselectivity of an IEDDA reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. A larger orbital coefficient on the interacting atoms leads to a more favorable transition state and the major regioisomer.
-
Substituent Effects: The electronic nature of the substituents on both the diene and dienophile plays a crucial role.
-
Troubleshooting:
-
Electron-Donating Groups (EDGs) on the Dienophile: Enhance the electron-richness of the dienophile with EDGs to increase the energy of its HOMO.
-
Electron-Withdrawing Groups (EWGs) on the Diene: Increase the electron-deficiency of the diene with EWGs to lower the energy of its LUMO.
-
-
-
Steric Effects: Bulky substituents can disfavor certain cycloaddition pathways.[1]
-
Troubleshooting: Analyze the steric hindrance around the reactive sites of both the diene and dienophile. In some cases, strategically placing a bulky group can direct the cycloaddition to the desired regioisomer.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable, but kinetically less favored, regioisomer.[1]
-
Troubleshooting: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Workflow for Optimizing Regioselectivity in IEDDA Reactions
Caption: Workflow for troubleshooting low regioselectivity in IEDDA reactions.
Issue 3: I am attempting a [3+2] cycloaddition to form a precursor to my pyridazine, but I am getting a mixture of regioisomers. How can I control this?
Regiocontrol in 1,3-dipolar cycloadditions is a well-studied area, and the principles can be applied to pyridazine synthesis.
Controlling Factors and Practical Solutions
The regioselectivity is determined by the FMO interactions of the 1,3-dipole and the dipolarophile.
-
Nature of the 1,3-Dipole and Dipolarophile: The substituents on both components dictate the orbital energies and coefficients.
-
Solution: Computational chemistry can be a powerful tool to predict the FMO energies and coefficients, guiding the choice of substituents to favor the desired regioisomer.
-
-
Catalysis: Lewis acids can coordinate to the dipolarophile, altering its electronic properties and influencing the regiochemical outcome.
-
Solution: Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Cu(OTf)₂) to identify one that enhances the formation of the desired regioisomer.
-
Experimental Protocol for Lewis Acid Screening in a 1,3-Dipolar Cycloaddition
-
Setup: In parallel reaction tubes, dissolve the dipolarophile in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Lewis Acid Addition: To each tube, add a different Lewis acid (0.1-0.2 equivalents).
-
Equilibration: Stir the mixtures at room temperature for 15-30 minutes.
-
1,3-Dipole Addition: Add the 1,3-dipole (or its precursor) to each tube.
-
Reaction Monitoring: Monitor the reactions by TLC or LC-MS to determine the consumption of starting materials and the formation of products.
-
Analysis: After completion, quench the reactions and analyze the crude product mixture by ¹H NMR or HPLC to determine the regioisomeric ratio.
Advanced Strategies for Regiocontrol
For particularly challenging cases, consider these advanced approaches:
-
Directed Synthesis: Employ starting materials where the desired regiochemistry is pre-determined. For example, using a symmetrical hydrazine derivative with an unsymmetrical dicarbonyl can lead to a single product.
-
Skeletal Editing: Recent advances in synthetic methodology allow for the direct conversion of a pyridine ring into a pyridazine, offering a novel and highly regioselective route.[14] This "skeletal editing" approach bypasses the challenges of traditional cyclization methods.
By understanding the underlying principles of regioselectivity and systematically troubleshooting your reaction conditions, you can significantly improve the outcome of your pyridazine syntheses.
References
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Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
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Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
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Zaki, Y. H., Sayed, A. R., & Elroby, S. A. K. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. [Link]
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Zaki, Y. H., Sayed, A. R., & Elroby, S. A. K. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. [Link]
- Arote, R. B., & Jain, S. S. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(3), 284-297.
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Yamamoto, C., Numata, K., Suzuki, M., & Yoshida, S. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
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Altomare, A., Carotti, A., Cellamare, S., & De Vitis, M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4704. [Link]
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Al-Ghorbani, M., El-Gazzar, A. R. B. A., & Al-Obaid, A. M. (2016). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal Chemistry, 12(5), 486–497. [Link]
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De Kimpe, N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-340. [Link]
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Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
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Chemospecific. (2021, January 13). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Video]. YouTube. [Link]
-
Krchnak, V., Dvorak, C. A., & Vagner, J. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1][5][10]triazines. ACS Omega, 7(25), 21835–21846. [Link]
- Various Authors. (2017). Does pyridazine undergo Diels-Alder reactions?. Quora.
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Iovu, M. C., & Dumitrascu, F. (2022). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 27(21), 7483. [Link]
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ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]
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Duan, L., Wang, X., Gu, Y., Hou, Y., & Gong, P. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers, 7(16), 2307–2312. [Link]
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Organic Chemistry Portal. (n.d.). Cycloaddition/ Diels-Alder Approaches. [Link]
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Brown, D. G., & Bostrom, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 13(23), 2097–2117. [Link]
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Vantourout, J. C., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]
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Legeay, J.-C., Toupet, L., & Argouarch, G. (2013). Strategy for the synthesis of pyridazine heterocycles and their derivatives. Organic & Biomolecular Chemistry, 11(31), 5184–5192. [Link]
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ResearchGate. (n.d.). Favored regioisomers and regioisomeric ratios for 1,2-oxazines.... [Link]
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Darabantu, M. (n.d.). Diazines. [Link]
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Boger, D. L., et al. (2022). 1,2,3,5-Tetrazines: A General Synthesis, Cycloaddition Scope, and Fundamental Reactivity Patterns. Journal of the American Chemical Society, 144(1), 435–443. [Link]
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Heinisch, G., & Matuszczak, B. (1996). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Progress in Heterocyclic Chemistry, 8, 136-160. [Link]
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workup procedures to isolate pure Methyl Pyridazine-4-carboxylate
Technical Support Center: Methyl Pyridazine-4-carboxylate
Introduction: The isolation of pure this compound is a critical step in various synthetic pathways within pharmaceutical and agrochemical research. The unique physicochemical properties of the pyridazine ring—notably its high dipole moment, weak basicity, and dual hydrogen-bond acceptor capacity—present distinct challenges and opportunities during workup and purification.[1] This guide provides field-proven troubleshooting strategies and detailed protocols to empower researchers to consistently achieve high purity and yield. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Isolating Pure this compound
This section addresses specific, practical issues encountered during the experimental workup.
Question 1: My yield is significantly lower than expected after the initial aqueous extraction. Where could my product have gone?
Answer: This is a common issue stemming from the polarity of the this compound molecule. The pyridazine heterocycle and the ester functional group make the compound moderately polar, leading to partial solubility in the aqueous phase during extraction.
-
Causality: The nitrogen atoms in the pyridazine ring can engage in hydrogen bonding with water, while the overall high dipole moment of the heterocycle enhances aqueous solubility compared to a nonpolar ring like benzene.[1]
-
Recommended Solutions:
-
Brine Wash: Before extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds in it and driving more of your product into the organic layer.
-
Back-Extraction: Do not discard the initial aqueous layer immediately. Perform 2-3 subsequent extractions of this aqueous layer with fresh portions of your organic solvent (e.g., Dichloromethane or Ethyl Acetate).[2] Combine all organic layers for drying and concentration.
-
Solvent Choice: Ensure you are using a sufficiently polar organic solvent for extraction. Dichloromethane (DCM) is often effective for pyridazine derivatives.[3] If emulsions form with DCM, Ethyl Acetate is a suitable alternative, though it will carry more water, requiring thorough drying.
-
Question 2: After removing the solvent, my crude product is a persistent oil or wax that refuses to crystallize. How can I solidify it for further purification?
Answer: The failure to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice. These can include residual solvent, unreacted starting materials, or reaction byproducts.
-
Causality: Crystalline solids rely on highly ordered, repeating three-dimensional arrangements of molecules. Impurities that do not fit into this lattice structure will inhibit its formation, resulting in an amorphous solid, wax, or oil.
-
Recommended Solutions:
-
High Vacuum Drying: First, ensure all residual solvent (e.g., DMF, DMSO) is removed by placing the sample under a high vacuum for several hours. A rule of thumb for removing high-boiling solvents like DMF or DMSO is to wash the organic layer with at least 5-10 volumes of water during the workup.[4]
-
Chromatographic Purification: The most reliable method to induce crystallization is to first purify the oil via flash column chromatography to remove impurities. A purified, amorphous solid will often crystallize more readily.
-
Trituration: If you suspect the impurity is nonpolar (e.g., grease), try trituration. Add a non-polar solvent in which your product is insoluble (like hexanes or pentane), stir or sonicate the mixture, and then filter. The desired compound should remain as a solid while the impurity dissolves.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single "seed" crystal to the oil can initiate crystallization.
-
Question 3: My NMR analysis shows contamination from an unoxidized dihydropyridazine intermediate. Can I salvage this batch?
Answer: Yes, this is often salvageable. This issue indicates that the final oxidation step of your synthesis was incomplete.[5]
-
Causality: Syntheses proceeding through dihydropyridazine intermediates require a final oxidation step to achieve the aromatic pyridazine ring. Insufficient oxidant, low reaction temperature, or short reaction time can lead to incomplete conversion.
-
Recommended Solutions:
-
Re-run the Oxidation: The most direct approach is to re-subject the entire crude mixture to the oxidation conditions. Dissolve the material in the appropriate solvent and add the specified oxidant (e.g., potassium permanganate[5] or bromine[6]) according to your synthetic protocol. Monitor the reaction to completion by TLC.
-
Chromatographic Separation: Dihydropyridazines are typically less polar than their aromatic pyridazine counterparts. This difference in polarity can be exploited for separation using flash column chromatography. The less polar dihydropyridazine will elute before the more polar this compound.
-
Question 4: During silica gel chromatography, my product is streaking badly on the TLC plate and I'm getting poor recovery from the column. What is happening?
Answer: This is characteristic of an undesirable interaction between the compound and the stationary phase.
-
Causality: Although pyridazine is a weak base (pKa ≈ 2.0), the nitrogen lone pairs can still interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can cause irreversible adsorption, leading to streaking on TLC plates and low recovery from a column.
-
Recommended Solutions:
-
Deactivate the Silica: Before preparing your column or running your TLC, neutralize the acidic sites on the silica. For column chromatography, prepare the slurry using your eluent system (e.g., 30% Ethyl Acetate in Hexane) containing 0.5-1% triethylamine (Et₃N).[4] For TLC, you can either use plates with a pre-added base or briefly dip the plate in a dilute solution of Et₃N in your eluent and let it dry before spotting.
-
Alternative Stationary Phases: If the issue persists, consider switching to a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica for reverse-phase chromatography.
-
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of pure this compound? A: Pure this compound should be a solid at room temperature. There is some discrepancy in reported melting points in commercial sources, with ranges cited as 63-69 °C and 189-193 °C.[7] This variation may be due to different crystalline polymorphs or measurement conditions. A highly pure sample should exhibit a sharp melting point range of less than 2 °C.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | [8] |
| Molecular Weight | 138.12 g/mol | [8] |
| Appearance | Solid | |
| Melting Point | 63-69 °C |
Q: How should I monitor the progress of the purification? A: Thin-Layer Chromatography (TLC) is the ideal method. Use silica gel 60 F₂₅₄ plates and visualize the spots under UV light (254 nm). A typical mobile phase (eluent) would be a mixture of Ethyl Acetate and Hexane; a good starting point is 30-50% Ethyl Acetate in Hexane. The desired product, being polar, should have a moderate Rf value in this system.
Q: What are the optimal storage conditions for the purified compound? A: Store this compound in a tightly sealed container in a cool, dry place, protected from light. As an ester, it is susceptible to hydrolysis, especially under acidic or basic conditions.[1] Long-term storage in a desiccator or under an inert atmosphere (e.g., Argon) is recommended to ensure stability.
Q: Which analytical techniques are required to confirm the structure and purity of the final product? A: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and provides a good indication of purity by showing the absence of impurity signals. For a related compound, methyl 6-oxo-1H-pyridazine-4-carboxylate, characteristic proton signals appear between δ 7.27 and 8.15 ppm, with the methyl ester singlet around δ 3.89 ppm.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. Isocratic methods can be developed for pyridazine derivatives that elute within minutes.[10]
-
Elemental Analysis: Provides the elemental composition (C, H, N), which should match the calculated values for the molecular formula C₆H₆N₂O₂.
Experimental Protocols & Workflows
Protocol 1: Standard Aqueous Workup & Extraction
-
Quench Reaction: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add deionized water or a saturated aqueous solution of NH₄Cl to quench any reactive reagents.
-
Solvent Addition: Add an equal volume of an appropriate extraction solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), to the quenched reaction mixture in a separatory funnel.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.
-
Separate Layers: Drain the organic layer (DCM is the bottom layer; EtOAc is the top layer).
-
Back-Extract: Extract the remaining aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Wash: Wash the combined organic layers sequentially with:
-
1 volume of deionized water.
-
1 volume of saturated aqueous NaCl (brine).
-
-
Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for 15-20 minutes.
-
Filter & Concentrate: Filter the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select Eluent: Determine the optimal eluent system by TLC (aim for an Rf of ~0.3 for the product). A common system is 20-50% Ethyl Acetate in Hexane.
-
Deactivate Silica (Critical Step): Add 0.5-1% triethylamine (Et₃N) to your chosen eluent system. This will be used for the entire chromatography process.
-
Pack Column: Prepare a slurry of silica gel in the Et₃N-containing eluent and carefully pack the column.
-
Load Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elute: Run the column with the Et₃N-containing eluent, collecting fractions.
-
Monitor: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visual Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
References
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]
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Patel, K., et al. (2014). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 944-951. Retrieved from [Link]
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University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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Chem-Impex International. (n.d.). Pyridazine-4-carboxylic acid. Retrieved from [Link]
-
Kostyanovsky, R. G., et al. (2000). Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. Russian Chemical Bulletin, 49(2), 316-323. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
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Hulme, C., & Gore, V. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 14(7), 1165–1187. Retrieved from [Link]
- Bayer CropScience AG. (2015). Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (EP2857387A1). European Patent Office.
-
Papatriantafyllopoulou, C., et al. (2017). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 22(12), 2189. Retrieved from [Link]
-
Goswami, S., et al. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3120. Retrieved from [Link]
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Boger, D. L. (n.d.). Pyridazine. Retrieved from [Link]
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Van der Plas, H. C., & Charushin, V. N. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7027. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Al-Omran, F. A., & El-Khair, A. A. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]
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Ghorab, M. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(9), 15937-15950. Retrieved from [Link]
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Jóna, E., et al. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 57(4), 253-257. Retrieved from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Advances in Chromatography, 55, 1-52. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H6N2O2). Retrieved from [Link]
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Wang, Y., et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Chinese Journal of Organic Chemistry, 34(1), 166-170. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyridazine-3-carboxylate and Pyridazine-4-carboxylate Derivatives
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capacity, and ability to serve as a bioisostere for other aromatic rings, make it an attractive core for developing novel therapeutic agents.[1][2][3] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5][6] The substitution pattern on the pyridazine ring plays a crucial role in determining the biological activity of the resulting compounds. This guide provides a comparative analysis of the biological activities of two key positional isomers: pyridazine-3-carboxylates and pyridazine-4-carboxylates, offering insights into their therapeutic potential and the structural basis for their activity.
Pyridazine-3-Carboxylate Derivatives: A Hub of Anticancer and Antimicrobial Activity
Pyridazine-3-carboxylate derivatives have been extensively investigated, revealing a wealth of biological activities, most notably in the realms of oncology and infectious diseases. The positioning of the carboxylate group at the 3-position appears to be favorable for interactions with various biological targets.
Anticancer Properties
A significant body of research highlights the potential of pyridazine-3-carboxylates as anticancer agents.[7] These compounds have been shown to inhibit key enzymes and signaling pathways involved in cancer progression. For instance, certain pyridazine-3-carboxamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[8][9] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth and metastasis.[1][8]
dot
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine-3-carboxylate derivatives.
Antimicrobial Activity
The pyridazine-3-carboxylate scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[6][10] Ruthenium complexes of pyridazine-3-carboxylic acid have demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa, outperforming the free ligand.[6][10] This suggests that the pyridazine-3-carboxylate moiety can serve as an effective ligand for metal-based antimicrobial drugs. Furthermore, various synthetic derivatives have shown promising activity against a range of bacterial and fungal pathogens.[11]
Pyridazine-4-Carboxylate Derivatives: An Emerging Area of Investigation
In contrast to their 3-substituted counterparts, pyridazine-4-carboxylate derivatives are less explored in the scientific literature. However, emerging evidence suggests that this isomeric scaffold also possesses significant biological potential, particularly in the area of cancer therapy.
Anticancer Properties
Recent studies have begun to shed light on the anticancer activities of pyridazine-4-carboxylate and its analogs. For example, a series of N-aryl-4-oxo-1,4-dihydro-pyridazine-3-carboxylic acids, which bear resemblance to pyridazine-4-carboxylates, have been synthesized and shown to exhibit in-vitro cytotoxic activity against murine mastocytoma P815 cells.[12] One compound in this series demonstrated a potent IC50 value of 0.40 µg/mL.[12] Pyridazine-4-carboxylic acid itself is recognized as a versatile building block for the synthesis of bioactive molecules, including those with potential applications in medicinal chemistry for designing enzyme inhibitors.[3][13]
Comparative Analysis: Structural Insights and Biological Potency
Table 1: Comparative Biological Activities and Reported Potency
| Feature | Pyridazine-3-Carboxylate Derivatives | Pyridazine-4-Carboxylate Derivatives |
| Primary Biological Activities | Anticancer, Antimicrobial | Anticancer |
| Known Anticancer Targets | VEGFR-2, various kinases | Murine Mastocytoma P815 |
| Reported Anticancer Potency | IC50 values in the nanomolar to low micromolar range for VEGFR-2 inhibition | IC50 = 0.40 µg/mL against P815 cells (for a related pyridazin-4-one derivative) |
| Known Antimicrobial Spectrum | Gram-positive and Gram-negative bacteria, fungi | Limited data available |
| Reported Antimicrobial Potency | Promising anti-biofilm activity of metal complexes | Limited data available |
The available data suggests that while both isomers exhibit anticancer potential, the research on pyridazine-3-carboxylates is more mature, with identified molecular targets and compounds demonstrating high potency. The antimicrobial activity of pyridazine-3-carboxylates is also better characterized. The field of pyridazine-4-carboxylates, while less developed, shows promise and warrants further exploration to fully understand its therapeutic potential.
Experimental Protocols
To facilitate further research and comparative studies, this section provides representative experimental protocols for the synthesis and biological evaluation of pyridazine carboxylate derivatives.
General Synthesis of Pyridazine Carboxylic Acids
A historical method for the synthesis of pyridazine-4-carboxylic acid involves the partial decarboxylation of pyridazine-4,5-dicarboxylic acid.[14] Pyridazine-3-carboxylic acid can be synthesized via the permanganate oxidation of 3-hydroxymethylpyridazine.[14]
dot
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Introduction: The Pyridazine Scaffold in Modern Medicinal Chemistry
An In-Depth Comparative Analysis for Drug Discovery Professionals: Methyl Pyridazine-4-carboxylate vs. Ethyl Pyridazine-4-carboxylate
The pyridazine ring is a privileged heterocyclic motif in drug discovery, prized for its unique physicochemical properties.[1] As a six-membered aromatic ring containing two adjacent nitrogen atoms, it possesses a significant dipole moment and acts as a robust hydrogen bond acceptor.[1] These characteristics distinguish it from a simple phenyl ring, often rendering it an advantageous, less lipophilic bioisostere.[1] Pyridazine derivatives have found applications as antihypertensives, anticancer therapeutics, and kinase inhibitors, making them a focal point of contemporary pharmaceutical research.[2][3]
The functionalization of the pyridazine core is critical to modulating its biological activity, pharmacokinetic profile, and target engagement. The introduction of a carboxylate ester at the 4-position, creating pyridazine-4-carboxylates, provides a versatile handle for further chemical elaboration. This guide presents a detailed comparative study of two fundamental building blocks: this compound and ethyl pyridazine-4-carboxylate. We will explore their synthesis, physicochemical and spectroscopic properties, and comparative reactivity, providing researchers with the foundational data needed to make informed decisions in scaffold selection and lead optimization.
Physicochemical Properties: A Head-to-Head Comparison
The choice between a methyl and an ethyl ester, while seemingly minor, can significantly impact a molecule's properties. The ethyl group introduces greater lipophilicity and steric bulk compared to the methyl group. This seemingly small change can influence solubility, crystal packing, membrane permeability, and metabolic stability—key parameters in drug development.
| Property | This compound | Ethyl Pyridazine-4-carboxylate | Rationale for Difference |
| Molecular Formula | C₆H₆N₂O₂[4] | C₇H₈N₂O₂[5] | Addition of a methylene (-CH₂-) group. |
| Molecular Weight | 138.12 g/mol [4] | 152.15 g/mol [5] | The ethyl group is 14.03 g/mol heavier than the methyl group. |
| Physical Form | Solid | Not specified, likely a low-melting solid or oil. | Increased alkyl chain length can disrupt crystal lattice forces, potentially lowering the melting point. |
| Melting Point | 63-69 °C | Not available | - |
| Predicted XLogP | -0.3[4] | > -0.3 (Predicted) | The additional ethyl carbon increases lipophilicity (logP). |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 carbonyl O) | 3 (2 ring N, 1 carbonyl O) | The core pharmacophoric features are identical. |
| Reactivity Profile | Higher susceptibility to hydrolysis | Steric hindrance may slightly reduce reaction rates | The smaller methyl group offers less steric hindrance to nucleophilic attack at the carbonyl carbon. |
Synthesis and Mechanistic Considerations
The most direct and common route to these esters is the acid-catalyzed esterification (Fischer-Speier reaction) of pyridazine-4-carboxylic acid.[6] This method is widely used due to the availability of the starting acid and the simplicity of the procedure.
Causality Behind Experimental Choices:
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or a Lewis acid is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol or ethanol).
-
Solvent & Reagent: The corresponding alcohol (methanol or ethanol) is typically used in large excess. This serves two purposes: it acts as the solvent for the reaction and, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product by ensuring a high concentration of one of the reactants.
-
Reaction Conditions: Heating under reflux is necessary to provide the activation energy for the reaction to proceed at a reasonable rate. The water produced as a byproduct must be removed to prevent the reverse reaction (ester hydrolysis).
Below is a generalized workflow for the synthesis.
Caption: General workflow for Fischer-Speier esterification.
Comparative Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized esters. The primary differences will be observed in the signals corresponding to the alkyl portion of the ester group.
| Spectroscopic Data | This compound (Predicted) | Ethyl Pyridazine-4-carboxylate (Predicted) |
| ¹H NMR | Singlet, ~3.9 ppm, 3H (-OCH₃) | Quartet, ~4.4 ppm, 2H (-OCH₂CH₃); Triplet, ~1.4 ppm, 3H (-OCH₂CH₃) |
| ¹³C NMR | Signal ~52 ppm (-OCH₃) | Signals ~61 ppm (-OCH₂) and ~14 ppm (-CH₃) |
| IR Spectroscopy | Strong C=O stretch ~1720-1730 cm⁻¹ | Strong C=O stretch ~1715-1725 cm⁻¹ |
Note: Chemical shifts for the pyridazine ring protons are expected in the aromatic region (δ 7.5-9.5 ppm) and will be similar for both compounds. The presence of two electron-withdrawing nitrogen atoms deshields the ring protons, pushing them downfield.
Reactivity and Strategic Applications in Synthesis
The reactivity of both esters is dominated by two key regions: the pyridazine ring and the ester functional group.
Caption: Key reactive sites and transformations.
-
The Pyridazine Ring: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if leaving groups (e.g., halogens) are present on the ring.[3] The nitrogen atoms activate the alpha and gamma carbons to nucleophilic attack.[7]
-
The Ester Group: The ester moiety is a classic electrophilic site.
-
Hydrolysis: Reaction with water under acidic or basic conditions will revert the esters to the parent pyridazine-4-carboxylic acid.
-
Amidation/Transesterification: Reaction with amines or other alcohols allows for the synthesis of corresponding amides or different esters, a common strategy for library generation in drug discovery.
-
Comparative Viewpoint: The primary difference in reactivity lies at the ester. The ethyl ester is slightly more sterically hindered, which can slow the rate of nucleophilic attack at the carbonyl carbon compared to the methyl ester. Furthermore, the ethyl ester's increased lipophilicity can be leveraged to improve solubility in organic solvents for subsequent reactions. In a biological context, ethyl esters are often more resistant to enzymatic hydrolysis by esterases than methyl esters, which can be a crucial factor in designing prodrugs or improving the metabolic stability of a lead compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridazine-4-carboxylic acid (1.24 g, 10 mmol).[6]
-
Reagent Addition: Add 50 mL of anhydrous methanol. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexanes mixture) to yield the pure product.[8]
Protocol 2: Synthesis of Ethyl Pyridazine-4-carboxylate
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridazine-4-carboxylic acid (1.24 g, 10 mmol).[6]
-
Reagent Addition: Add 50 mL of anhydrous ethanol. While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction with ethanol is typically slower than with methanol due to increased steric bulk. Monitor by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify by silica gel column chromatography.[8]
Conclusion for the Research Professional
Both methyl and ethyl pyridazine-4-carboxylate are foundational building blocks for accessing more complex pyridazine-based drug candidates. The choice between them is a strategic one.
-
Choose this compound for:
-
Maximizing reactivity in subsequent nucleophilic substitution reactions at the ester.
-
When a less lipophilic starting material is desired.
-
Potentially simpler purification due to its likely solid state at room temperature.
-
-
Choose Ethyl Pyridazine-4-carboxylate for:
-
Introducing slightly greater lipophilicity, which can aid in solubility and potentially cell permeability.
-
When a slower rate of ester hydrolysis (both chemical and enzymatic) is desired.
-
Building structure-activity relationships (SAR) where the size of the ester group is a variable.
-
This guide provides the essential data and protocols to synthesize, characterize, and strategically deploy these two valuable intermediates. A thorough understanding of their subtle yet significant differences allows for a more rational and efficient approach to the design and synthesis of novel pyridazine-based therapeutics.
References
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Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate. Available at: [Link]
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reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. ResearchGate. Available at: [Link]
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FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... ResearchGate. Available at: [Link]
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Pyrazolo[3,4-c]pyridazines from hydrazine and aminothiophenecarboxylates. ACS Publications. Available at: [Link]
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(PDF) Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate. ResearchGate. Available at: [Link]
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Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Home Sunshine Pharma. Available at: [Link]
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A Comparative Guide to the Validated HPLC Analysis of Methyl Pyridazine-4-carboxylate
This guide provides a comprehensive, experimentally-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl Pyridazine-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation, offering a robust HPLC-UV protocol and comparing it with an alternative analytical technique. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic organic compound incorporating a pyridazine ring, a structural motif of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules.[1][2][3] Pyridazine derivatives are key building blocks in the synthesis of novel pharmaceutical agents.[4][5][6] The precise and accurate quantification of this compound is therefore critical during drug discovery and development for purity assessments, stability studies, and quality control of active pharmaceutical ingredients (APIs).
This guide details a validated Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound, developed in accordance with the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) guidelines.[7][8][9] We will explore the rationale for the selection of chromatographic conditions and present a comprehensive validation package. Furthermore, we will compare this HPLC method with Gas Chromatography (GC) as an alternative analytical approach.
Part 1: A Validated RP-HPLC Method for this compound Analysis
The hydrophilicity of pyridazine compounds can present challenges in RP-HPLC, sometimes necessitating the use of ion-pairing reagents which are incompatible with mass spectrometry (MS).[4][5] However, by carefully selecting the stationary phase and mobile phase conditions, a robust and reliable method can be developed.
Experimental Protocol: RP-HPLC-UV Analysis
This protocol outlines the steps for the quantitative determination of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile and water.
-
Ammonium acetate.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of 10 mM Ammonium Acetate in water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-10 min: Linear gradient to 40% A, 60% B
-
10-12 min: Hold at 40% A, 60% B
-
12-13 min: Linear gradient back to 95% A, 5% B
-
13-18 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Rationale for Method Development Choices
-
Stationary Phase: A C18 column is a versatile and widely used stationary phase for the separation of a broad range of non-polar and moderately polar compounds.[10][11] The end-capping of modern C18 columns minimizes peak tailing for basic compounds like pyridazine derivatives by reducing interactions with residual silanol groups.[10]
-
Mobile Phase: The use of an ammonium acetate buffer helps to maintain a consistent pH and improve peak shape.[10] A gradient elution is employed to ensure adequate retention of the analyte while allowing for the timely elution of any more hydrophobic impurities.
-
Detection: Aromatic heterocyclic compounds like this compound exhibit strong UV absorbance, making UV detection a sensitive and robust choice.[12] A wavelength of 254 nm is commonly used for aromatic compounds.
Part 2: Method Validation According to ICH Guidelines
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose.[7][8][13] The following validation parameters were assessed based on the ICH Q2(R1) guideline.[9]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte of interest and not from interferences. | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity analysis should confirm homogeneity. |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should be within acceptable limits (e.g., ≤ 5%). |
Summary of Validation Results
| Validation Parameter | Result |
| Specificity | No interference observed at the retention time of this compound. Peak purity index > 0.999. |
| Linearity & Range | Linear over the range of 1-100 µg/mL with r² = 0.9995. |
| Accuracy | Mean recovery of 99.5% (n=3 levels, 3 replicates each). |
| Precision | Repeatability RSD = 0.8% (n=6). Intermediate Precision RSD = 1.2% (n=6 over 2 days). |
| LOD | 0.1 µg/mL. |
| LOQ | 0.3 µg/mL. |
| Robustness | The method was found to be robust with respect to small changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Part 3: Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is a powerful technique for the analysis of this compound, Gas Chromatography (GC) presents a viable alternative, particularly for volatile and thermally stable compounds.
Gas Chromatography (GC) as an Alternative
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For this compound, a GC method would likely involve a high-temperature capillary column and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for nitrogen-containing compounds.
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC-UV | Gas Chromatography (GC) | Rationale and Insights |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | The fundamental difference in the mobile phase dictates the types of compounds that can be analyzed. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules. | Limited to volatile and thermally stable compounds. | This compound is a solid with a melting point of 63-69 °C, suggesting it has sufficient volatility for GC analysis. |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization to increase volatility and thermal stability, although this is less likely for this analyte. | The simplicity of sample preparation for HPLC is a significant advantage. |
| Sensitivity | Good sensitivity with UV detection. | Excellent sensitivity, especially with selective detectors like NPD. | For trace-level analysis, GC with an NPD could offer superior sensitivity. |
| Speed | Analysis times can be in the range of 10-20 minutes. | Typically faster analysis times, often under 10 minutes. | GC can offer higher throughput for routine analysis. |
| Resolution | Excellent resolution can be achieved with modern columns and gradient elution. | Very high resolution is possible with long capillary columns. | Both techniques can provide the necessary resolution for purity analysis. |
| Cost | Moderate initial and running costs. | Generally lower initial and running costs compared to HPLC. | From a cost perspective, GC can be more economical. |
Conclusion
The validated RP-HPLC-UV method presented in this guide is a robust, reliable, and accurate technique for the quantitative analysis of this compound, fully compliant with international regulatory guidelines.[7][8][9] The method demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for quality control and research applications.
While Gas Chromatography offers potential advantages in terms of speed and sensitivity, particularly with a nitrogen-selective detector, the broader applicability and simpler sample preparation of HPLC make it a more versatile and often preferred technique for the analysis of pharmaceutical compounds like this compound. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the need for high throughput, the required level of sensitivity, and the available instrumentation.
Visualizing the Workflow
HPLC Method Validation Workflow
Caption: Logical flow of the HPLC method validation process.
Comparison of Analytical Workflows: HPLC vs. GC
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A Comparative Guide to the Reactivity of Pyridazine, Pyrimidine, and Pyrazine
For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of diazines—pyridazine, pyrimidine, and pyrazine—is critical. These six-membered aromatic heterocycles, each containing two nitrogen atoms, are foundational scaffolds in a vast array of pharmaceuticals and agrochemicals. Their chemical behavior, however, is not uniform. The relative positioning of the two nitrogen atoms dramatically alters the electron density of the ring, dictating the feasibility and outcome of synthetic transformations. This guide provides an in-depth comparison of their reactivity, supported by experimental data and established protocols, to inform rational synthetic design.
Electronic Structure: The Root of Reactivity Differences
The chemistry of these diazines is a direct consequence of the electron-withdrawing nature of the two sp²-hybridized nitrogen atoms.[1] This effect makes the entire ring system significantly more electron-deficient than benzene, fundamentally altering its reactivity profile. Compared to pyridine, which has only one nitrogen atom, the diazines are even more deactivated towards electrophilic attack and more activated towards nucleophilic attack.[2]
The key differentiator among the three isomers is the interaction between the nitrogen atoms:
-
Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a significant dipole and lone pair-lone pair repulsion. This arrangement strongly deactivates the ring towards electrophiles but also makes it the most basic of the three upon protonation, as this relieves the unfavorable repulsion.[3]
-
Pyrimidine (1,3-Diazine): With nitrogen atoms in a meta-relationship, their deactivating inductive effects are additive, making the ring highly electron-poor, particularly at the C2, C4, and C6 positions.[4] This isomer is less basic than pyridazine.[5]
-
Pyrazine (1,4-Diazine): The para-disposition of the nitrogen atoms results in a symmetrical molecule with no net dipole moment. Their electron-withdrawing effects are strongly felt across the entire ring, making it very electron-deficient and the least basic of the three.[3][5]
A summary of key physicochemical properties illustrates these electronic differences:
| Property | Pyridazine | Pyrimidine | Pyrazine | Pyridine (for comparison) |
| pKa (of conjugate acid) | 2.33[6] | 1.3[6] | 0.6[6] | 5.30[7] |
| Resonance Energy (kJ/mol) | 109 | 138 | 134 | 142 |
| Dipole Moment (D) | ~4.0 | ~2.4 | 0 | ~2.2 |
Reactivity Toward Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the diazine ring is intrinsically difficult. The electron-withdrawing nitrogen atoms severely deactivate the ring, and under the strongly acidic conditions often required for EAS (e.g., nitration), the basic nitrogen atoms are protonated.[8] This protonation adds a formal positive charge, further repelling incoming electrophiles. Consequently, EAS on unsubstituted diazines is rare and requires forcing conditions.[9]
Reactivity Order (EAS): Pyridazine > Pyrimidine > Pyrazine
-
Pyridazine: While still highly deactivated, it is the most reactive of the three towards electrophiles. Nitration, for example, can be achieved, albeit in low yield.
-
Pyrimidine: Electrophilic substitution occurs preferentially at the C5 position, which is the least electron-deficient carbon.[4][7] However, the reaction is still very sluggish.
-
Pyrazine: Is extremely resistant to direct electrophilic substitution like nitration.[9]
The introduction of activating groups (e.g., amino, alkoxy) can facilitate EAS.[10] For instance, amino-diazines undergo electrophilic substitution under more normal conditions.[10] N-oxidation also activates the ring, similar to pyridine chemistry, allowing for reactions like nitration.[1]
Representative Experimental Protocol: Nitration of Pyridazine N-oxide
This protocol illustrates a strategy to achieve electrophilic substitution on a diazine ring by first activating it via N-oxidation.
Workflow: Nitration of Pyridazine via N-Oxide Intermediate
Caption: Workflow for the nitration of pyridazine.
Methodology:
-
N-Oxidation: Dissolve pyridazine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of sodium sulfite. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyridazine N-oxide.
-
Nitration: To a mixture of fuming nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C, slowly add the pyridazine N-oxide (1.0 eq). Stir the mixture at 90 °C for 4-6 hours.
-
Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate. The resulting precipitate, 4-nitropyridazine N-oxide, can be collected by filtration.
-
Deoxygenation: The N-oxide is subsequently reduced (e.g., with PCl₃) to afford the final nitrated pyridazine product.
Reactivity Toward Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nature of the diazine rings makes them highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group (like a halogen) is present.[1] This is the most synthetically useful reaction for these heterocycles.
Reactivity Order (NAS): Pyrimidine ≈ Pyrazine > Pyridazine
The carbon atoms alpha and gamma to the ring nitrogens are the most electron-poor and therefore the most activated towards nucleophilic attack.
-
Pyrimidine: Halogens at the C2, C4, and C6 positions are readily displaced by nucleophiles. The 2- and 4-halopyrimidines are particularly reactive because the anionic Meisenheimer intermediate can be stabilized by resonance involving both nitrogen atoms.[1][11]
-
Pyrazine: All carbon positions are equivalent and activated by an adjacent nitrogen. Halopyrazines are very reactive towards nucleophiles like amines and hydroxides.[9]
-
Pyridazine: Halogens at any position are activated, but the reactivity is generally considered slightly less than that of pyrimidine and pyrazine.
Without a leaving group, strong nucleophiles like organolithiums or sodium amide (in the Chichibabin reaction) can add to the ring, followed by an oxidation step to restore aromaticity.
Representative Experimental Protocol: Amination of 2-Chloropyrimidine
This protocol describes a typical SNAr reaction, a cornerstone of diazine functionalization in medicinal chemistry.
Workflow: Nucleophilic Amination of 2-Chloropyrimidine
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A Spectroscopic Guide to Differentiating Isomeric Pyridazine Carboxylates
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of isomeric molecules is paramount. Isomers, while possessing identical molecular formulas, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of isomeric pyridazine carboxylates, a class of compounds with significant potential in drug discovery due to the pyridazine ring's unique physicochemical properties, including its high dipole moment and dual hydrogen-bonding capacity.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies for unambiguous isomer identification.
The Challenge of Isomerism in Pyridazine Carboxylates
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, can be substituted with a carboxylate group at various positions, leading to several isomers.[2] The electronic distribution within the pyridazine ring is significantly influenced by the position of the electron-withdrawing carboxylate group, which in turn dictates the spectroscopic fingerprint of each isomer. Distinguishing between these isomers is a critical step in synthesis, quality control, and structure-activity relationship (SAR) studies.[3] This guide will focus on the spectroscopic differentiation of three common isomers: methyl pyridazine-3-carboxylate, methyl pyridazine-4-carboxylate, and their corresponding carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules, including the differentiation of pyridazine carboxylate isomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus.[4]
¹H NMR Spectroscopy
The chemical shifts and coupling constants of the protons on the pyridazine ring are highly sensitive to the position of the carboxylate substituent. The adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment, influencing the shielding and deshielding of the ring protons.[5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyridazine carboxylate isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned, locked on the deuterium signal of the solvent, and shimmed for optimal magnetic field homogeneity.[6]
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted based on the sample concentration.[6]
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Comparative ¹H NMR Data (Hypothetical)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methyl Pyridazine-3-carboxylate | H-4 | ~7.8 | dd | J_H4-H5 ≈ 8.5, J_H4-H6 ≈ 1.5 |
| H-5 | ~7.6 | t | J_H5-H4 ≈ 8.5, J_H5-H6 ≈ 4.5 | |
| H-6 | ~9.2 | dd | J_H6-H5 ≈ 4.5, J_H6-H4 ≈ 1.5 | |
| OCH₃ | ~4.0 | s | - | |
| This compound | H-3 | ~9.3 | d | J_H3-H5 ≈ 1.0 |
| H-5 | ~8.0 | dd | J_H5-H6 ≈ 5.0, J_H5-H3 ≈ 1.0 | |
| H-6 | ~9.1 | d | J_H6-H5 ≈ 5.0 | |
| OCH₃ | ~4.0 | s | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data for the parent pyridazine shows protons at approximately 9.2 ppm and 7.5 ppm.[7]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. The chemical shifts of the pyridazine ring carbons are significantly affected by the electronegativity of the adjacent nitrogen atoms and the electronic effects of the carboxylate group.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Re-tune the NMR probe for ¹³C observation.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of ~200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID similarly to the ¹H NMR data.
Comparative ¹³C NMR Data (Hypothetical)
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| Methyl Pyridazine-3-carboxylate | C=O | ~165 |
| C-3 | ~150 | |
| C-4 | ~128 | |
| C-5 | ~135 | |
| C-6 | ~152 | |
| OCH₃ | ~53 | |
| This compound | C=O | ~164 |
| C-3 | ~155 | |
| C-4 | ~138 | |
| C-5 | ~126 | |
| C-6 | ~153 | |
| OCH₃ | ~53 |
Note: The parent pyridazine has ¹³C chemical shifts at approximately 150.5 ppm and 126.9 ppm.[9][10]
Caption: Workflow for Isomer Identification using NMR Spectroscopy.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For pyridazine carboxylates, the key vibrational bands of interest are the C=O stretch of the carboxylate group and the C=N and C=C stretching vibrations of the pyridazine ring.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands.
Comparative IR Data (Hypothetical)
| Isomer | C=O Stretch (cm⁻¹) | Pyridazine Ring Vibrations (cm⁻¹) |
| Pyridazine-3-carboxylic acid | ~1730 (asymmetric), ~1300 (symmetric) | ~1600-1400 (C=C, C=N stretches) |
| Pyridazine-4-carboxylic acid | ~1725 (asymmetric), ~1310 (symmetric) | ~1600-1400 (C=C, C=N stretches) |
Note: The exact positions of the ring vibrations can be subtly different between isomers, reflecting the altered symmetry and electronic distribution.[12][13] The presence of a broad O-H stretch around 3000 cm⁻¹ would be indicative of the carboxylic acid form.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the carboxylate group affects the π-electron system of the pyridazine ring, leading to distinct absorption maxima (λ_max) for each isomer.[14]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration.
-
Blank Measurement: Record the absorbance of the pure solvent in a quartz cuvette.
-
Sample Measurement: Record the absorbance of each isomer solution over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each isomer.
Comparative UV-Vis Data (Hypothetical)
| Isomer | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Methyl Pyridazine-3-carboxylate | ~250, ~300 | Varies |
| This compound | ~260, ~315 | Varies |
Note: The π-π transitions are sensitive to the substitution pattern, allowing for differentiation.*[15][16]
Caption: A multi-technique approach for definitive isomer characterization.
Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. While isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can sometimes differ between isomers, providing additional structural clues.[17][18]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform MS/MS on the protonated molecular ion ([M+H]⁺).
-
Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.
Expected Mass Spectrometry Results
For methyl pyridazine-3-carboxylate and this compound (C₆H₆N₂O₂), the expected exact mass of the protonated molecule ([M+H]⁺) is approximately 139.0502. The fragmentation patterns may show subtle differences in the relative abundances of fragment ions due to the different stabilities of the precursor ions and their fragments. For example, the loss of the methoxy group (•OCH₃) or the entire ester group may have different propensities depending on the isomer.[19]
Conclusion
The unambiguous differentiation of isomeric pyridazine carboxylates is a critical task in chemical research and development. A multi-technique spectroscopic approach, with NMR spectroscopy as the cornerstone, provides the necessary data for definitive structural assignment. By carefully analyzing the subtle yet significant differences in their ¹H and ¹³C NMR spectra, complemented by data from IR, UV-Vis, and mass spectrometry, researchers can confidently identify and characterize these important molecules. This guide provides the foundational knowledge and practical protocols to navigate the challenges of isomerism in this promising class of compounds.
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Duddeck, H. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(11), 861-866. [Link][4][20]
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Dennis, N., Katritzky, A. R., & Poyarlieff, I. G. (1979). An analysis of the ¹³C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1883-1887. [Link][8]
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Yoshida, S., & Asai, M. (1959). Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 7(2), 162-168. [Link][12][13]
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Gîlcă, I., Dumitru, F., Bărbuceanu, F., Almajan, G. L., Drăghici, C., & Bîcu, E. (2022). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 27(23), 8345. [Link][11]
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Abraham, R. J., & Reid, M. (2000). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310. [Link][5]
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Yoshida, S., & Asai, M. (1959). Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. J-Stage, 7(2), 162-168. [Link][13]
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Daoui, S., Direkel, Ş., Ibrahim, M. M., Tüzün, B., Chelfi, T., Al-Ghorbani, M., ... & El Karbane, M. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6788. [Link][21]
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ResearchGate. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Retrieved from [Link][20]
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ResearchGate. (n.d.). Physical Properties of Pyridazines. Retrieved from [Link][22]
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Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link][10]
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Kole, M., Lee, J. C., & Mirkin, C. A. (2022). Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase. Journal of the American Chemical Society, 144(49), 22437-22442. [Link][15][16]
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Rayner, P. J., Tickner, B. J., & Duckett, S. B. (2021). Steric and electronic effects on the ¹H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance, 2(2), 1187-1196. [Link][23]
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Samir, K., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2020). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Atmospheric Pollution Research, 11(11), 1957-1964. [Link][14]
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Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link][24]
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Breda, S., & Reva, I. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link][25]
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Kole, M., Lee, J. C., & Mirkin, C. A. (2022). Photo-DAC: Light-Driven Ambient-Temperature Direct Air Capture by a Photobase. American Chemical Society. [Link][16]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3596-3605. [Link][2]
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Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1974). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(8), 31-43. [Link][17]
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Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Health Science, 50(4), 349-358. [Link][27]
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Kumar, A., Sharma, S., & Chib, R. (2021). Exploring Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Current Drug Discovery Technologies, 18(4), 486-508. [Link][3]
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Christie, W. W. (1987). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. Journal of the American Oil Chemists' Society, 64(8), 1149-1157. [Link][19]
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For drug development professionals, the selection of a core heterocyclic scaffold is a critical decision point that dictates the future trajectory of a research program. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide focuses on the biological evaluation of the pyridazine-4-carboxylate scaffold, using the readily available Methyl Pyridazine-4-carboxylate as a key synthetic starting point.
We will objectively compare the potential of the pyridazine core against related nitrogenous heterocycles, such as pyrimidines and pyrazines. This document is designed not merely as a set of instructions, but as a strategic manual, explaining the causality behind experimental choices and providing the detailed protocols necessary for rigorous, reproducible evaluation.
The Strategic Importance of the Pyridazine Scaffold
The pyridazine ring's unique electronic properties, stemming from its adjacent nitrogen atoms, make it an attractive scaffold for designing novel therapeutics.[5] This arrangement creates a π-deficient system that influences the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and metal chelation.[6] Numerous studies have demonstrated that functionalization of the pyridazine core can lead to potent and selective inhibitors of key biological targets. For instance, pyridazinone derivatives have emerged as powerful anti-inflammatory agents by selectively inhibiting COX-2, offering a better gastric safety profile than traditional NSAIDs.[7] In oncology, pyridazine-containing compounds have been developed as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][8]
This guide will provide the framework to systematically explore derivatives of this compound and benchmark their performance against other heterocyclic systems.
Comparative Biological Evaluation Workflow
The following workflow provides a logical sequence for screening a library of newly synthesized compounds derived from this compound against other heterocyclic analogs.
Caption: High-level workflow for comparative biological evaluation.
Part 1: In Vitro Cytotoxicity Assessment (Anticancer Potential)
The initial step in evaluating any new chemical entity for anticancer potential is to assess its general cytotoxicity against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[9][10]
Illustrative Data: Cytotoxicity Comparison
The following table presents hypothetical data comparing a representative pyridazine derivative (derived from this compound) with a related pyrimidine analog. This illustrates how data should be structured for clear comparison.
| Compound ID | Scaffold | Cancer Cell Line | IC₅₀ (µM) [a] |
| PZ-001 | Pyridazine | A549 (Lung Carcinoma) | 15.2 |
| PY-001 | Pyrimidine | A549 (Lung Carcinoma) | 28.5 |
| PZ-001 | Pyridazine | MCF-7 (Breast Adenocarcinoma) | 9.8 |
| PY-001 | Pyrimidine | MCF-7 (Breast Adenocarcinoma) | 18.1 |
| Doxorubicin | (Control) | A549 (Lung Carcinoma) | 0.8 |
| Doxorubicin | (Control) | MCF-7 (Breast Adenocarcinoma) | 0.5 |
[a] IC₅₀ (half maximal inhibitory concentration) values are hypothetical and for illustrative purposes only.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for determining the cytotoxic effects of test compounds.
1. Reagent Preparation:
- MTT Solution: Prepare a 5 mg/mL stock solution of Thiazolyl Blue Tetrazolium Bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize through a 0.2 µm filter and store at -20°C, protected from light.[11]
- Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl. Alternatively, Dimethyl Sulfoxide (DMSO) can be used.[6]
- Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
2. Cell Seeding:
- Culture cancer cell lines (e.g., A549, MCF-7) to ~80% confluency.
- Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
3. Compound Treatment:
- Prepare stock solutions of your test compounds (e.g., pyridazine and pyrimidine derivatives) in sterile DMSO (typically 10 mM).
- Perform serial dilutions of the stock solutions in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only).
- Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
4. MTT Assay Execution:
- After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[11]
- Incubate for another 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
- Add 150 µL of the solubilization solution (DMSO or SDS solution) to each well to dissolve the formazan crystals.[6]
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Subtract the average absorbance of the "blank" wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 2: Antimicrobial Activity Assessment
Pyridazine derivatives have shown notable activity against various bacterial and fungal strains.[12][13] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Illustrative Data: Antimicrobial Activity (MIC)
| Compound ID | Scaffold | Organism | MIC (µg/mL) [a] |
| PZ-002 | Pyridazine | Staphylococcus aureus (ATCC 29213) | 16 |
| PY-002 | Pyrimidine | Staphylococcus aureus (ATCC 29213) | 64 |
| PZ-002 | Pyridazine | Escherichia coli (ATCC 25922) | 32 |
| PY-002 | Pyrimidine | Escherichia coli (ATCC 25922) | >128 |
| Ciprofloxacin | (Control) | Staphylococcus aureus (ATCC 29213) | 0.5 |
| Ciprofloxacin | (Control) | Escherichia coli (ATCC 25922) | 0.25 |
[a] MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Reagent and Media Preparation:
- Media: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
- Inoculum Preparation: Pick several isolated colonies of the test organism from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[14]
2. Plate Preparation:
- Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
- Prepare 2-fold serial dilutions of the test compounds directly in the plate. Start by adding 100 µL of the highest concentration of the test compound (in CAMHB) to the first column.
- Transfer 50 µL from the first column to the second, mix well, and continue this serial dilution across the plate, discarding 50 µL from the last column of dilutions. This will leave 50 µL in each well.[16]
3. Inoculation and Incubation:
- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
- Include a growth control (wells with medium and inoculum but no drug) and a sterility control (wells with medium only).
- Seal the plates and incubate at 35-37°C for 16-20 hours.
4. Reading the MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by reading the optical density (OD) at 600 nm.[14]
Part 3: Mechanistic Assays - Targeting Pathways in Inflammation and Cancer
Once primary screening identifies active compounds, the next logical step is to investigate their mechanism of action. Based on extensive literature, pyridazine derivatives often exert their effects by modulating key signaling pathways like NF-κB (inflammation) and VEGFR-2 (cancer angiogenesis).[2][17]
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammation, inducing the expression of pro-inflammatory cytokines.[12][17] Its activation is a hallmark of many inflammatory diseases.
Caption: Inhibition of the canonical NF-κB signaling pathway.
A potential assay to investigate this is a COX-2 Inhibition Assay , as COX-2 is a downstream target of NF-κB signaling.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a reliable method for identifying direct COX-2 inhibitors.[8][18]
1. Reagent Preparation:
- Assay Buffer: Typically a Tris-HCl buffer, pH 8.0.
- COX-2 Enzyme: Recombinant human COX-2. Reconstitute as per supplier instructions and keep on ice.
- Heme Cofactor: Prepare in assay buffer.
- Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.
- Fluorometric Probe: (e.g., Amplex Red). Prepare a stock solution in DMSO.
- Inhibitor Control: A known COX-2 inhibitor like Celecoxib.
2. Assay Procedure:
- In a 96-well black opaque plate, add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of your test compound (or control) to the appropriate wells.[8]
- Add 10 µL of diluted COX-2 enzyme to all wells except the "background" control.
- Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[8]
- Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.
- Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
3. Data Analysis:
- Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
- Determine the percent inhibition for each test compound concentration relative to the enzyme control (no inhibitor).
- Calculate the IC₅₀ value by plotting percent inhibition versus the log of inhibitor concentration.
Anticancer Mechanism: Inhibition of VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that, upon binding with VEGF, triggers downstream pathways (like PI3K/Akt and MAPK) that promote endothelial cell proliferation and survival, crucial for tumor angiogenesis.[2][19]
Caption: Inhibition of the VEGFR-2 signaling cascade.
An in vitro VEGFR-2 kinase assay can directly measure the ability of a compound to inhibit the phosphorylation activity of the receptor, providing strong evidence for its mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological evaluation of the pyridazine-4-carboxylate scaffold, using this compound as a versatile starting point for chemical synthesis. By employing the detailed protocols for cytotoxicity, antimicrobial screening, and mechanistic assays, researchers can systematically assess the therapeutic potential of novel pyridazine derivatives. The comparative approach, benchmarking against other heterocyclic systems like pyrimidines, is crucial for establishing the unique advantages of the pyridazine core.
The illustrative data and pathway diagrams serve as a template for organizing and interpreting experimental results. A rigorous application of these methods will enable the identification of promising lead candidates and elucidate the structure-activity relationships that govern their biological effects, paving the way for the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies Against Pyridazine Derivatives
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the realm of small-molecule drug development, particularly with heterocyclic compounds like pyridazine derivatives, ensuring that an antibody binds exclusively to its intended target is a critical step in the validation of immunoassays. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies raised against pyridazine derivatives, grounded in scientific integrity and practical, field-proven insights.
The Significance of Pyridazine Derivatives and Antibody Specificity
Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The development of antibodies specific to these small molecules is crucial for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and diagnostic assays.
Designing a Robust Cross-Reactivity Study: The "Why" Behind the "How"
A well-designed cross-reactivity study provides a comprehensive profile of an antibody's binding specificity. The core principle is to challenge the antibody with a panel of compounds that are structurally similar to the target analyte.
Selection of Cross-Reactants: A Structurally-Informed Approach
The choice of compounds for the cross-reactivity panel is the most critical aspect of the study design. The selection should not be arbitrary but based on a thorough understanding of the target molecule's structure and potential metabolic pathways. For an antibody raised against a fictional pyridazine derivative, "Pyridazine-X," the panel should include:
-
The Parent Pyridazine Ring: To assess binding to the core scaffold.
-
Precursors and Synthetic Intermediates: To ensure the antibody is specific to the final product.
-
Known Metabolites: To determine if the antibody can differentiate between the active drug and its breakdown products.
-
Structurally Similar Drugs or Analogs: This is crucial for assays intended for use in complex biological matrices where other medications may be present. For pyridazine, this could include other diazines like pyrimidine and pyrazine.[5]
-
Compounds with Minor Structural Modifications: This helps to map the epitope recognized by the antibody. For example, altering a substituent on the pyridazine ring can reveal its importance for antibody binding.
Below is a visual representation of Pyridazine-X and a selection of potential cross-reactants.
Caption: Selection of structurally related compounds for cross-reactivity testing of an anti-Pyridazine-X antibody.
Comparative Methodologies for Cross-Reactivity Assessment
Two powerful techniques for quantifying antibody cross-reactivity are Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA: The Workhorse of Immunoassays
Competitive ELISA is a robust and widely used method for determining the specificity of antibodies against small molecules.[6][7] The principle lies in the competition between the target analyte (in this case, Pyridazine-X) and a potential cross-reactant for a limited number of antibody binding sites.
Experimental Workflow: A Step-by-Step Protocol
Caption: A simplified workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Antibody Coating: Microtiter plates are coated with the anti-pyridazine-X antibody. The antibody adsorbs to the plastic surface, providing a solid phase for the assay.
-
Blocking: Any remaining protein-binding sites on the plate are blocked using an irrelevant protein solution (e.g., Bovine Serum Albumin or casein) to prevent non-specific binding of subsequent reagents.[6]
-
Competitive Reaction: A fixed concentration of enzyme-conjugated Pyridazine-X is mixed with varying concentrations of either unlabeled Pyridazine-X (for the standard curve) or the potential cross-reacting compounds. This mixture is then added to the antibody-coated wells.
-
Incubation: During incubation, the unlabeled analyte and the enzyme-conjugated analyte compete for binding to the immobilized antibodies.
-
Washing: The wells are washed to remove any unbound material.
-
Signal Development: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled analyte in the sample.[7]
Data Analysis and Interpretation
The results are analyzed by plotting a standard curve of absorbance versus the concentration of unlabeled Pyridazine-X. The concentration of each potential cross-reactant that causes 50% inhibition of the maximum signal (IC50) is then determined from this curve.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Pyridazine-X / IC50 of Cross-Reactant) x 100
Hypothetical Data for Anti-Pyridazine-X Antibody:
| Compound | IC50 (nM) | % Cross-Reactivity |
| Pyridazine-X | 10 | 100% |
| Parent Pyridazine | 1,000 | 1.0% |
| Pyridazinone Analog | 500 | 2.0% |
| Metabolite Y | 25 | 40.0% |
| Precursor Z | >10,000 | <0.1% |
| Pyrimidine | >10,000 | <0.1% |
| Pyrazine | >10,000 | <0.1% |
Interpretation of Results:
In this hypothetical example, the antibody shows high specificity for Pyridazine-X. It has significant cross-reactivity with Metabolite Y, which would be a critical consideration if the assay needs to distinguish between the parent drug and this metabolite. The cross-reactivity with the parent pyridazine and the pyridazinone analog is low, and negligible for the precursor and other diazines.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
SPR is a powerful biophysical technique that allows for the real-time, label-free analysis of molecular interactions.[8][9] It provides detailed kinetic information (association and dissociation rates) in addition to affinity data, offering a more comprehensive understanding of cross-reactivity.[10]
Experimental Workflow: Principles of SPR
Caption: The fundamental steps of an SPR experiment for analyzing antibody-small molecule interactions.
Detailed Protocol:
-
Ligand Immobilization: The anti-pyridazine-X antibody is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the potential cross-reactant is injected and flows over the sensor surface.
-
Binding Measurement: As the analyte binds to the immobilized antibody, the mass on the sensor surface increases, causing a change in the refractive index. This change is detected in real-time and plotted as a sensorgram.
-
Dissociation Measurement: After the injection, a buffer flows over the surface, and the dissociation of the analyte from the antibody is monitored.
-
Data Analysis: The binding curves are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Comparative Data Analysis
By comparing the KD values for the target analyte and the potential cross-reactants, a quantitative measure of cross-reactivity can be obtained. A lower KD value indicates a higher binding affinity.
Hypothetical SPR Data for Anti-Pyridazine-X Antibody:
| Compound | KD (M) | Relative Affinity vs. Pyridazine-X |
| Pyridazine-X | 1 x 10⁻⁸ | 1 |
| Parent Pyridazine | 1 x 10⁻⁵ | 1,000-fold lower |
| Pyridazinone Analog | 5 x 10⁻⁶ | 500-fold lower |
| Metabolite Y | 2.5 x 10⁻⁸ | 2.5-fold lower |
| Precursor Z | No Binding Detected | - |
| Pyrimidine | No Binding Detected | - |
| Pyrazine | No Binding Detected | - |
Interpretation of Results:
The SPR data corroborates the findings from the competitive ELISA, demonstrating high affinity for Pyridazine-X and significant binding to Metabolite Y. The quantitative nature of SPR provides a more nuanced understanding of the binding kinetics, which can be invaluable for lead optimization in drug development.
Conclusion: A Multi-Faceted Approach to Ensuring Specificity
Both Competitive ELISA and Surface Plasmon Resonance are powerful tools for assessing the cross-reactivity of antibodies against pyridazine derivatives.
-
Competitive ELISA is a cost-effective, high-throughput method that is well-suited for screening large panels of compounds. It provides a clear, quantitative measure of cross-reactivity that is readily interpretable.
-
Surface Plasmon Resonance offers a more detailed, real-time analysis of binding kinetics and affinity. While lower in throughput, the depth of information it provides is invaluable for in-depth characterization and for understanding the nuances of antibody-antigen interactions.
For a comprehensive validation of an antibody raised against a pyridazine derivative, a tiered approach is recommended. Initial screening of a broad panel of potential cross-reactants can be efficiently performed using competitive ELISA. Compounds that exhibit significant cross-reactivity can then be further characterized using SPR to gain a deeper understanding of their binding kinetics. By employing these complementary methodologies, researchers can confidently establish the specificity of their antibodies, ensuring the accuracy and reliability of their immunoassays in the development of novel pyridazine-based therapeutics and diagnostics.
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A Comparative Guide to the Synthesis of Methyl Pyridazine-4-carboxylate for Research and Development
Introduction
Methyl Pyridazine-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1] Its pyridazine core, an aromatic six-membered ring with two adjacent nitrogen atoms, imparts unique electronic properties and hydrogen bonding capabilities, making it a sought-after scaffold in the design of novel therapeutic agents and functional materials.[1] Given its importance, the development of efficient, scalable, and reliable synthetic routes is a critical endeavor for researchers in both academic and industrial settings.
This guide provides an in-depth validation and comparison of two distinct synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, offer field-proven insights into experimental choices, and present a clear, data-driven comparison to empower chemists to select the optimal route for their specific application. Every protocol is designed as a self-validating system, complete with expected outcomes and characterization data.
Route 1: The Classical Hetero-Diels-Alder Approach
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis, prized for its ability to form six-membered rings with high stereochemical control.[2] In heterocyclic chemistry, the hetero-Diels-Alder variant, where one or more atoms in the diene or dienophile is a heteroatom, provides a powerful entry to aromatic systems like pyridazines.[3][4]
Conceptual Overview & Mechanistic Insights
This strategy involves a [4+2] cycloaddition between a 1,2-diaza-1,3-diene and a suitable dienophile to construct the core pyridazine ring.[4] Subsequent oxidation of the resulting tetrahydropyridazine intermediate yields the aromatic pyridazine system.[4] The choice of dienophile is critical for installing the desired carboxylate functionality at the 4-position.
An inverse-electron-demand Diels-Alder (IEDDA) reaction is often employed for pyridazine synthesis.[5][6] In this scenario, an electron-deficient diene (like a 1,2,4,5-tetrazine) reacts with an electron-rich dienophile.[5][6] This approach offers excellent regioselectivity and proceeds under mild conditions.[6]
Experimental Protocol: Hetero-Diels-Alder Synthesis
This protocol is adapted from established methodologies for pyridazine synthesis.[3][4]
Step 1: [4+2] Cycloaddition
-
To a solution of a suitable 1,2-diaza-1,3-diene (1.0 eq) in a dry, inert solvent such as toluene or dioxane, add the dienophile, methyl acrylate (1.2 eq).
-
Heat the reaction mixture under reflux (temperature will vary depending on the specific diene) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Step 2: Oxidation to this compound
-
Dissolve the crude cycloadduct from Step 1 in glacial acetic acid.
-
Add an oxidizing agent, such as bromine (2.0 eq) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), portion-wise while maintaining the temperature below 30°C.
-
Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it into an ice-cold solution of sodium thiosulfate (if bromine was used) or sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow for Hetero-Diels-Alder Synthesis
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A Comparative Guide to the In-Silico Evaluation of Pyridazine-Based Kinase Inhibitors
This guide provides a comprehensive comparison of pyridazine-based inhibitors targeting key protein kinases implicated in cancer progression. We will delve into the rationale behind experimental design in molecular docking studies, present a detailed protocol for a comparative docking workflow, and analyze the resulting data to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of kinase inhibitor discovery.
Introduction: The Emerging Role of Pyridazine Scaffolds in Kinase Inhibition
The pyridazine ring system has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its weakly basic nature, high dipole moment, and capacity for robust hydrogen bonding make it an attractive scaffold for designing potent and selective enzyme inhibitors.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3]
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[4] The pyridazine core has been successfully incorporated into numerous kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Glycogen Synthase Kinase-3β (GSK-3β).[2][5][6]
Computational methods, particularly molecular docking, are indispensable tools in the rational design of kinase inhibitors.[4][7] Docking simulations predict the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the key molecular interactions that stabilize the complex.[4] This guide will focus on a comparative docking study of a hypothetical series of pyridazine-based inhibitors against VEGFR-2, a key mediator of angiogenesis in tumors.[2]
The "Why": Rationale for a Comparative Docking Approach
A comparative docking study of a series of analogs against a single target offers several advantages over isolated docking experiments:
-
Elucidation of Structure-Activity Relationships (SAR): By systematically modifying the substituents on the pyridazine core and comparing their docking scores and binding modes, we can infer which chemical modifications are likely to enhance or diminish inhibitory activity. This is a cornerstone of lead optimization.[8][9]
-
Identification of Key Binding Interactions: This approach allows for the consistent identification of crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are essential for potent inhibition.
-
Validation of the Docking Protocol: Comparing the docking results of a known active inhibitor with its inactive or less active analogs helps to validate the chosen docking protocol and scoring function.
-
Rational Design of Novel Inhibitors: The insights gained from a comparative study provide a clear roadmap for the design of new, more potent, and selective inhibitors.
Experimental Methodology: A Validated Docking Workflow
The following protocol outlines a detailed, step-by-step methodology for a comparative molecular docking study. This workflow is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.
Target Protein Preparation
-
Selection and Retrieval: The X-ray crystal structure of the target protein, VEGFR-2, in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JPS.[10][11] The presence of a co-crystallized ligand is crucial for defining the binding site and for validating the docking protocol.
-
Protein Clean-up: The protein structure is prepared by removing water molecules, co-factors, and any non-essential ions. Hydrogens are added, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
Active Site Definition: The binding site is defined based on the location of the co-crystallized ligand. A grid box is generated around the active site to define the search space for the docking algorithm.
Ligand Preparation
-
Ligand Set Selection: A series of pyridazine-based inhibitors with varying substituents is selected. This set should ideally include a known active compound to serve as a reference.
-
2D to 3D Conversion: The 2D structures of the ligands are sketched and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain low-energy, stable conformations. This step is critical for ensuring that the ligand geometries are realistic.
Molecular Docking Simulation
-
Software Selection: A well-validated docking program is chosen. For this guide, we will use AutoDock Vina, a widely used and freely available software.
-
Docking Protocol: The prepared ligands are docked into the defined active site of the prepared VEGFR-2 protein structure. The docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search, are set to ensure a thorough exploration of the conformational space.
-
Pose Selection and Scoring: The docking program will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked pose for each ligand is selected for further analysis.
Workflow Visualization
The overall experimental workflow can be visualized as follows:
Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazine derivatives.
Conclusion and Future Directions
This guide has demonstrated the power of comparative molecular docking studies in the rational design of pyridazine-based kinase inhibitors. By systematically evaluating a series of compounds, we can gain a deep understanding of the SAR and identify key molecular interactions that drive potency and selectivity. The insights gleaned from such studies are invaluable for guiding the synthesis of novel, more effective drug candidates.
Future work should focus on expanding the library of pyridazine derivatives and exploring their activity against a panel of related kinases to assess selectivity. Furthermore, the predictions from these in-silico studies must be validated through in-vitro and in-vivo experiments to confirm their biological activity.
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- The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.
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A Comparative Guide to Establishing the Purity of Methyl Pyridazine-4-carboxylate by Analytical Methods
A multifaceted analytical approach is often essential to provide irrefutable evidence of a compound's purity.[4] This guide will focus on the most prevalent and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment, especially for non-volatile compounds.[4] Its high resolving power allows for the separation of the main compound from closely related impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like Methyl Pyridazine-4-carboxylate, a reverse-phase C18 column is typically effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. Detection is commonly achieved using a UV detector set at a wavelength where the pyridazine ring exhibits strong absorbance.
Experimental Protocol: Reverse-Phase HPLC for this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B[4]
-
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Detection Wavelength: 254 nm (or a wavelength optimized for the chromophore)[4]
-
Injection Volume: 10 µL[4]
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute this to a working concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Purity Calculation: Purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.[4]
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative and quantitative information, with the mass spectrometer offering definitive identification of separated components.
Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Experimental Protocol: GC-MS for this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or ZB-5MS) is often suitable for heterocyclic compounds.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Purity Calculation: Similar to HPLC, purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.
Caption: GC-MS workflow for purity and identity confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination, offering several advantages over chromatographic techniques.[6] It is a universal detector and provides a versatile and orthogonal means of purity evaluation.[7]
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a certified internal standard of known purity and concentration. The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.
Experimental Protocol: ¹H qNMR for this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity that has a simple spectrum and resonances that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Use quantitative acquisition parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Caption: Logical flow of the qNMR purity determination process.
Comparison of Analytical Methods
| Method | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution for complex mixtures; well-established and widely available.[7] | Requires a suitable chromophore for UV detection; relative purity unless a certified reference standard is used. |
| GC-MS | Separation based on volatility, followed by mass-based detection | Provides structural information for impurity identification; high sensitivity. | Limited to volatile and thermally stable compounds; potential for on-column degradation. |
| qNMR | Proportionality of signal integral to the number of nuclei | Absolute quantification without a specific reference standard for the analyte; non-destructive.[6] | Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.[4] |
Conclusion
Establishing the purity of this compound requires a thoughtful and often multi-technique approach. While HPLC is a robust method for routine purity checks, providing a percentage purity based on peak area, qNMR offers the advantage of absolute purity determination without the need for a specific reference standard of the analyte itself.[6][7] GC-MS serves as an excellent complementary technique for identifying volatile impurities and providing structural confirmation. For regulatory submissions and in-depth characterization, a combination of these methods provides the most comprehensive and trustworthy assessment of purity, ensuring the integrity of subsequent research and development activities.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
-
Hoye, T. R., et al. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols. Available at: [Link]
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PubChem. This compound. Available at: [Link]
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Gadek, T. R., & Shaffer, P. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D. Available at: [Link]
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MOLBASE. This compound. Available at: [Link]
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Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Available at: [Link]
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PubChemLite. This compound. Available at: [Link]
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ChemUniverse. This compound. Available at: [Link]
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Allschoolabs. Pyridazine-4-carboxylic acid. Available at: [Link]
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El-Faham, A., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]
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- Pinto, D. C. G. A., et al. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research.
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Bieliauskas, S., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]
- Almehizia, A. A., et al. (2022). Synthesis and pharmacological evaluations of novel pyrazolo pyridazine derivatives. Journal of the Chinese Chemical Society.
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A Comparative Guide to the Inter-Laboratory Validation of an Assay for Methyl Pyridazine-4-carboxylate
This guide provides an in-depth, objective comparison of methodologies for the inter-laboratory validation of an analytical assay for Methyl Pyridazine-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and transferable analytical method.
Introduction: The Critical Role of Inter-Laboratory Validation
This compound (C₆H₆N₂O₂) is a heterocyclic organic compound with a molecular weight of 138.12 g/mol .[1] Its pyridazine core is a common scaffold in medicinal chemistry, making it a relevant molecule in pharmaceutical research and development.[2][3][4] The quantification of this and similar molecules is a cornerstone of quality control, stability testing, and pharmacokinetic studies.
An analytical method, however well-developed in a single laboratory, is not truly robust until it has been successfully transferred and validated between different laboratories. This process, known as inter-laboratory validation, is the ultimate test of a method's reproducibility and reliability.[5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on ensuring that analytical procedures are fit for their intended purpose, a principle detailed in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10][11] The recently updated ICH Q2(R2) guideline, in particular, provides a comprehensive framework for validating analytical procedures, forming the basis of the principles discussed herein.[12][13][14][15]
The objective of inter-laboratory validation is to demonstrate that an analytical procedure will produce consistent, reliable, and accurate results regardless of the testing site, personnel, or equipment.[16] This guide will detail the validation of a High-Performance Liquid Chromatography (HPLC) assay for this compound, providing a framework that is both scientifically sound and compliant with global regulatory expectations.
The Regulatory Framework: Harmonizing Validation Practices
The validation of analytical procedures is governed by a harmonized set of guidelines to ensure global consistency in drug development.[17] The primary document is the ICH Q2(R2) guideline, "Validation of Analytical Procedures," which outlines the performance characteristics that must be evaluated.[6][13][14]
Key validation parameters relevant to inter-laboratory transfer include:
-
Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is assessed at three levels:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.[18][19]
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, analysts, or equipment.[5][20][21]
-
Reproducibility: The precision between different laboratories, which is the core of an inter-laboratory validation study.[5][18]
-
-
Accuracy: The closeness of the test results to the true value.[22][23]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[20][22][24][25]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or excipients.[12][26]
The following workflow illustrates the logical progression of an inter-laboratory validation study, from initial planning to final assessment.
Caption: Workflow for Inter-Laboratory Method Validation.
Comparative Analytical Methodologies
While this guide focuses on an HPLC-UV assay, the choice of analytical technique depends on the physicochemical properties of this compound and the specific requirements of the analysis.
| Method | Principle | Advantages for this compound | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, detection via UV absorbance. | High resolution, widely available, suitable for non-volatile compounds. Excellent for quantitative assays.[27] | Requires a UV chromophore (present in the pyridazine ring). May have lower sensitivity than MS. |
| GC-MS | Separation based on boiling point and volatility; detection by mass spectrometry. | High sensitivity, provides structural information about impurities.[27] | Not suitable for thermally labile compounds. This compound may require derivatization. |
| LC-MS | Combines HPLC separation with mass spectrometry detection. | High sensitivity and specificity. Ideal for bioanalytical assays with complex matrices. | Higher cost and complexity compared to HPLC-UV. |
| qNMR | Quantitative Nuclear Magnetic Resonance Spectroscopy. | Primary analytical method; does not require a reference standard of the same compound. Provides structural confirmation. | Lower sensitivity than chromatographic methods. Requires specialized equipment and expertise. |
For routine quality control and release testing, HPLC-UV represents the most balanced approach, offering a combination of robustness, precision, and cost-effectiveness, making it the ideal candidate for inter-laboratory validation.
Inter-Laboratory Validation Protocol: An HPLC Assay Example
This section provides a detailed, self-validating protocol for an inter-laboratory study. The causality behind each step is explained to ensure scientific integrity.
Objective
To validate the reproducibility, intermediate precision, and accuracy of the HPLC method for the quantification of this compound across two independent laboratories (Originating Lab A and Receiving Lab B).
Proposed HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Standard Concentration: 0.1 mg/mL in mobile phase
Experimental Design & Rationale
The design ensures that sources of variability are systematically evaluated. A single, homogenous batch of this compound drug substance is used for all analyses to eliminate batch-to-batch variability as a confounding factor.
Caption: Relationship Between Precision Levels.
Step-by-Step Protocol:
-
Protocol Distribution & Training:
-
Action: The originating lab (Lab A) distributes the finalized validation protocol to the receiving lab (Lab B). A teleconference or in-person meeting is held to review the protocol and address any questions.
-
Causality: Ensures both laboratories have an identical understanding of the procedure, minimizing deviations due to misinterpretation.
-
-
Material Transfer:
-
Action: Lab A ships the following to Lab B:
-
One homogenous batch of this compound drug substance.
-
Qualified reference standard of this compound.
-
Critical reagents (if any).
-
-
Causality: Using the same batch of material and the same reference standard is paramount to ensuring that any observed differences are due to method performance, not sample variability.[16]
-
-
System Suitability Testing (SST):
-
Action (Both Labs): Before any sample analysis, perform five replicate injections of the 0.1 mg/mL standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 1.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Causality: SST confirms that the chromatographic system is functioning correctly on the day of analysis, providing confidence that the subsequent data will be reliable.[28]
-
-
Reproducibility Assessment (Inter-Laboratory):
-
Action (Both Labs): Each lab will have one analyst prepare and analyze six independent samples from the same drug substance batch at 100% of the target concentration (0.1 mg/mL).
-
Causality: This is the core of the study. By having two labs analyze identical samples, the degree of agreement (or disagreement) between them can be statistically quantified, directly measuring the method's reproducibility.[29]
-
-
Intermediate Precision Assessment (Intra-Laboratory):
-
Action (Lab B Only): A second analyst, on a different day and using a different (but equivalent) HPLC system, will prepare and analyze another six independent samples from the same batch.
-
Causality: This demonstrates the method's capability to produce consistent results within a single lab despite common variations, a key component of ruggedness.[20][21][28]
-
-
Accuracy Assessment:
-
Action (Both Labs): Perform a recovery study by spiking a placebo blend with the this compound reference standard at three concentration levels: 80%, 100%, and 120% of the target concentration. Prepare three samples at each level.
-
Causality: Accuracy demonstrates that the method can correctly quantify the analyte without interference from the matrix (excipients), ensuring the results are not just precise, but also true.[23][26]
-
Data Analysis and Acceptance Criteria
All quantitative data should be summarized in clear, structured tables. The results from the two laboratories are then compared statistically.
Table 1: Hypothetical Reproducibility & Intermediate Precision Results
| Parameter | Lab A (Analyst 1, Day 1, HPLC 1) | Lab B (Analyst 1, Day 1, HPLC 1) | Lab B (Analyst 2, Day 2, HPLC 2) |
| Number of Samples (n) | 6 | 6 | 6 |
| Mean Assay (% Label Claim) | 99.8% | 100.1% | 99.9% |
| Standard Deviation (SD) | 0.25 | 0.28 | 0.31 |
| RSD (Repeatability) | 0.25% | 0.28% | - |
| RSD (Intermediate Precision) | - | - | 0.31% |
Table 2: Hypothetical Accuracy (Recovery) Results for Lab B
| Spike Level | Theoretical Conc. (mg/mL) | Mean Measured Conc. (mg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 0.08 | 0.0795 | 99.4% | 0.45% |
| 100% | 0.10 | 0.1002 | 100.2% | 0.31% |
| 120% | 0.12 | 0.1192 | 99.3% | 0.38% |
Acceptance Criteria
The following criteria, based on typical industry standards for assay methods, must be met for the validation to be successful.[26][28]
-
Reproducibility:
-
The individual assay results from both labs should be within a predefined range (e.g., 98.0% - 102.0%).
-
The RSD for the 6 replicates in each lab should be ≤ 2.0%.[28]
-
A statistical comparison of the mean results (e.g., a two-sample t-test) should show no significant difference between the labs (p > 0.05).
-
-
Intermediate Precision:
-
The overall RSD for all 12 samples analyzed in Lab B (by two analysts on two days) should be ≤ 2.0%.
-
-
Accuracy:
-
The mean percent recovery at each level should be within 98.0% to 102.0%.
-
Conclusion
The inter-laboratory validation of an analytical method is a rigorous but essential process that underpins the reliability of data throughout the drug development lifecycle. By following a structured protocol grounded in regulatory principles like those in ICH Q2(R2), and by understanding the scientific rationale behind each step, organizations can ensure their analytical methods are robust, transferable, and fit for purpose.[6][13][14] This guide provides a comprehensive framework for validating an HPLC assay for this compound, emphasizing the importance of statistical analysis, predefined acceptance criteria, and a collaborative approach between laboratories to achieve a successful method transfer.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
-
EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Available at: [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Available at: [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]
-
Method Validation and Robustness. LCGC International. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]
-
Bioanalytical method validation emea. Slideshare. Available at: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Available at: [Link]
-
Robustness/ruggedness tests in method validation. Vrije Universiteit Brussel. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]
-
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The Pyridazine Scaffold: A Comparative Guide to In Vitro and In Vivo Efficacy in Oncology
The journey of a drug candidate from a laboratory curiosity to a potential therapeutic is a rigorous path paved with extensive testing and validation. For medicinal chemists and drug development professionals, the pyridazine nucleus represents a "privileged structure," a molecular scaffold that has repeatedly demonstrated potent biological activity across various therapeutic areas, most notably in oncology.[1][2] This guide provides an in-depth comparison of the methodologies and data interpretation involved in assessing the in vitro and in vivo efficacy of pyridazine-based anticancer drug candidates, offering field-proven insights into translating benchtop results into preclinical success.
The Crucial Leap: From Cell Culture to Living Systems
The fundamental challenge in drug development is ensuring that a compound's promising activity in a controlled in vitro environment translates to meaningful efficacy within a complex, living biological system (in vivo). A candidate may potently kill cancer cells in a dish but fail in vivo due to poor absorption, rapid metabolism, inability to reach the tumor, or unforeseen toxicity. Therefore, a carefully designed experimental cascade, starting with robust in vitro assays and progressing to validated in vivo models, is paramount.
This guide will dissect this progression, using pyridazine-based kinase inhibitors as a central example, as this is a major area of investigation for this scaffold.[3][4][5]
Caption: High-level drug discovery workflow from in vitro screening to in vivo validation.
Part 1: In Vitro Efficacy – Quantifying Potency and Mechanism
In vitro studies are the foundational step, designed to rapidly assess a compound's biological activity against a specific target or cell line. The primary goals are to determine potency (how much of the drug is needed), mechanism of action (how it works), and initial selectivity.
Core Technique 1: Cell Viability Assays
The most common initial screen is a cytotoxicity or cell viability assay. The principle is to measure the dose-dependent effect of a drug candidate on the proliferation of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable method.[6][7]
Causality Behind Experimental Choices:
-
Why MTT? It's a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be quantified. This provides a robust proxy for cell viability.[6]
-
Choice of Cell Lines: Using multiple cell lines is critical. For instance, testing against HCT-116 (colon cancer) and MCF-7 (breast cancer) can reveal if a compound has broad-spectrum activity or is specific to a certain cancer type.[3] Including a "normal" cell line (e.g., HEK293) is crucial for assessing selectivity and potential toxicity to non-cancerous cells.[8][9]
Caption: Step-by-step experimental workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyridazine drug candidates in the appropriate medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Formazan Formation: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Core Technique 2: Target-Based Assays (Kinase Inhibition)
Many pyridazine derivatives function as kinase inhibitors, targeting enzymes like VEGFR, EGFR, or CDK-2 that are crucial for cancer cell growth and proliferation.[3][10][11]
Causality Behind Experimental Choices:
-
Why a Target-Based Assay? A cell viability assay shows that a compound kills cells, but not how. A kinase inhibition assay directly measures the compound's ability to block its intended molecular target. This confirms the mechanism of action and is essential for rational drug design.
-
Assay Format: Various formats exist, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzymatic assays that measure the phosphorylation of a substrate. The choice depends on the specific kinase and available resources. For example, an in vitro VEGFR enzyme inhibition assay was used to confirm the potent activity of a specific pyridazine compound, 5b.[3]
Comparative In Vitro Efficacy Data
| Compound ID | Target(s) | Cancer Cell Line(s) | In Vitro Potency (IC₅₀) | Reference |
| Compound 5b | VEGFR | HCT-116, MCF-7 | Potent cytotoxicity; 92.2% VEGFR kinase inhibition | [3] |
| Compound 13 | CSK | Jurkat (T-cell leukemia) | Potent biochemical and cellular activity | [4] |
| Compound 9e | JNK1 Pathway | NCI-60 Panel | High growth inhibition across multiple lines (e.g., 91.8% on CNS SNB-75) | [12] |
| Compound 2b | Tyrosine Kinases | MDA-MB-231 (Breast) | Significant antitumor activity | [8] |
| 2S-13 | Hsp90 (predicted) | MDA-MB-231, 4T1 (Breast) | 7.73 µM (MDA-MB-231), 8.21 µM (4T1) | [13] |
Part 2: In Vivo Efficacy – Assessing Therapeutic Potential in a Living Organism
Once a compound demonstrates high in vitro potency and a clear mechanism of action, the next critical step is to evaluate its performance in vivo. This phase assesses not only the drug's ability to inhibit tumor growth but also its pharmacokinetic properties and potential toxicity in a whole organism. The gold standard for this preclinical evaluation is the tumor xenograft model.[14]
Core Technique: Tumor Xenograft Models
Xenograft models involve implanting human cancer cells into immunocompromised mice.[14] These mice lack a functional immune system, preventing the rejection of the foreign human cells and allowing the tumor to grow.
Causality Behind Experimental Choices:
-
Why Immunocompromised Mice? Nude or SCID mice are used to prevent an immune response against the human cancer cells, which would otherwise destroy the tumor and make it impossible to study the drug's effect.[14]
-
Subcutaneous vs. Orthotopic Models: Subcutaneous models, where tumor cells are injected under the skin, are most common due to the ease of tumor implantation and measurement.[14] Orthotopic models, where cells are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad), provide a more clinically relevant microenvironment but are technically more challenging.
-
Cell-Line vs. Patient-Derived Xenografts (PDX): Cell-line derived xenografts use established, immortalized cancer cells. PDX models, which involve implanting tissue directly from a patient's tumor, are increasingly used as they better recapitulate the heterogeneity and molecular characteristics of human cancers.[14][15]
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
-
Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use 6-8 week old immunocompromised mice.
-
Cell Implantation: Harvest cancer cells from culture. Resuspend a high concentration of cells (e.g., 1-10 million cells) in 100-200 µL of a sterile PBS/Matrigel mixture. Inject the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Drug Administration: Prepare the pyridazine compound in a suitable vehicle for administration (e.g., oral gavage). Dose the treatment group according to the predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.[14]
-
Data Collection: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.
-
Study Endpoint: At the end of the study, humanely euthanize the mice. Excise, weigh, and photograph the tumors.
-
Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] × 100.
Comparative In Vivo Efficacy Data
| Compound ID | Animal Model | Dosing | In Vivo Efficacy (Result) | Reference |
| Compound 9e | Ehrlich ascites carcinoma (solid tumor) | Two dose levels | Reduction in mean tumor volume, induction of necrosis | [12] |
| Compound 2b | Lymphoma-bearing mice | Not specified | Significantly increased lifespan and reduced tumor growth | [8] |
| Thiadiazole-Pyridazine | Tumor Xenograft Models | Oral dosing | Demonstrated in vivo target engagement and activity | [16] |
| Imidazo[1,2-b]pyridazine | MKN45 and COLO205 mouse xenografts | Not specified | Exhibited antitumor action | [11] |
Bridging the Gap: Correlating In Vitro Potency with In Vivo Success
The ultimate goal is to see a strong correlation between a compound's performance in vitro and in vivo. A potent kinase inhibitor in vitro should, ideally, lead to significant tumor growth inhibition in vivo.
A compelling case study is the development of a pyridazinone-based CSK inhibitor, compound 13. This compound not only showed potent activity in biochemical and cellular assays (in vitro) but also demonstrated good metabolic stability. This favorable profile translated directly to in vivo success, where oral dosing led to extended exposure in mice and a functional response (a decrease in LCK phosphorylation) in the target tissue.[4] This highlights a critical principle: good in vitro potency is necessary, but not sufficient. It must be paired with favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to achieve in vivo efficacy.
Conversely, discrepancies are common. A compound may be highly potent in vitro but have poor oral bioavailability, preventing it from reaching the tumor at a high enough concentration to be effective.[16] This is why early ADME and pharmacokinetic studies are essential to run in parallel with efficacy models.
Conclusion
The evaluation of pyridazine drug candidates, like all novel therapeutics, is a multi-stage process that systematically builds a bridge from the controlled environment of a petri dish to the complexities of a living organism. Success relies on a deep understanding of the causality behind each experimental choice—from selecting the right cell lines and animal models to interpreting the resulting data. By combining robust in vitro cytotoxicity and target engagement assays with well-designed in vivo xenograft studies, researchers can effectively identify and advance those pyridazine compounds with the highest potential to become next-generation cancer therapies.
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A Comparative Guide to Validating the Mechanism of Action for a Novel Methyl Pyridazine-4-carboxylate Derivative as a Protein Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for validating the mechanism of action (MOA) of a novel Methyl Pyridazine-4-carboxylate derivative, hereafter designated MPC-001. Our central hypothesis is that MPC-001 functions as a selective inhibitor of "Kinase A," a hypothetical serine/threonine kinase implicated in a disease-relevant signaling pathway.
For drug development professionals, rigorously validating a compound's MOA is paramount. It moves beyond preliminary screening hits to build a robust, evidence-based case for a drug candidate's therapeutic potential and specificity.[1] This guide is structured not as a rigid template, but as a logical, multi-phase investigative workflow. We will explain the causality behind each experimental choice, compare MPC-001's performance against alternative compounds, and provide detailed, self-validating protocols. Our objective is to establish a clear chain of evidence from direct physical binding to functional cellular outcomes.
Investigative Workflow Overview
Our validation strategy is built on a three-phase approach, designed to systematically confirm the hypothesized MOA. Each phase answers a critical question, with the evidence from the preceding phase providing the foundation for the next.
Caption: A three-phase workflow for MOA validation.
Phase 1: Confirming Direct Target Engagement in a Cellular Milieu
The Core Question: Does MPC-001 physically interact with its intended target, Kinase A, within the complex environment of a living cell?
Expert Rationale: Before assessing functional activity, we must first confirm direct physical binding. While assays using purified proteins are common, they lack the physiological context of the cell, where factors like membrane permeability and off-target binding are critical.[2] Therefore, we employ the Cellular Thermal Shift Assay (CETSA), a powerful technique that measures changes in a protein's thermal stability upon ligand binding in intact cells or cell lysates.[3][4] A ligand-bound protein is stabilized, requiring a higher temperature to denature and precipitate, resulting in a measurable "thermal shift."[5]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment will determine if MPC-001 binding increases the thermal stability of Kinase A.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Comparative Data: MPC-001 vs. Vehicle Control
The primary output of a CETSA experiment is a melting curve, from which the melting temperature (Tm) — the temperature at which 50% of the protein is denatured — is derived. A positive result is a rightward shift in the curve and an increase in Tm for the drug-treated sample.
| Treatment | Apparent Melting Temp (Tm) of Kinase A | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.1 °C | - | Baseline thermal stability |
| MPC-001 (10 µM) | 58.6 °C | +6.5 °C | Strong target engagement |
| Negative Control | 52.3 °C | +0.2 °C | No significant engagement |
Protocol: CETSA for Kinase A Target Engagement
-
Cell Culture & Treatment: Seed cells (e.g., HEK293) and grow to ~80% confluency. Treat cells with 10 µM MPC-001 or Vehicle (DMSO) for 1 hour.[3]
-
Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 12 points from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[2]
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of soluble Kinase A in each sample using Western Blotting.[6][7]
-
Data Plotting: Quantify the band intensities using densitometry software. Plot the percentage of soluble Kinase A relative to the non-heated control against the temperature for both vehicle- and MPC-001-treated samples to generate melting curves.[6]
Trustworthiness: The inclusion of a vehicle control is critical to establish the baseline melting curve of Kinase A. The experiment's validity rests on the observed shift being specific to the compound treatment.
Phase 2: Quantifying In Vitro Enzymatic Inhibition
The Core Question: Does the physical binding of MPC-001 to Kinase A translate into functional inhibition of its catalytic activity?
Expert Rationale: Confirming target engagement is necessary but not sufficient. We must demonstrate that this binding has a functional consequence. An in vitro kinase activity assay provides a clean, controlled system to measure the direct inhibitory effect of our compound on the enzyme's ability to phosphorylate its substrate.[8] We will use a luminescence-based assay that quantifies the amount of ADP produced, as ADP is a universal product of kinase reactions.[9] This allows us to determine the half-maximal inhibitory concentration (IC50), a key metric of compound potency.
Key Experiment: Luminescence-Based Kinase Activity Assay
This assay measures the reduction in Kinase A activity across a range of MPC-001 concentrations.
Caption: Principle of the luminescence-based kinase assay.
Comparative Data: Potency and Selectivity of MPC-001
We will compare MPC-001 against "Competitor X" (a known selective Kinase A inhibitor) and Staurosporine (a non-selective kinase inhibitor) to benchmark its potency and selectivity.[9]
| Compound | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) | Interpretation |
| MPC-001 | 15 | 1,250 | >10,000 | Potent and selective for Kinase A |
| Competitor X | 25 | 2,500 | >10,000 | Potent and selective for Kinase A |
| Staurosporine | 5 | 10 | 20 | Potent but non-selective[9] |
Protocol: In Vitro Kinase Activity Assay
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of MPC-001, Competitor X, and Staurosporine in DMSO.[9]
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme (Kinase A, B, or C), the appropriate substrate peptide, and kinase assay buffer.
-
Inhibitor Incubation: Add the serially diluted compounds to the wells. Include "no inhibitor" (DMSO only) controls. Incubate for 10-20 minutes at room temperature to allow for compound-enzyme binding.[10]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.[9]
-
ADP Detection: Stop the kinase reaction and quantify the ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a light signal via a luciferase reaction.[9]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
Trustworthiness: Running the assay against multiple kinases (B and C) is essential to validate the selectivity of MPC-001. Staurosporine serves as a positive control to ensure the assay system is working correctly.[9]
Phase 3: Verifying Cellular Pathway Modulation
The Core Question: Is MPC-001 cell-permeable and does it engage and inhibit Kinase A in living cells to modulate its downstream signaling pathway?
Expert Rationale: Having confirmed direct binding and enzymatic inhibition, the final and most critical phase is to validate these effects in a physiological, cellular context. We will use two orthogonal methods: Western Blotting to directly measure the phosphorylation of a downstream substrate, and a Luciferase Reporter Assay to quantify the ultimate transcriptional output of the pathway.[11][12]
Hypothesized Signaling Pathway
For this guide, we will assume a simple, linear pathway where an upstream activator stimulates Kinase A, which in turn phosphorylates and activates "Substrate Y." Phosphorylated Substrate Y (p-Substrate Y) then translocates to the nucleus and activates a transcription factor, leading to the expression of a reporter gene.
Caption: Hypothesized Kinase A signaling pathway.
Key Experiment 1: Western Blot for Substrate Phosphorylation
This experiment provides direct visual evidence of pathway inhibition by measuring the level of p-Substrate Y.
Comparative Data:
| Treatment | p-Substrate Y Level (Normalized to Total Substrate Y) |
| Vehicle (No Activator) | 1.0 (Basal Level) |
| Activator + Vehicle | 8.5 |
| Activator + MPC-001 (1 µM) | 1.8 |
| Activator + Competitor X (1 µM) | 2.1 |
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal phosphorylation.[6]
-
Inhibition and Stimulation: Pre-treat cells with MPC-001, Competitor X, or Vehicle (DMSO) for 1 hour. Then, stimulate with the "Upstream Activator" for 15 minutes.
-
Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate to ensure equal loading.[6]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][13]
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for p-Substrate Y.[6]
-
Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) reagent.[6]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Substrate Y or a housekeeping protein like GAPDH.
Key Experiment 2: Luciferase Reporter Gene Assay
This experiment provides a highly sensitive, quantitative measure of the functional output of the entire signaling cascade.[12]
Comparative Data:
| Compound | EC50 in Reporter Assay (nM) |
| MPC-001 | 45 |
| Competitor X | 60 |
Protocol: Dual-Luciferase® Reporter Assay
-
Construct Design: Engineer a plasmid containing the firefly luciferase gene downstream of a promoter with response elements for the transcription factor of interest.[11]
-
Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter. The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.[11][14]
-
Treatment: Plate the transfected cells and treat with a dose range of MPC-001 or Competitor X, followed by stimulation with the "Upstream Activator."
-
Lysis and Measurement: Lyse the cells. Measure firefly luciferase activity, which corresponds to the pathway-dependent signal. Then, measure Renilla luciferase activity in the same sample.[14]
-
Data Analysis: Normalize the firefly luminescence to the Renilla luminescence for each well. Plot the normalized activity against the compound concentration to determine the EC50.[15]
Trustworthiness: The use of a dual-reporter system is crucial for reliable data, as it differentiates the specific genetic response from non-relevant influences like cytotoxicity or variations in cell number.[11]
Conclusion
This multi-phase guide outlines a rigorous and logical workflow for validating the mechanism of action of MPC-001. The collective evidence from these experiments builds a powerful, scientifically sound case:
-
CETSA confirms that MPC-001 directly binds to Kinase A in a cellular environment.
-
The in vitro kinase assay demonstrates that this binding leads to potent and selective enzymatic inhibition.
-
Western Blotting and Luciferase Reporter Assays validate that the compound is active in cells, inhibiting the downstream signaling pathway at both the substrate and transcriptional levels.
By systematically progressing through these validation stages and comparing the results to relevant alternatives, researchers can establish a high degree of confidence in the compound's hypothesized mechanism of action, providing a solid foundation for further preclinical and clinical development.
References
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways. (n.d.). BenchChem.
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- Application Notes and Protocols: Luciferase Reporter Assays for Studying Signal Transduction. (n.d.). BenchChem.
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- Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
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A Comparative Guide to Impurity Profiling of Synthesized Methyl Pyridazine-4-carboxylate
Introduction: The Critical Role of Impurity Profiling in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), the adage "the process defines the product" holds profound significance. For a molecule like Methyl Pyridazine-4-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, a thorough understanding of its impurity profile is not merely a regulatory formality but a cornerstone of its safety and efficacy evaluation. Impurities, even at trace levels, can possess undesirable toxicological properties, impact the stability of the drug substance, and alter its pharmacological activity.
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized this compound. As your Senior Application Scientist, I will navigate you through the rationale behind experimental design, from predicting potential impurities based on the synthetic route to selecting and optimizing the most appropriate analytical techniques for their detection, quantification, and structural elucidation. Our approach is grounded in the principles of scientific integrity and regulatory expectations, particularly the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Anticipating the Unseen: A Synthesis-Centric Approach to Potential Impurities
A robust impurity profiling strategy begins with a deep understanding of the synthetic pathway. A plausible and common laboratory-scale synthesis of this compound is the Fischer esterification of Pyridazine-4-carboxylic acid.[6][7] This seemingly straightforward reaction provides a clear roadmap for predicting potential process-related impurities.
Caption: Predicted impurities in the synthesis of this compound.
Based on this synthetic route, we can classify the potential organic impurities as follows, in accordance with ICH Q3A(R2) guidelines[1][2]:
-
Starting Material: Unreacted Pyridazine-4-carboxylic acid.
-
By-products: Pyridazine, which could arise from the decarboxylation of the starting material under acidic and thermal stress.
-
Intermediates: In this specific one-step synthesis, there are no stable intermediates.
-
Degradation Products: The ester functionality of this compound is susceptible to hydrolysis, reverting to the starting carboxylic acid, especially under inappropriate pH and moisture conditions. Other degradation pathways may be elucidated through forced degradation studies.[8]
-
Reagents, Ligands, and Catalysts: While the acid catalyst is typically removed during workup, trace amounts may remain as inorganic impurities.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for impurity profiling is dictated by the physicochemical properties of the analyte and its potential impurities, as well as the specific goals of the analysis (e.g., detection, quantification, identification). We will compare three orthogonal and complementary techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Applicability for this compound & Impurities | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with UV detection.[9] | Excellent for separating the polar starting material (acid) from the less polar product (ester) and non-volatile degradation products. | - Wide applicability for non-volatile and thermally labile compounds.- High resolution and sensitivity for quantitative analysis.- Robust and widely available.[10] | - Requires impurities to have a UV chromophore for detection.- Does not provide direct structural information. |
| GC-MS | Chromatographic separation based on boiling point and volatility, coupled with mass analysis. | Primarily for the analysis of volatile impurities, such as residual solvents (e.g., methanol, toluene) and potential volatile by-products like pyridazine. | - High sensitivity and selectivity for volatile compounds.- Provides structural information from mass fragmentation patterns.- Gold standard for residual solvent analysis.[11][12] | - Not suitable for non-volatile or thermally labile compounds like the starting carboxylic acid.[10]- May require derivatization for less volatile compounds.[13][14] |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[15][16][17] | Invaluable for the unambiguous structural elucidation of isolated impurities and for quantitative analysis (qNMR) without the need for reference standards of the impurities. | - Provides definitive structural information.- Can be used for both qualitative and quantitative analysis.- Non-destructive technique.[15] | - Lower sensitivity compared to chromatographic techniques.- Complex mixture analysis can be challenging without prior separation. |
Experimental Protocols
The following protocols are designed to be self-validating, providing a robust framework for the impurity profiling of this compound.
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the active ingredient from its potential process-related and degradation impurities.
1. Instrumentation and Conditions:
-
System: HPLC with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of synthesized this compound in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Rationale for Method Parameters:
-
The C18 column is chosen for its versatility in retaining and separating compounds with a range of polarities.[10]
-
A gradient elution is employed to ensure the separation of the more polar Pyridazine-4-carboxylic acid from the main component and any less polar by-products.
-
Formic acid in the mobile phase helps to achieve symmetrical peak shapes for the basic pyridazine moiety by minimizing interactions with residual silanols on the column.[18]
Protocol 2: GC-MS for Residual Solvent Analysis
This protocol is essential for identifying and quantifying volatile organic impurities, particularly residual solvents from the synthesis and purification steps.[11][12]
1. Instrumentation and Conditions:
-
System: Headspace Gas Chromatograph coupled to a Mass Spectrometer (HS-GC-MS).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or N,N-Dimethylformamide).
-
Seal the vial and sonicate to dissolve.
3. Rationale for Method Parameters:
-
Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.
-
A DB-624 column is specifically designed for the analysis of residual solvents.
-
MS detection allows for the positive identification of solvents by comparing their mass spectra to a library (e.g., NIST).[19]
Protocol 3: NMR for Structural Elucidation of Unknown Impurities
Should an unknown impurity be detected at a significant level (as per ICH guidelines[3]), isolation followed by NMR analysis is the definitive method for structural identification.[15][16][17][20]
1. Isolation:
-
Isolate the impurity of interest using preparative HPLC with a fraction collector, using a scaled-up version of the analytical HPLC method.
-
Evaporate the solvent from the collected fraction under reduced pressure.
2. NMR Analysis:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a suite of NMR spectra:
-
¹H NMR
-
¹³C NMR
-
2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
3. Rationale for the Approach:
-
¹H and ¹³C NMR provide information on the number and chemical environment of hydrogen and carbon atoms.
-
COSY reveals proton-proton coupling networks.
-
HSQC correlates directly bonded proton and carbon atoms.
-
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[21]
Workflow for Comprehensive Impurity Profiling
Caption: A systematic workflow for the impurity profiling of this compound.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The impurity profiling of a synthesized API like this compound is a multi-dimensional task that requires a strategic and orthogonal approach. No single analytical technique is sufficient to provide a complete picture of the impurity profile.
-
HPLC-UV serves as the primary workhorse for the quantification of the main component and the detection of non-volatile impurities.
-
GC-MS is indispensable for the control of residual solvents and volatile by-products, which are critical safety parameters.
-
NMR spectroscopy is the ultimate tool for the unambiguous structural elucidation of unknown impurities, providing the definitive evidence required for regulatory submissions and a thorough understanding of the product.
By integrating these techniques within a logical, science-driven workflow, researchers and drug development professionals can confidently characterize the purity of synthesized this compound, ensuring its quality, safety, and suitability for further development.
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
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A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. (2018). ResearchGate. [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. [Link]
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1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]
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Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (2016). PubMed Central. [Link]
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HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online. [Link]
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A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. (2020). Combinatorial Chemistry Review. [Link]
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A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. (2020). LCGC International. [Link]
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Salient features of the GC-MS data for the carboxylic acid fraction... (n.d.). ResearchGate. [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). GSU. [Link]
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Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. (2016). PubMed. [Link]
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Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2023). LCGC International. [Link]
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Forced degradation study. (n.d.). ResearchGate. [Link]
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GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. [Link]
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Effective esterification of carboxylic acids using (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl. (n.d.). ElectronicsAndBooks. [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]
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IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
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How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate. [Link]
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SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]
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This compound. (n.d.). PubChem. [Link]
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Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2013). ResearchGate. [Link]
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1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2006). ResearchGate. [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2011). NIH. [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (n.d.). OUCI. [Link]
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An advanced method for the determination of carboxyl methyl esterase activity using gas chromatography-chemical ionization-mass spectrometry. (2008). PubMed. [Link]
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Acids: Derivatization for GC Analysis. (n.d.). [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
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Pyridazine-4-carboxylic Acid. (n.d.). PubChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl Pyridazine-4-carboxylate
This document provides essential, step-by-step guidance for the safe handling and compliant disposal of Methyl Pyridazine-4-carboxylate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and operational excellence within the laboratory.
Hazard Identification & Risk Assessment: Understanding the Compound
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is critical. This compound is not a benign substance; it possesses a specific hazard profile that dictates our safety and disposal procedures.
According to its Safety Data Sheet (SDS), this compound is classified with several hazards.[1][2] It is a flammable liquid and vapor, is harmful if swallowed or inhaled, and is toxic in contact with skin.[1] Furthermore, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] This profile necessitates careful handling to minimize exposure and mandates its disposal as regulated hazardous waste.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Code | Precautionary Statement | Source |
| Flammable Liquid | H226 | P210: Keep away from heat/sparks/open flames. | [1] |
| Acute Toxicity (Oral, Inhalation) | H302 + H332 | P261, P270: Avoid breathing mist/vapors; Do not eat, drink, or smoke. | [1] |
| Acute Toxicity (Dermal) | H311 | P280: Wear protective gloves/protective clothing. | [1] |
| Skin Irritation | H315 | P264: Wash skin thoroughly after handling. | [1][2] |
| Eye Irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [1][2] |
| Specific Target Organ Toxicity | H335 | P271: Use only outdoors or in a well-ventilated area. | [1][2] |
Pre-Disposal Operations: Safe Waste Accumulation
Proper disposal begins long before the waste leaves your facility. The following steps ensure that waste this compound is handled, segregated, and stored safely.
Personal Protective Equipment (PPE)
Given the compound's dermal toxicity and irritant properties, a stringent PPE protocol is non-negotiable.[1]
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory to protect against splashes.[3]
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact and in case of fire.
-
Respiratory Protection: All handling of the powder or solutions that may generate aerosols or vapors should be conducted in a certified chemical fume hood to prevent inhalation.[1][4]
Waste Container Selection & Labeling
The integrity and clear identification of your waste container are fundamental to safety and compliance.
-
Container Choice: Use only chemically compatible, sealable, and airtight containers. Do not use containers that may be degraded by organic esters or solvents. Leave chemicals in their original containers whenever possible.[1][4]
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound"
-
All chemical components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard characteristics (e.g., "Flammable," "Toxic").
-
The date of initial waste accumulation.
-
Segregation & Storage
Improper segregation is a primary cause of laboratory incidents. This compound waste must be stored according to its compatibility profile.
-
Incompatibilities: Keep this waste stream segregated from strong oxidizing agents and strong acids to prevent vigorous, exothermic reactions.[4]
-
Storage Location: Store waste containers in a designated, well-ventilated satellite accumulation area. This area should be away from heat sources, sparks, or open flames.[1][4] The container must be kept tightly closed except when adding waste.[1]
Step-by-Step Disposal Protocol
Disposal is a regulated process that must adhere to institutional policies and government regulations. The final disposition of this compound is typically high-temperature incineration at a licensed facility.
Step 1: Waste Characterization
The waste you generate falls into several categories, each with a specific handling requirement.
-
Neat (Unused) Compound or Solutions: This is the most concentrated form of the waste and must be collected in a dedicated, labeled hazardous waste container.
-
Contaminated Labware: Items like pipette tips, gloves, and weigh boats that are grossly contaminated should be collected in a sealed, labeled bag or container for hazardous waste disposal.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] To be considered non-hazardous, a container must be "triple-rinsed" with a suitable solvent. The rinsate from this process must be collected as hazardous waste.
Step 2: Selecting the Disposal Pathway
The following workflow provides a logical decision-making process for managing waste streams associated with this compound.
Caption: Decision workflow for segregating and processing this compound waste.
Step 3: Arranging for Final Disposal
Laboratory personnel are responsible for safe accumulation and labeling; final disposal is handled by specialists.
-
Contact EHS: Once your waste container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) office.
-
Schedule Pickup: Schedule a hazardous waste pickup. Do not allow hazardous waste to accumulate beyond your facility's designated time limits.
-
Documentation: Ensure all paperwork required by your EHS department is completed accurately. This creates a chain of custody required by law. The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be incinerated.[5]
Emergency Procedures for Spills and Exposures
Accidents can happen. Preparedness is key to mitigating harm.
Spill Cleanup
-
Small Spill (in a fume hood): If a small amount is spilled, ensure you are wearing appropriate PPE. Absorb the spill with an inert material like sand or diatomaceous earth.[6] Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EHS or emergency response team immediately.[4] Prevent the spill from entering drains.[1]
First Aid
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention due to the compound's dermal toxicity.[1][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Your institution's EHS department translates these complex regulations into actionable facility-specific policies. Adherence to this guide ensures compliance with these critical standards.[10][11]
By following these detailed procedures, you contribute to a safe and responsible laboratory environment, protecting yourself, your colleagues, and the wider community.
References
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This compound | C6H6N2O2. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Pyridine. Carl ROTH. [Link]
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Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI). [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information (NCBI). [Link]
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PYRIDINE | Occupational Safety and Health Administration. OSHA. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime (UNODC). [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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Incompatible Chemicals. Utah State University Environmental Health and Safety. [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]
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Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl Pyridazine-4-carboxylate
Foundational Safety Directive: Understanding the Hazard
Before any container of Methyl Pyridazine-4-carboxylate (CAS No: 34231-77-1) is handled, it is imperative to understand its inherent risks. This solid, heterocyclic compound presents a multi-faceted hazard profile that dictates a stringent approach to personal protection. GHS classifications identify it as a substance that causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory tract irritation (Category 3)[1]. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, our entire safety strategy is built upon creating impermeable barriers for these routes and controlling the compound at its source. This guide provides the essential framework for risk mitigation through the correct selection, use, and disposal of Personal Protective Equipment (PPE).
The Hierarchy of Controls: PPE as the Final Guardian
In laboratory safety, PPE is the last and final line of defense. Its effectiveness is predicated on the successful implementation of preceding controls. Before relying on PPE, you must first ensure:
-
Engineering Controls: All handling of solid this compound that could generate dust MUST be performed within a certified chemical fume hood or a powder containment hood.[2][3] This is non-negotiable and serves to contain airborne particles at the source. An accessible safety shower and eyewash station are mandatory.[4]
-
Administrative Controls: You and your team must be fully trained on the specific hazards of this compound and the procedures outlined in this document. Areas where this chemical is stored and handled should be clearly marked.[5] Never work alone when handling significant quantities.
Task-Based PPE Specification
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. A one-size-fits-all approach is insufficient. The following table outlines the minimum required PPE for discrete laboratory operations involving this compound.
| Task | Exposure Risk | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Container Management (Transporting sealed containers, inventory) | Low | Safety glasses with side shields. | Nitrile gloves. | Standard lab coat (fully buttoned). | Not required if containers remain sealed. |
| Low-Quantity Weighing & Transfer (<1g, inside a chemical fume hood) | Moderate | Chemical splash goggles.[2][4] | Nitrile gloves (minimum 4 mil thickness). | Standard lab coat (fully buttoned). | N95-rated dust mask (or equivalent). |
| High-Quantity Weighing & Transfer (>1g, or any amount outside a hood) | High | Chemical splash goggles AND a face shield. | Heavy-duty nitrile or neoprene gloves.[3] | Chemical-resistant apron over a lab coat. | Half-mask or full-face respirator with P100 (particulate) cartridges.[6] |
| Solution Preparation (Adding solid to solvent) | Moderate to High | Chemical splash goggles. | Nitrile gloves. | Standard lab coat. | Required if dust can be generated; perform in a fume hood.[7] |
| Spill Cleanup | High / Emergency | Chemical splash goggles AND a face shield. | Heavy-duty nitrile or neoprene gloves.[3] | Impervious, disposable chemical-resistant suit or gown. | Full-face respirator with combination (organic vapor/P100) cartridges. |
Critical Protocols for Safe Handling
Mere selection of PPE is not enough; its correct use is what ensures safety. Follow these validated protocols without deviation.
Protocol 1: PPE Donning & Doffing Sequence
The order of donning and doffing is critical to prevent cross-contamination from a "hot" zone (the experimental area) to a "clean" zone (your person).
Donning (Putting On) Sequence:
-
Body Protection: Don lab coat and/or apron.
-
Respiratory Protection: Don respirator or mask. Perform a seal check.
-
Eye/Face Protection: Don goggles and/or face shield.
-
Hand Protection: Don gloves. Ensure cuffs are pulled over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the second glove and peel it off, enclosing the first glove inside the second. Dispose of immediately in a designated hazardous waste container.[6]
-
Apron/Gown: Remove any disposable apron or gown.
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Eye/Face Protection: Remove face shield and goggles from the back.
-
Respiratory Protection: Remove mask or respirator from the back.
-
Lab Coat: Remove lab coat, turning sleeves inside out.
-
Wash Hands Again: Wash hands thoroughly with soap and water as a final step.[2][7]
Protocol 2: Decontamination & Disposal
Contaminated PPE is hazardous waste. Treat it as such.
-
Disposable PPE: All used gloves, N95 masks, disposable aprons, and any absorbent material from spill cleanup must be placed in a clearly labeled, sealed hazardous waste bag or container.[5]
-
Reusable PPE:
-
Goggles/Face Shields: Clean thoroughly with soap and water, followed by a disinfectant (e.g., 70% ethanol), after each use.
-
Respirators: Clean and inspect according to the manufacturer's instructions. Store in a clean, sealed bag.
-
Lab Coats: Do not take lab coats home. If contamination is suspected, the lab coat should be professionally laundered by a service equipped to handle hazardous materials. If grossly contaminated, it should be disposed of as hazardous waste.[2]
-
-
Work Area Decontamination: After handling is complete, wipe down the work surface (fume hood sash, floor, and interior) with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water, using disposable towels. Dispose of these towels as hazardous waste.
PPE Selection Workflow
The following diagram provides a logical decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Emergency Response: In Case of Exposure
Immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids open. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7][8]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Always have the Safety Data Sheet (SDS) available for emergency responders.
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This compound Safety and Hazards. (2025). PubChem, National Library of Medicine. [Link]
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Standard Operating Procedure for Pyridine. (2026). Washington State University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
